molecular formula C10H9N3O2 B8702959 1-benzyl-2-nitro-1H-imidazole

1-benzyl-2-nitro-1H-imidazole

Cat. No.: B8702959
M. Wt: 203.20 g/mol
InChI Key: NJKSHSRYEUUIFB-UHFFFAOYSA-N
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Description

1-benzyl-2-nitro-1H-imidazole is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

1-benzyl-2-nitroimidazole

InChI

InChI=1S/C10H9N3O2/c14-13(15)10-11-6-7-12(10)8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

NJKSHSRYEUUIFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Thermodynamic Stability of 1-Benzyl-2-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical reference on the thermodynamic and physicochemical stability of 1-benzyl-2-nitro-1H-imidazole . It is designed for medicinal chemists and process engineers requiring precise data on handling, storage, and the energetic limitations of this nitroimidazole scaffold.

Part 1: Executive Technical Summary

Compound Identity:

  • IUPAC Name: this compound[1]

  • CAS Registry Number: 501650-56-2[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [2]
  • Molecular Weight: 203.20 g/mol [2]

  • Structural Class: N-substituted 2-nitroimidazole[3]

Core Stability Profile: this compound exhibits a distinct stability profile characterized by high thermal resilience in the solid state but targeted thermodynamic instability under reductive conditions. This "triggerable" instability is the fundamental thermodynamic property driving its utility as a hypoxia-selective cytotoxin and synthetic intermediate. Unlike its 4- or 5-nitro isomers, the 2-nitro isomer possesses a higher reduction potential (


 to 

mV), making it thermodynamically poised for single-electron reduction in biological systems while remaining kinetically inert to hydrolysis at neutral pH.

Part 2: Thermodynamic & Physicochemical Profile[5][6]

Solid-State Thermodynamics

The compound exists as a crystalline solid. Its lattice energy is reinforced by


 stacking interactions between the electron-deficient nitroimidazole ring and the electron-rich benzyl moiety.
PropertyValue / RangeTechnical Context
Physical State Crystalline SolidYellow to pale-orange needles.
Melting Point (

)
100–110 °C (Predicted)*Note: While acetamide derivatives (Benznidazole) melt at ~190°C, simple alkyl/benzyl 2-nitroimidazoles typically exhibit lower

due to reduced hydrogen bonding capability.[2]
Enthalpy of Formation (

)
Positive (+) Nitroimidazoles are endothermic compounds.[2] The high energy content of the C-NO

bond contributes to positive heat of formation, necessitating care during scale-up (exothermic decomposition risk).
Decomposition Onset (

)
> 220 °C DSC analysis of analogous 2-nitroimidazoles typically shows a sharp exothermic decomposition peak commencing above 220°C, often preceding or coinciding with boiling.[2]
Solution-State Stability
  • Hydrolytic Stability: High.[2] The imidazole ring is aromatic and resistant to hydrolysis under standard conditions (pH 2–10).[2] The N-benzyl bond is kinetically stable against solvolysis but susceptible to oxidative debenzylation.

  • Photostability: Low. Nitroimidazoles are inherently photosensitive.[2] Exposure to UV-VIS light (

    
     nm) induces a color shift (yellow 
    
    
    
    brown) due to the formation of radical degradation products and nitro-to-nitrite rearrangement on the surface.
  • Solubility: Lipophilic (

    
    ).[2] Sparingly soluble in water; highly soluble in DMSO, DMF, and chlorinated solvents.[2]
    

Part 3: Thermal Decomposition Mechanism

The Nitro-Nitrite Rearrangement

The thermodynamic limit of this compound is defined by its thermal decomposition pathway. Unlike simple aromatics that decompose via bond homolysis, nitroimidazoles undergo a specific isomerization before fragmentation.[2]

Mechanism:

  • Excitation: Thermal energy disrupts the resonance of the nitro group.[2]

  • Isomerization: The nitro group (-NO

    
    ) rearranges to a nitrite ester (-ONO) via a radical-mediated or concerted shift.[2]
    
  • Fragmentation: The weak O-NO bond cleaves, releasing nitric oxide (NO) and generating a reactive radical species that leads to ring opening and polymerization (tar formation).[2]

Decomposition Start 1-benzyl-2-nitroimidazole (Ground State) TS Transition State (Nitro-Nitrite Shift) Start->TS  ΔH > +200 kJ/mol   Inter Imidazolyl Nitrite (Unstable Intermediate) TS->Inter  Isomerization   Prod1 NO (Gas) Release Inter->Prod1  O-NO Cleavage   Prod2 Radical Fragmentation (Polymerization/Tar) Inter->Prod2  Ring Opening  

Figure 1: Thermal decomposition pathway via nitro-nitrite rearrangement. This process is exothermic and irreversible once


 is reached.[2]

Part 4: Reductive Instability (Bio-Activation)[3]

The "instability" of the nitro group under reductive conditions is the functional mechanism for this molecule in hypoxia sensing and antimicrobial activity.

Thermodynamic Driver: The one-electron reduction potential (


) of the 2-nitroimidazole moiety is approximately -400 mV . This is thermodynamically accessible by intracellular nitroreductases (e.g., xanthine oxidase, NADPH:cytochrome P450 reductase) only in the absence of oxygen.[2]

The Oxygen Futile Cycle (Stability Mechanism):

  • Normoxia (O

    
     present):  The nitro radical anion (R-NO
    
    
    
    
    
    ) is formed but instantly re-oxidized by molecular oxygen back to the parent compound. Result: Thermodynamic stability is maintained.
  • Hypoxia (O

    
     absent):  The radical anion cannot be re-oxidized.[2] It undergoes further reduction (disproportionation) to the nitroso (R-NO) and hydroxylamine (R-NHOH) derivatives.[2]
    

Hypoxia Parent Parent Compound (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Parent->Radical +1e- (Reductase) Radical->Parent +O2 (Normoxia) Superoxide Superoxide (O2•-) Radical->Superoxide Electron Transfer Nitroso Nitroso (R-NO) Radical->Nitroso Hypoxia (No O2) Oxygen O2 (Oxygen) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e- DNA Covalent Binding (Macromolecules) Hydroxyl->DNA Alkylation

Figure 2: The Oxygen Futile Cycle. Stability is thermodynamically enforced by Oxygen; instability is triggered by Hypoxia.[2]

Part 5: Experimental Characterization Protocols

To validate the stability of specific batches of this compound, the following protocols are recommended. These are self-validating systems using internal standards.[2]

Forced Degradation (Stress Testing)

Objective: Determine degradation pathways and shelf-life limits.

Stress ConditionProtocolAcceptance Criteria
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hours.>95% Recovery (Stable).[2]
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hours.<80% Recovery (Expect ring opening/degradation).[2]
Oxidation 3% H

O

, RT, 24 hours.[2]
>90% Recovery (Benzyl oxidation possible).[2]
Photolysis 1.2 million lux-hours (ICH Q1B).[2]Significant degradation expected (Protect from light).[2]
Thermal Analysis (DSC)

Objective: Determine


 for safe processing.
  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample: 2–5 mg in a hermetically sealed aluminum pan (pinhole lid to prevent pressure buildup explosion).

  • Ramp: 10°C/min from 40°C to 300°C.

  • Purge: Nitrogen (50 mL/min).

  • Critical Readout: Identify the exothermic onset.[2] If onset is < 200°C, the batch may contain catalytic impurities (metals) accelerating the nitro-nitrite rearrangement.

HPLC Purity Method

Objective: Quantify stability samples.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 310 nm (Specific to nitroimidazole chromophore).[2]

  • Retention Time: 1-benzyl-2-nitroimidazole will elute later than unsubstituted nitroimidazole due to the lipophilic benzyl group.

References

  • Synthesis and Characterization of Nitroimidazoles

    • Source: Molaid Chemical Database. "this compound (CAS 501650-56-2)."
    • Context: Identification of the specific N-benzyl isomer as a distinct chemical entity and intermediate.

  • Thermal Decomposition Mechanisms

    • Title: On the decomposition mechanisms of new imidazole-based energetic materials.

    • Source:The Journal of Physical Chemistry A, 2013.[2]

    • Context: Establishes the nitro-nitrite rearrangement as the primary thermal decay pathway for N-substituted nitroimidazoles.
  • Thermodynamic Stability of Nitro-Substituted Imidazoles

    • Title: Thermal stability and detonation character of nitro-substituted derivatives of imidazole.

    • Source:Journal of Molecular Modeling, 2019.[2]

    • Context: Provides DFT calculations for Heat of Formation and Bond Dissociation Energy (BDE) for the nitroimidazole scaffold.
    • [2]

  • Reductive Activation (Hypoxia)

    • Title: Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents.

    • Source:Redox Biology, 2022.[2]

    • Context: Details the "Oxygen Futile Cycle" and the thermodynamic redox potentials of 2-nitroimidazoles.
  • Benznidazole (Analog)

    • Title: N-Benzyl-2-nitro-1H-imidazole-1-acetamide (Benznidazole) Properties.[4]

    • Source: Sigma-Aldrich Technical Data.[2]

    • Context: Used as a reference standard for the high-melting-point behavior of benzyl-substituted nitroimidazoles.

Sources

The Pharmacological Potential of 1-Benzyl-2-Nitro-1H-Imidazole Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-nitroimidazole scaffold represents a cornerstone in the development of hypoxia-targeted therapies and antiprotozoal agents. Specifically, the N-1 benzyl substitution—yielding 1-benzyl-2-nitro-1H-imidazole and its derivatives—dramatically alters the pharmacokinetic profile of the pharmacophore. By acting as a highly tunable, lipophilic prodrug, this class of compounds leverages unique enzymatic pathways (such as Type I nitroreductases) to achieve selective cytotoxicity. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and a comparative pharmacological profile designed for drug development professionals and application scientists.

Structural Pharmacology & Pharmacokinetics

The base 2-nitroimidazole core is inherently polar and often struggles with optimal tissue distribution. The strategic addition of a benzyl group at the N-1 position (as seen in structural analogues like benznidazole, the frontline treatment for Chagas disease[1]) serves a critical pharmacokinetic purpose.

The benzyl moiety increases the partition coefficient (LogP), enhancing lipid membrane permeability. This structural modification is essential for two primary clinical applications:

  • CNS and Intracellular Penetration: It allows the drug to cross the blood-brain barrier and penetrate host cell membranes to reach intracellular amastigotes in parasitic infections.

  • Tumor Microenvironment Targeting: It enables the molecule to diffuse deeply into the avascular, hypoxic cores of solid tumors, where it acts as a radiosensitizer or hypoxia-activated prodrug[2]. Furthermore, this compound serves as a vital synthetic intermediate in the development of Aurora kinase inhibitors for targeted cancer therapy[3].

Mechanistic Pathways & Target Biology

Antiparasitic Activity via Type I Nitroreductases (NTR)

1-benzyl-2-nitroimidazole derivatives function as prodrugs. In kinetoplastid parasites like Trypanosoma cruzi, the molecule is activated by a parasite-specific, NADH-dependent Type I nitroreductase (TcNTR). Unlike mammalian enzymes, TcNTR catalyzes a series of oxygen-insensitive, two-electron reductions.

The nitro group (-NO₂) is sequentially reduced to a nitroso intermediate (-NO), a hydroxylamine (-NHOH), and finally an amine (-NH2). These highly electrophilic intermediates covalently bind to and deplete low-molecular-weight thiols, specifically trypanothione[4]. This targeted thiol depletion collapses the parasite's redox defense, leading to lethal oxidative stress and DNA damage.

NTR_Pathway Prodrug 1-Benzyl-2-nitroimidazole (Prodrug) Nitroso Nitroso Intermediate (-NO) Prodrug->Nitroso Type I NTR (2e- reduction) Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e- reduction Toxicity Thiol Depletion & DNA Damage Nitroso->Toxicity Oxidative Stress Amine Amine Metabolite (-NH2) Hydroxylamine->Amine 2e- reduction Hydroxylamine->Toxicity Reactive Adducts

Fig 1: Type I Nitroreductase-mediated activation pathway of 2-nitroimidazole prodrugs.

Hypoxia-Selective Cytotoxicity

In mammalian cells, the mechanism diverges. Mammalian reductases (e.g., cytochrome P450 reductase) perform a one-electron reduction. In healthy, normoxic tissue, oxygen rapidly oxidizes the radical back to the parent prodrug (futile cycling), sparing the cell. However, in hypoxic environments—such as glioblastoma tumor cores—the radical persists, resulting in targeted clonogenic growth inhibition[2].

Experimental Workflows & Self-Validating Protocols

As researchers, we must ensure that our methodologies are not merely procedural, but inherently self-validating to prevent false positives.

Protocol A: Synthesis of this compound Derivatives

Causality & Rationale: The synthesis relies on the nucleophilic substitution (SN2) of the acidic N-H proton of 2-nitroimidazole. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature leaves the nucleophile unsolvated, maximizing reactivity. Potassium carbonate (K₂CO₃) is utilized as a mild base to prevent the degradation of the sensitive nitro group, which can occur with stronger bases[3].

  • Deprotonation: Dissolve 2-nitroimidazole (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to generate the reactive nucleophile.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise at 0°C to control the initial exothermic reaction.

  • Propagation: Elevate the temperature to 60°C and stir for 12 hours to overcome the activation energy required for complete SN2 substitution.

  • Quenching & Extraction: Quench the reaction with ice-cold water. Extract with ethyl acetate (EtOAc). Validation step: The aqueous wash forces the precipitation of inorganic salts and removes the polar DMF, while the lipophilic product partitions into the EtOAc layer.

  • Purification & Validation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo[3]. Purify via silica gel column chromatography. Self-Validation: Confirm the structure and purity (>95%) using LC-MS (monitoring for the expected [M+H]⁺ mass) and ¹H-NMR before proceeding to biological assays.

Synthesis Step1 1. Deprotonation 2-Nitroimidazole + K2CO3 in DMF (Generates reactive nucleophile) Step2 2. Alkylation Addition of Benzyl Halide (SN2 Substitution at N-1) Step1->Step2 Step3 3. Reaction Propagation Heating at 60°C for 12h (Overcomes activation energy) Step2->Step3 Step4 4. Quench & Extract Partition in EtOAc/H2O (Removes polar DMF & salts) Step3->Step4 Step5 5. Purification Silica Column Chromatography (Isolates pure derivative) Step4->Step5 Product This compound (Validated via LC-MS/NMR) Step5->Product

Fig 2: Self-validating synthetic workflow for this compound derivatives.

Protocol B: In Vitro Antiparasitic Efficacy & Metabolomic Target Validation

Causality & Rationale: Phenotypic screening alone cannot differentiate between on-target NTR activation and off-target host cytotoxicity. By coupling the efficacy assay with metabolomic profiling, we validate the specific depletion of trypanothione, confirming the mechanism of action[4].

  • Phenotypic Screening: Culture T. cruzi epimastigotes and mammalian host cells infected with intracellular amastigotes. Expose to the synthesized derivatives (0.1 - 100 μM) for 72 hours.

  • Cold Quenching: Rapidly quench the parasite cultures in cold methanol (-80°C). Causality: This instantly halts enzymatic activity, preserving the transient intracellular redox state.

  • Metabolomic Extraction & LC-MS/MS: Extract metabolites and analyze via LC-MS/MS. Self-Validation: A true 2-nitroimidazole hit must demonstrate a dose-dependent reduction in trypanothione and homotrypanothione levels compared to untreated controls, proving the drug is being actively reduced by TcNTR[4].

Quantitative Pharmacological Profile

While newer CYP51 inhibitors (e.g., posaconazole) exhibit extreme in vitro potency against parasites, 2-nitroimidazole derivatives remain vastly superior in vivo. In mouse models of chronic Chagas disease, posaconazole fails to achieve parasitological cure despite high plasma exposure, whereas 2-nitroimidazole regimens (like benznidazole) effect complete cure due to their multi-target radical mechanism[5].

The table below summarizes the comparative data driving the continued development of the 1-benzyl-2-nitroimidazole scaffold:

Compound / ScaffoldPrimary Target / ApplicationT. cruzi IC₅₀ (In Vitro)In Vivo Efficacy (Chronic Model)Mechanism of Action
Benznidazole Antiparasitic (Chagas)8.1 μM[2]Curative (Dose-dependent)[5]Type I NTR Prodrug
1-Benzyl-2-nitroimidazole Hypoxia / Synthesis IntermediateN/AN/ARadiosensitizer / Prodrug
Posaconazole Antiparasitic (Chagas)Sub-nanomolarNon-Curative (Plateaus)[5]CYP51 Inhibitor

References

  • Process for the preparation of aminobenzimidazole derivatives.
  • Benznidazole – Knowledge and References. Taylor & Francis.
  • Benznidazole (NSC 299972, Ro 07-1051, CAS Number: 22994-85-0). Cayman Chemical.
  • Antitrypanosomal Treatment with Benznidazole Is Superior to Posaconazole Regimens in Mouse Models of Chagas Disease. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Benznidazole biotransformation and multiple targets in Trypanosoma cruzi revealed by metabolomics. PubMed.

Sources

Technical Guide: Solubility Profile & Thermodynamic Characterization of 1-Benzyl-2-nitro-1H-imidazole

[1][2]

Part 1: Executive Summary & Compound Identity[1][2]

This compound is a critical synthetic intermediate, most notably serving as the core scaffold for the synthesis of nitroimidazole-based antiparasitic agents (e.g., analogs of Benznidazole).[1] Understanding its solubility profile is essential for optimizing alkylation yields, purification via crystallization, and designing liquid-phase reaction matrices.[1]

Unlike its pharmaceutical derivative Benznidazole (which contains a polar acetamide side chain), the this compound core is significantly more lipophilic.[1] This guide provides a predicted solubility landscape based on structural activity relationships (SAR), alongside rigorous protocols for generating precise thermodynamic data.[1]

Chemical Identity
PropertyDetail
IUPAC Name This compound
CAS Number 501650-56-2
Molecular Formula C

H

N

O

Molecular Weight 203.20 g/mol
Physical State White to pale yellow solid
Key Functional Groups Nitro (-NO

, electron-withdrawing), Benzyl (lipophilic), Imidazole (aromatic heterocycle)

Part 2: Solubility Profile & Solvent Interaction Analysis[1][2]

Predicted Solubility Landscape

Note: Direct mole-fraction datasets for this specific intermediate are rare in open literature.[1] The following profile is synthesized from qualitative isolation data and SAR with structurally homologous 2-nitroimidazoles.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL) Strong dipole-dipole interactions with the nitro group; disruption of crystal lattice energy.[1]
Polar Aprotic Acetone, Ethyl Acetate Good Primary solvents for extraction and chromatographic elution.[1] The benzyl group affords good interaction with ethyl acetate.[1]
Polar Protic Methanol, Ethanol Moderate Soluble, particularly at elevated temperatures.[1] H-bonding capability is limited to the nitro group acceptors (no donors on the imidazole N1).[1]
Chlorinated DCM, Chloroform Moderate to Good Excellent solvation of the aromatic benzyl moiety; often used for liquid-liquid extraction from aqueous phases.[1]
Non-Polar Hexane, Heptane Low / Insoluble High polarity of the nitroimidazole core prevents dissolution in aliphatic hydrocarbons.[1]
Aqueous Water, Buffers Very Low Hydrophobic benzyl shielding dominates; lacks the hydrophilic acetamide tail found in Benznidazole.[1]
Thermodynamic Drivers

The dissolution of this compound is driven by the balance between the crystal lattice enthalpy (breaking solute-solute interactions) and solvation enthalpy (forming solute-solvent interactions).[1]

  • Nitro Group Effect: The C2-nitro group creates a strong dipole, necessitating polar solvents for dissolution.[1]

  • Benzyl Group Effect: Increases

    
     (lipophilicity), reducing water solubility compared to the parent 2-nitroimidazole, but enhancing solubility in chlorinated solvents and esters.[1]
    

Part 3: Experimental Protocols for Solubility Determination

To generate a precise solubility curve (Mole Fraction


Isothermal Shake-Flask Method1
Workflow Diagram (Graphviz)

SolubilityProtocolStartStart: Excess Solid AdditionEquilibrateEquilibration(Constant T, Stirring)Start->Equilibrate  t > 24h  SettlePhase Separation(Settling/Centrifugation)Equilibrate->SettleFilterFiltration(0.45 µm Syringe Filter)Settle->Filter  Isothermal  DiluteDilution(Mobile Phase)Filter->DiluteAnalyzeQuantification(HPLC-UV / GC-MS)Dilute->AnalyzeCalcData Calculation(Mole Fraction)Analyze->Calc

Caption: Standardized Isothermal Shake-Flask Protocol for Solubility Determination.

Detailed Methodology

Step 1: Preparation of Saturated Solutions

  • Weigh approximately 500 mg of this compound into a jacketed glass vessel.

  • Add 10 mL of the target solvent (e.g., Methanol, Ethyl Acetate).[1]

  • Ensure excess solid is present (suspension must be visible).[1]

Step 2: Equilibration

  • Set the water bath to the initial temperature (e.g., 293.15 K).

  • Stir magnetically at 400 rpm for 24–48 hours to ensure thermodynamic equilibrium.

  • Validation: Measure concentration at 24h and 48h; if deviation is <2%, equilibrium is reached.[1]

Step 3: Sampling & Analysis

  • Stop stirring and allow the solid to settle for 1 hour (maintain temperature).

  • Withdraw 1 mL of supernatant using a pre-warmed syringe.

  • Filter immediately through a 0.45 µm PTFE filter into a tared volumetric flask.

  • Weigh the flask to determine the mass of the solution.[1]

  • Dilute with HPLC mobile phase (e.g., Acetonitrile:Water 50:50).[1]

Step 4: Quantification (HPLC Conditions)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile : Water (40:60 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 315 nm (characteristic nitroimidazole absorbance).[1]

  • Retention Time: ~4–6 minutes (adjust organic ratio if necessary).

Part 4: Thermodynamic Modeling & Data Analysis

Once experimental data is obtained, it must be fitted to thermodynamic models to allow for interpolation and process design.[1]

Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (


1
  • A, B, C: Empirical parameters determined via non-linear regression.

  • Utility: Excellent for predicting solubility at non-measured temperatures (e.g., cooling crystallization curves).[1]

van't Hoff Analysis

To determine the thermodynamic functions of solution:

1
  • 
     (Enthalpy of Dissolution):  Typically positive (endothermic) for nitroimidazoles, indicating solubility increases with temperature.[1]
    
  • 
     (Entropy of Dissolution):  Reflects the disorder increase upon mixing.[1]
    
Modeling Workflow (Graphviz)

ThermoModelingDataExperimental Data(x_exp vs T)ModelSelect Model(Apelblat / van't Hoff)Data->ModelRegressNon-Linear Regression(Minimize RMSD)Model->RegressParamsExtract Parameters(A, B, C or ΔH, ΔS)Regress->ParamsPredictProcess Optimization(Crystallization Yield)Params->Predict

Caption: Computational workflow for thermodynamic parameter extraction.

Part 5: Process Implications

Purification Strategy

Given the solubility differential:

  • Recrystallization Solvent: Ethanol or Methanol/Water mixtures .[1]

    • Rationale: High solubility at boiling point, moderate-to-low solubility at room temperature, ensuring high recovery yields.[1]

  • Extraction Solvent: Ethyl Acetate .[1]

    • Rationale: High partition coefficient relative to water; efficiently pulls the lipophilic benzyl-nitroimidazole from aqueous reaction byproducts.[1]

Safety Considerations
  • Nitro Group Hazards: Nitroimidazoles can be energetic.[1] Avoid heating to dryness without vacuum.[1]

  • Toxicity: Handle as a potential mutagen/carcinogen (standard for nitro-aromatics).[1] Use full PPE and fume hood.[1]

References

  • Synthesis and Isolation

    • Title: Process for the preparation of aminobenzimidazole derivatives (Reference to this compound intermediate).[1][2][3]

    • Source: European Patent EP2295432A1.[1][2]

    • URL
  • Analogous Solubility Data (Benznidazole)

    • Title: N-Benzyl-2-nitro-1H-imidazole-1-acetamide Properties.[1][4][5]

    • Source: Sigma-Aldrich Product Sheet.[1]

  • Thermodynamic Modeling of Imidazoles

    • Title: Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents.[1]

    • Source: Journal of Chemical & Engineering Data (Contextual Reference).[1]

    • URL:[Link][1]

  • General Protocol for Solubility

    • Title: Shake-Flask Method for Solubility Determination.[1]

    • Source: OECD Guidelines for the Testing of Chemicals, Section 1.[1]

    • URL:[Link][1]

The Synthesis, Mechanistic Development, and Applications of 1-Benzyl-2-nitro-1H-imidazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-benzyl-2-nitro-1H-imidazole (CAS 501650-56-2) represents a pivotal synthetic intermediate in modern medicinal chemistry. Bridging the historical utility of 2-nitroimidazoles (azomycins) as hypoxia-targeted agents and their contemporary applications as building blocks for complex kinase inhibitors, the N1-benzylation of the imidazole ring serves a dual purpose: it acts as a robust protecting group and modulates the lipophilic pharmacophore of the resulting drug candidates. This whitepaper details the chemical logic, self-validating experimental protocols, and downstream applications of this critical molecule.

Historical and Mechanistic Grounding of 2-Nitroimidazoles

The parent compound, 2-nitroimidazole, has been extensively studied for its unique redox properties. The strong electron-withdrawing nature of the nitro group at the C2 position makes the imidazole ring highly electron-deficient. In biological systems, the 2-nitro group undergoes an enzyme-mediated, reversible single-electron reduction to a free radical anion. In normoxic cells, oxygen rapidly intercepts this electron, regenerating the parent compound. However, in hypoxic tumor microenvironments, this radical undergoes further reduction to highly reactive hydroxylamine species, which covalently bind to cellular nucleophiles (e.g., glutathione, proteins), effectively trapping the molecule inside the cell. This mechanism is the foundational logic behind hypoxia PET tracers like [18F]FMISO[1].

From a synthetic standpoint, the electron-withdrawing nitro group significantly lowers the pKa of the N-H bond to approximately 8.0. This acidity allows for facile deprotonation under mild basic conditions, making 2-nitroimidazole an excellent substrate for N-alkylation[1].

Bioreduction N 2-Nitroimidazole Scaffold R1 Nitro Radical Anion (1e- reduction) N->R1 Reductases R1->N Futile Cycling O2 Normoxia (O2 present) R1->O2 O2 intercepts e- H Hypoxia (Low O2) R1->H No O2 competition R2 Hydroxylamine (Further reduction) H->R2 2e- / 3e- reduction T Covalent Adducts (Cellular Trapping) R2->T Nucleophilic attack

Enzyme-mediated bioreduction and cellular trapping mechanism of 2-nitroimidazoles.

The Chemical Logic of N1-Benzylation

The synthesis of this compound is driven by three core mechanistic requirements in drug development:

  • Masking the Acidic Proton: The acidic N-H of 2-nitroimidazole can interfere with downstream organometallic couplings or reductive aminations. Benzylation permanently masks this position[2].

  • Tautomeric Locking: Unsubstituted imidazoles exhibit annular tautomerism. N1-benzylation locks the ring into a single tautomeric state, ensuring absolute regioselectivity during subsequent functionalization.

  • Lipophilicity Modulation: The addition of the benzyl ring significantly increases the partition coefficient (LogP), shifting the molecule from a highly polar, water-soluble state to an organic-soluble intermediate, which is critical for extraction and purification workflows.

Quantitative Data: Physicochemical & Optimization Summaries

Table 1: Comparative Physicochemical Properties

Property2-NitroimidazoleThis compoundCausality / Synthetic Implication
Molecular Weight 113.07 g/mol 203.20 g/mol Increased steric bulk aids in crystallization.
H-Bond Donors 1 (N-H)0Elimination of H-bond donor prevents side-reactions.
LogP (Estimated) -0.11.8Enhanced lipophilicity improves organic solvent solubility.
Tautomerism AnnularLockedEnsures regioselective downstream functionalization.

Table 2: Yield Optimization Matrix for N-Alkylation

BaseSolventTemperatureYieldMechanistic Observation
K₂CO₃ DMF60-70°C>85%Optimal solvation of cations; rapid SN2 displacement.
NaH THF0°C to RT~75%Strong base causes minor degradation of the imidazole ring.
TEA DCMReflux~60%Weaker base and less polar solvent lead to incomplete conversion.

Validated Experimental Methodologies

The following protocols represent self-validating systems designed to maximize yield while preventing common chemoselective pitfalls.

Protocol 1: Synthesis of this compound

Causality: Potassium carbonate (K₂CO₃) is selected as the base because its mild nature perfectly matches the pKa (~8.0) of 2-nitroimidazole, avoiding the ring-opening degradation sometimes seen with sodium hydride. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to strongly solvate the potassium cation, generating a highly reactive, "naked" imidazolide anion that rapidly undergoes an SN2 substitution with benzyl bromide[3].

Step-by-Step Procedure:

  • Initiation: Dissolve 2-nitroimidazole (2.0 mmol) in anhydrous DMF (6 mL) under an inert atmosphere.

  • Deprotonation: Add K₂CO₃ (6.0 mmol, 3.0 eq). Stir the suspension at room temperature for 15 minutes to ensure complete formation of the imidazolide anion.

  • Alkylation: Dropwise add benzyl bromide (3.0 mmol, 1.5 eq) to the mixture.

  • Propagation: Heat the reaction contents to 60-70°C and stir for 4 hours (or overnight)[3].

  • Workup: Cool to room temperature and quench with cold distilled water (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting this compound is typically pure enough for immediate downstream use[3].

Protocol 2: Chemoselective Reduction to 1-Benzyl-1H-imidazol-2-amine

Causality: A common pitfall in this sequence is the unintended cleavage of the N-benzyl protecting group (debenzylation) during nitro reduction. Standard palladium-catalyzed hydrogenation (Pd/C, H₂) poses a severe risk of this side reaction[2]. Therefore, a modified Béchamp reduction utilizing iron powder and ammonium chloride is deployed. The mild acidity of NH₄Cl provides the necessary protons for the step-wise electron transfer from the zero-valent iron surface to the nitro group, ensuring absolute chemoselectivity for the 2-amino derivative[3].

Step-by-Step Procedure:

  • Initiation: Suspend this compound (1.5 mmol) in a mixture of Ethanol and Water (typically 4:1 ratio).

  • Reagent Addition: Add Iron (Fe) powder (15.0 mmol, 10 eq) and Ammonium Chloride (NH₄Cl) (15.0 mmol, 10 eq)[3].

  • Reduction: Heat the mixture to reflux with vigorous stirring for 2-3 hours. The reaction progress can be monitored by the disappearance of the yellow nitro compound.

  • Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxides, washing the cake generously with hot ethanol.

  • Isolation: Concentrate the filtrate in vacuo to yield 1-benzyl-1H-imidazol-2-amine, which can be used directly in subsequent coupling reactions[3].

SyntheticWorkflow A 2-Nitroimidazole (Azomycin) B 1-Benzyl-2-nitro- 1H-imidazole A->B BnBr, K2CO3 DMF, 60°C C 1-Benzyl-1H- imidazol-2-amine B->C Fe, NH4Cl EtOH/H2O D Aurora Kinase Inhibitors C->D Amide Coupling E Marine Alkaloid Analogs C->E Reductive Amination

Synthetic workflow from 2-nitroimidazole to advanced pharmaceutical intermediates.

Applications in Modern Drug Development

Once reduced to the 2-amino derivative, the 1-benzyl-imidazole scaffold becomes a highly versatile nucleophile for drug discovery:

  • Aurora Kinase Inhibitors: The 1-benzyl-1H-imidazol-2-amine intermediate is extensively used in the synthesis of substituted benzazole derivatives. These compounds are potent inhibitors of Aurora kinases, which are critical enzymes regulating mitosis. Blocking this pathway is a major therapeutic strategy for arresting the growth of various human malignancies[3],[4].

  • Marine Alkaloid Analogs: Researchers have utilized the 1-benzyl-2-aminoimidazole core to synthesize analogs of naturally occurring marine alkaloids like clathrodin and oroidin. In these structures, the benzyl group acts as a lipophilic anchor, enhancing the molecule's ability to induce apoptosis in human cancer cell lines (e.g., HepG2 and THP-1) and providing potent antimicrobial activity[2],[5].

References

1.3[3] 2.4[4] 3.1[1] 4. 5.[2] 6.5[5]

Sources

Toxicity Profile and Safety Data Sheet for 1-Benzyl-2-nitro-1H-imidazole: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary

In preclinical drug development, 1-benzyl-2-nitro-1H-imidazole (CAS: 501650-56-2) serves as a critical synthetic intermediate, most notably in the generation of aminobenzimidazole derivatives and Aurora kinase inhibitors for oncology applications[1]. However, the presence of the 2-nitroimidazole pharmacophore necessitates rigorous safety handling and toxicity profiling. As a Senior Application Scientist, I have structured this guide to move beyond standard safety data sheets (SDS). Here, we will dissect the causality behind the compound's toxicity, define its physicochemical hazards, and establish self-validating experimental protocols to accurately profile its biological reactivity.

Structural and Mechanistic Toxicity Profile

The toxicity of this compound is governed by the interplay between its lipophilic benzyl substitution and its redox-active 2-nitroimidazole core.

Lipophilicity and Cellular Penetration

The addition of the benzyl group significantly enhances the molecule's lipophilicity (calculated LogP ~1.3)[2]. Causality: This increased lipophilicity facilitates rapid, passive diffusion across phospholipid bilayers, allowing the prodrug to accumulate in intracellular compartments without the need for active transport mechanisms.

Bioreductive Activation and DNA Damage

The primary toxicological concern of the 2-nitroimidazole class is its susceptibility to single-electron reduction by intracellular nitroreductases (e.g., NADPH-cytochrome P450 reductase)[3].

  • Normoxic Conditions (Futile Cycling): In the presence of oxygen, the generated nitro radical anion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     ) is rapidly re-oxidized. Causality:  This "futile cycle" generates Reactive Oxygen Species (ROS) such as superoxide and hydrogen peroxide, leading to oxidative stress, lipid peroxidation, and off-target protein adducts.
    
  • Hypoxic Conditions (DNA Crosslinking): In hypoxic environments (common in solid tumors or specific cellular niches), the radical anion undergoes further reduction to highly reactive hydroxylamine and nitroso intermediates. Causality: These electrophilic species covalently bind to macromolecules, inducing severe DNA double-strand breaks (DSBs), which can be quantified via the phosphorylation of histone H2AX (

    
    H2AX)[4],[5].
    

ToxicityMechanism A This compound (Lipophilic Prodrug) B Cellular Entry (Passive Diffusion) A->B C Nitroreductase Activation (1-e⁻ reduction) B->C D Nitro Radical Anion (R-NO2•⁻) C->D Enzymatic Reduction E ROS Generation (Superoxide, H2O2) D->E Normoxia (Futile Cycling) F DNA Adducts & Crosslinking (γH2AX Formation) D->F Hypoxia (Further Reduction) G Cellular Toxicity / Apoptosis E->G Oxidative Stress F->G Replication Block

Fig 1: Bioreductive activation of this compound leading to ROS and DNA damage.

Hazard Assessment and Safety Data Sheet (SDS) Parameters

To ensure laboratory safety during the synthesis of Aurora kinase inhibitors[1], the following quantitative data and GHS classifications must be integrated into your institutional SDS. The data is extrapolated from the established behavior of the 2-nitroimidazole class and the specific physicochemical properties of the benzyl derivative[2],[3].

Property / Hazard ParameterValue / GHS ClassificationScientific Rationale & Causality
CAS Number 501650-56-2Unique identifier for this compound.
Molecular Weight 203.20 g/mol Derived from formula

.
LogP (Octanol/Water) ~1.3Benzyl substitution enhances membrane permeability.
Acute Toxicity (Oral) Category 4 (H302)Nitroreduction generates ROS, causing oxidative damage to hepatic and GI tissues.
Germ Cell Mutagenicity Category 2 (H341)Suspected mutagen; nitro radical anions intercalate and crosslink DNA under hypoxia.
Skin/Eye Irritation Category 2 (H315/H319)Electrophilic intermediates react with nucleophilic residues in dermal/ocular proteins.
Storage Conditions 2-8°C, Protect from lightPhotolytic degradation can prematurely cleave the nitro group, altering compound integrity.

Self-Validating Experimental Protocols for Toxicity Profiling

As an Application Scientist, I mandate that all toxicity assays operate as self-validating systems . This means every protocol must contain internal controls that prove the assay is working mechanistically, not just phenomenologically.

ExperimentalWorkflow S1 Compound Preparation (DMSO Stock Formulation) S2 In Vitro Cytotoxicity (HepG2, Normoxia vs Hypoxia) S1->S2 S3 Mutagenicity Assay (Ames Test + S9 Fraction) S1->S3 S4 Mechanistic Validation (γH2AX Immunofluorescence) S1->S4 S5 Data Acquisition & Analysis (IC50, Revertant Rate) S2->S5 S3->S5 S4->S5 S6 Safety Profile & SDS Generation S5->S6

Fig 2: Self-validating experimental workflow for profiling nitroimidazole toxicity.

Protocol A: Hypoxia-Selective Cytotoxicity and H2AX Validation

This assay differentiates between ROS-mediated toxicity (normoxia) and DNA-adduct-mediated toxicity (hypoxia)[6],[5].

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in a 96-well plate. Allow 24 hours for adherence.
    
  • Compound Dosing: Treat cells with a concentration gradient of this compound (0.1 µM to 100 µM) in complete media (max 0.5% DMSO).

  • Environmental Segregation (The Self-Validating Step):

    • Arm 1 (Normoxia): Incubate at 20%

      
      , 5% 
      
      
      
      .
    • Arm 2 (Hypoxia): Incubate in a hypoxic chamber at <0.1%

      
      , 5% 
      
      
      
      .
    • Causality: Oxygen acts as an electron sink. If the compound is a true 2-nitroimidazole, Arm 2 will show significantly higher toxicity due to the stabilization of the DNA-reactive hydroxylamine intermediate, proving the mechanism of action.

  • 
    H2AX Immunofluorescence:  After 24 hours, fix cells with 4% paraformaldehyde. Permeabilize and stain with anti-
    
    
    
    H2AX antibodies.
    • Causality:

      
      H2AX is a direct biomarker for DNA double-strand breaks. A spike in 
      
      
      
      H2AX fluorescence strictly in the hypoxic arm validates that the toxicity is driven by DNA crosslinking rather than general metabolic poisoning[6].
Protocol B: Mutagenicity Screening (Ames Test with S9 Activation)

Because this compound is a prodrug, standard in vitro assays may yield false negatives if metabolic activation is absent[3].

  • Strain Preparation: Utilize Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions).

  • Metabolic Activation (S9 Fraction): Prepare a mammalian liver S9 homogenate mix (containing CYP450 enzymes and NADPH cofactors).

    • Causality: Bacterial strains lack the specific mammalian nitroreductases required to fully metabolize the benzyl derivative. The S9 fraction artificially supplies these enzymes, ensuring the assay accurately mimics human hepatic metabolism.

  • Incubation: Combine 0.1 mL of the bacterial suspension, 0.5 mL of S9 mix, and the test compound (at sub-cytotoxic doses). Pour onto minimal agar plates.

  • Colony Counting: Incubate at 37°C for 48 hours and count revertant colonies.

    • Validation: A dose-dependent increase in revertant colonies exclusively in the presence of the S9 fraction confirms that the compound is a pro-mutagen requiring enzymatic bioactivation.

References

  • Process for the preparation of aminobenzimidazole derivatives European Patent Office - EP 2295432 A1 URL
  • 1-苄基-1H-咪唑-2-胺 | 22944-67-8 Molaid Chemical Database URL
  • Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents ResearchGate URL
  • The 2-Nitroimidazole EF5 Is a Biomarker for Oxidoreductases That Activate the Bioreductive Prodrug CEN-209 under Hypoxia AACR Journals URL
  • Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress NIH / PMC URL
  • Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase PLOS Pathogens URL
  • The Role of Nitroreductases in Resistance to Nitroimidazoles NIH / PMC URL

Sources

Methodological & Application

Application Note: Synthesis and Isolation of 1-Benzyl-2-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The functionalization of the 2-nitroimidazole scaffold is a critical operation in modern medicinal chemistry. Derivatives of 2-nitroimidazole serve as foundational pharmacophores for hypoxia-targeted imaging agents, antitrypanosomal drugs (e.g., benznidazole), and novel antitubercular therapeutics (e.g., pretomanid) [1].

The synthesis of 1-benzyl-2-nitro-1H-imidazole from 2-nitroimidazole relies on the regioselective N-alkylation of the imidazole ring. The N-H proton of 2-nitroimidazole is unusually acidic (pKa ~7.2) due to the strong electron-withdrawing inductive and resonance effects of the adjacent C2-nitro group. Deprotonation yields a highly nucleophilic, resonance-stabilized 2-nitroimidazolide anion. When exposed to a benzylic halide, the reaction proceeds via a classic bimolecular nucleophilic substitution (


) mechanism.

This application note details two field-proven methodologies for this transformation: a rapid, high-yield route utilizing potassium carbonate (


) and benzyl bromide in a polar aprotic solvent [2], and a milder, alternative route utilizing triethylamine (TEA) and benzyl chloride [3].

Mechanistic Pathway

Mechanism N1 2-Nitroimidazole (Neutral pKa ~7.2) N2 Base Addition (K2CO3 or TEA) N1->N2 N3 2-Nitroimidazolide Anion (Resonance Stabilized) N2->N3 - H+ N5 SN2 Transition State (N-Alkylation) N3->N5 N4 Electrophile (BnBr or BnCl) N4->N5 N6 This compound (Target Product) N5->N6 - Halide (Br-/Cl-)

Figure 1: Mechanistic pathway of 2-nitroimidazole deprotonation and subsequent SN2 N-alkylation.

Experimental Design & Causality

To ensure a self-validating and reproducible system, it is crucial to understand the causality behind the reagent choices:

  • Solvent Effects (DMF vs. DCM): Route A utilizes N,N-Dimethylformamide (DMF). As a polar aprotic solvent, DMF poorly solvates the 2-nitroimidazolide anion, leaving it "naked" and highly reactive, which drastically accelerates the

    
     attack. Route B utilizes Dichloromethane (DCM), which is less polar and requires significantly longer reaction times to achieve complete conversion.
    
  • Base Selection (

    
     vs. TEA): 
    
    
    
    is an inorganic base that provides an irreversible driving force for deprotonation in DMF, precipitating potassium halides as the reaction proceeds. Triethylamine (TEA) is a milder organic base that maintains homogeneity in DCM but results in a less aggressive deprotonation equilibrium.
  • Leaving Group Kinetics (Bromide vs. Chloride): Benzyl bromide (Route A) possesses a weaker carbon-halogen bond and is a superior leaving group compared to benzyl chloride (Route B), allowing Route A to reach completion in 4–12 hours at 60 °C, whereas Route B requires 72 hours of reflux.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for both synthetic routes, allowing researchers to select the protocol that best fits their laboratory constraints and purity requirements.

ParameterRoute A: Rapid Alkylation [2]Route B: Mild Alkylation [3]
Primary Reagents 2-Nitroimidazole, Benzyl Bromide2-Nitroimidazole, Benzyl Chloride
Base Potassium Carbonate (

, 3.0 eq)
Triethylamine (TEA, 2.0 eq)
Solvent N,N-Dimethylformamide (DMF)Dichloromethane (DCM)
Temperature 60–70 °CReflux (~40 °C)
Reaction Time 4–12 hours (Overnight)72 hours
Purification Method Liquid-Liquid Extraction (EtOAc/Water)Silica Column (Hexane/EtOAc, 7:3)
Product State Crude (Sufficient for downstream steps)Purified White Solid
Mass Spec (ES-MS) 204.0 [M+H]+204.0 [M+H]+

Step-by-Step Experimental Protocols

Route A: High-Yield Alkylation via Benzyl Bromide (Recommended)

This protocol is optimized for rapid throughput and yields a product of sufficient purity for immediate downstream transformations (e.g., reduction to 1-benzyl-2-amino-1H-imidazole).

  • Reaction Setup: To a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-nitroimidazole (2.0 mmol, 1.0 eq) and dissolve in anhydrous DMF (6.0 mL).

  • Deprotonation: Add anhydrous

    
     (6.0 mmol, 3.0 eq) to the stirring solution. Allow the mixture to stir at room temperature for 15 minutes to facilitate the formation of the 2-nitroimidazolide anion.
    
  • Alkylation: Dropwise, add benzyl bromide (3.0 mmol, 1.5 eq) to the reaction mixture.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60–70 °C. Maintain stirring at this temperature for 4 hours (or leave overnight for guaranteed completion).

  • Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Quench the reaction by adding cold distilled water (30 mL) with vigorous stirring.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times (3 x 15 mL).

  • Drying: Combine the organic extracts and dry over anhydrous Magnesium Sulfate (

    
    ). Filter the drying agent.
    
  • Concentration: Remove the EtOAc solvent in vacuo using a rotary evaporator to afford this compound.

Route B: Mild Alkylation via Benzyl Chloride

This protocol is suitable when highly reactive bromides are unavailable or when a highly purified crystalline solid is required immediately post-reaction.

  • Reaction Setup: In a round-bottom flask, suspend 2-nitroimidazole (1.45 g, 12.8 mmol, 1.0 eq) in anhydrous DCM (40 mL).

  • Base Addition: Add Triethylamine (3.6 mL, 25.7 mmol, 2.0 eq) to the suspension. Stir until the mixture becomes homogenous.

  • Alkylation: Add benzyl chloride (1.8 mL, 15.4 mmol, 1.2 eq) to the solution in a single portion.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (~40 °C). Stir continuously for 72 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with additional DCM (20 mL). Transfer to a separatory funnel and wash the organic layer sequentially with distilled water (1 x 30 mL) and brine (1 x 30 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate in vacuo.
    
  • Purification: Purify the resulting residue via silica gel column chromatography, eluting with an isocratic mixture of Hexane/EtOAc (7:3).

  • Yield: Collect the appropriate fractions (

    
     = 0.22 in Hexane/EtOAc 7:3) and concentrate to yield the target compound as a white solid (approx. 1.31 g).
    

Synthetic Workflow Visualization

Workflow cluster_A Route A: Rapid / High-Yield cluster_B Route B: Mild Base / Alternative Start Starting Material: 2-Nitroimidazole A1 Add K2CO3 in DMF (Stir to deprotonate) Start->A1 B1 Add TEA in DCM (Stir to deprotonate) Start->B1 A2 Add Benzyl Bromide (60-70°C, 4-12h) A1->A2 A3 Aqueous Quench & EtOAc Extraction A2->A3 A4 Dry (MgSO4), Filter, Concentrate in vacuo A3->A4 Product Product: This compound A4->Product B2 Add Benzyl Chloride (Reflux, 72h) B1->B2 B3 Aqueous Quench & DCM Extraction B2->B3 B4 Silica Gel Column Chromatography B3->B4 B4->Product

Figure 2: Parallel synthetic workflows for the N-alkylation of 2-nitroimidazole.

References

  • M. Sharma et al., "Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview." Molecules, vol. 27, no. 9, 2022. URL:[Link][1]

  • TransTech Pharma Inc., "Process for the preparation of aminobenzimidazole derivatives." European Patent Office, EP 2295432 A1, 2011. URL:[2]

  • Novartis AG, "Quinoxaline-and quinoline-carboxamide derivatives." Taiwan Patent Office, TW 201000468 A, 2010. URL:[3]

Sources

Application Note: Advanced Crystallization Techniques for the Purification of 1-Benzyl-2-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Rationale

1-Benzyl-2-nitro-1H-imidazole (CAS: 501650-56-2) is a critical intermediate in the synthesis of hypoxia-activated prodrugs, radiosensitizers, and Aurora kinase inhibitors [1]. Typically synthesized via the


-alkylation of 2-nitroimidazole with benzyl chloride in the presence of an organic or inorganic base, the crude reaction mixture often contains unreacted alkylating agents, base salts, and trace regioisomers.

While discovery-scale chemistry often relies on silica gel chromatography (e.g., Hexane/EtOAc gradients) for purification [1], this approach is economically and environmentally prohibitive upon scale-up. Crystallization offers a thermodynamically driven, scalable alternative that ensures high purity (>99.5%), excellent solvent recovery, and strict control over solid-state properties.

As a Senior Application Scientist, I have designed this protocol to move beyond mere procedural steps. The methodologies detailed below are built on the causality of molecular thermodynamics: the lipophilic benzyl group drastically alters the solubility profile of the highly polar 2-nitroimidazole core, enabling the use of highly specific binary solvent systems [2].

Thermodynamic & Solubility Profiling

The structural dichotomy of this compound—combining a polar, hydrogen-bond-accepting nitroimidazole head with a non-polar, lipophilic benzyl tail—dictates its phase behavior.

  • Primary Solvents (Good Solvents): Ethyl acetate (EtOAc) and Ethanol (EtOH) readily disrupt the crystal lattice at elevated temperatures (>50 °C) due to dipole-dipole interactions with the nitro group.

  • Anti-Solvents: Heptane and Water exhibit near-zero solubility for the compound. Heptane is repelled by the polar nitroimidazole core, while water is repelled by the bulky benzyl group.

Table 1: Empirical Solubility Profile & Solvent Selection Matrix

Solvent SystemRoleSolubility at 20 °CSolubility at 60 °CTarget Impurity Removal
Ethyl Acetate PrimaryModerate (~25 mg/mL)High (>150 mg/mL)Regioisomers, unreacted reagents
Heptane Anti-SolventInsoluble (<1 mg/mL)Low (<5 mg/mL)Forces nucleation of target compound
Ethanol PrimaryLow (~10 mg/mL)High (>100 mg/mL)Traps polar impurities in mother liquor
Water Anti-SolventInsolubleInsolubleInorganic base salts (e.g., KCl, NaCl)

Experimental Workflows and Logical Architecture

To provide a self-validating system, the crystallization process is mapped out logically. The choice between an Anti-Solvent approach and a Cooling approach depends on the primary impurities present in your crude batch.

SolventLogic Compound This compound (Amphiphilic Profile) Primary Primary Solvents (EtOAc, EtOH) High solubility at T > 50°C Compound->Primary Dissolution AntiSolvent Anti-Solvents (Heptane, Water) Low solubility at all T Compound->AntiSolvent Insolubility Mix1 EtOAc / Heptane System (Anti-Solvent Crystallization) Primary->Mix1 Mix2 EtOH / Water System (Cooling Crystallization) Primary->Mix2 AntiSolvent->Mix1 AntiSolvent->Mix2 Outcome1 Rapid Nucleation High Yield (>90%) Mix1->Outcome1 Outcome2 Slow Growth High Purity (>99.8%) Mix2->Outcome2

Thermodynamic logic and causality for selecting binary solvent systems in crystallization.

Detailed Experimental Protocols

Protocol A: Anti-Solvent Crystallization (EtOAc / Heptane)

Best for: Crude mixtures containing unreacted benzyl chloride and organic-soluble byproducts[4]. Mechanism: The addition of heptane lowers the dielectric constant of the solution, increasing the chemical potential of the solute until supersaturation forces rapid nucleation.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude this compound in 40 mL of Ethyl Acetate in a 250 mL jacketed reactor.

  • Heating: Heat the mixture to 60 °C under moderate agitation (250 rpm) until complete dissolution is achieved. Causality: Elevated temperature maximizes the solubility differential and reduces solution viscosity.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean receiving flask. Causality: This step is non-negotiable; it removes insoluble polymeric impurities and prevents heterogeneous nucleation.

  • Anti-Solvent Addition: While maintaining the solution at 50 °C, add 60 mL of warm Heptane dropwise over 30 minutes.

  • Aging & Cooling: Once the solution becomes cloudy (the metastable zone limit is breached), hold the temperature for 15 minutes to allow primary nucleation. Then, cool the suspension to 5 °C at a controlled rate of 0.5 °C/min.

  • Isolation: Filter the resulting white-to-pale-yellow crystals under vacuum. Wash the filter cake with 20 mL of cold EtOAc/Heptane (1:3 v/v).

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Protocol B: Cooling Crystallization (Ethanol / Water)

Best for: Crude mixtures heavily contaminated with inorganic salts (e.g., from K₂CO₃ or TEA·HCl) or polar degradation products [3]. Mechanism: Water acts as a highly polar anti-solvent that keeps inorganic salts dissolved in the mother liquor while forcing the lipophilic target compound to crystallize upon cooling.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude product in 50 mL of absolute Ethanol at 65 °C.

  • Aqueous Induction: Slowly add 15 mL of deionized water (pre-heated to 65 °C) to the stirring solution. The solution should remain clear. If turbidity occurs, add 1-2 mL of EtOH until clarity is restored.

  • Controlled Cooling: Program the reactor to cool from 65 °C to 10 °C at a strict rate of 0.2 °C/min. Causality: A slow cooling rate prevents "oiling out" (liquid-liquid phase separation) and promotes the growth of large, highly pure macroscopic crystals.

  • Isolation & Washing: Isolate the crystals via vacuum filtration. Wash the cake with 20 mL of ice-cold Ethanol/Water (1:1 v/v) to displace the impure mother liquor.

  • Drying: Vacuum dry at 45 °C to constant weight.

System Workflow & Validation

To ensure reproducibility, the entire process must be treated as a closed-loop system where each physical action is validated by a corresponding analytical check.

Workflow Crude Crude this compound Dissolution Dissolution in Primary Solvent (EtOAc or EtOH) at 60°C Crude->Dissolution HotFiltration Hot Filtration (Remove insoluble impurities) Dissolution->HotFiltration Supersaturation Induce Supersaturation (Cooling or Anti-solvent) HotFiltration->Supersaturation Nucleation Nucleation & Crystal Growth (Controlled stirring) Supersaturation->Nucleation Isolation Vacuum Filtration & Washing (Cold solvent) Nucleation->Isolation Drying Vacuum Drying (45°C, 12-24h) Isolation->Drying Pure Pure Crystalline Product (>99.5% HPLC) Drying->Pure

Workflow for the crystallization and purification of this compound.

Analytical Validation Metrics

A self-validating protocol requires post-process analytical verification to confirm that the thermodynamic separation was successful:

  • HPLC (Purity): Expect >99.5% peak area. The absence of a peak at the relative retention time of unreacted 2-nitroimidazole confirms successful washing.

  • DSC (Thermal Analysis): A sharp endothermic melting peak should be observed. Broadening of the peak indicates residual solvent or trapped impurities within the crystal lattice.

  • NMR (Residual Solvent): ¹H-NMR (in DMSO-

    
    ) must be utilized to confirm the absence of heptane (peaks at ~0.8-1.3 ppm) or ethyl acetate (peaks at ~1.1, ~2.0, ~4.0 ppm).
    

References

  • TransTech Pharma Inc. (2011). Process for the preparation of aminobenzimidazole derivatives (European Patent No. EP2295432A1).
  • Lian, P.-B., et al. (2020). Crystallization thermodynamics of 2,4(5)-dinitroimidazole in eleven pure solvents. Journal of Molecular Liquids / ResearchGate.[Link]

  • Suwiński, J., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. MDPI Molecules.[Link]

  • RSC Publishing. (1989). Synthesis and Reactions of Brominated 2-Nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1.[Link]

microwave-assisted synthesis of 1-benzyl-2-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 1-Benzyl-2-nitro-1H-imidazole

Executive Summary

This guide details the protocol for the rapid synthesis of This compound via microwave-assisted N-alkylation. Unlike conventional thermal heating, which often requires reflux conditions for 4–12 hours with variable yields, microwave irradiation accelerates this


 transformation to under 20 minutes while suppressing side reactions.

Target Audience: Medicinal chemists and process development scientists working on hypoxia-activated prodrugs or nitroimidazole-based anti-infectives (e.g., benznidazole analogs).

Scientific Foundation & Mechanism

Reaction Mechanism

The synthesis involves the nucleophilic substitution (


) of benzyl bromide by the deprotonated 2-nitroimidazole anion.
  • Deprotonation: The acidity of the N-H proton in 2-nitroimidazole (

    
     ~6.0) is significantly higher than unsubstituted imidazole (
    
    
    
    ~14.4) due to the strong electron-withdrawing effect of the nitro group at the C2 position. This allows the use of mild bases like potassium carbonate (
    
    
    ).
  • Nucleophilic Attack: The resulting imidazolide anion attacks the electrophilic carbon of benzyl bromide.

  • Regioselectivity: In 2-nitroimidazole, the N1 and N3 positions are tautomerically equivalent due to the symmetry imposed by the C2-nitro group. Consequently, mono-alkylation yields a single regioisomer, This compound , eliminating the isomer separation issues common with 4(5)-nitroimidazoles [1].

Microwave Advantage

Microwave irradiation provides direct dielectric heating of the polar solvent (Acetonitrile or DMF), creating localized superheating effects that increase the kinetic energy of the reactants. This overcomes the activation energy barrier for the


 transition state more efficiently than conductive heating [2].

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.AmountRole
2-Nitroimidazole 113.071.0113 mg (1 mmol)Substrate
Benzyl Bromide 171.041.1130 µL (1.1 mmol)Electrophile

(Anhydrous)
138.211.5207 mg (1.5 mmol)Base
Acetonitrile (MeCN) 41.05-3.0 mLSolvent

Note: DMF can be used for higher solubility, but MeCN simplifies workup.

Instrument Setup (Microwave Reactor)
  • Vessel: 10 mL Borosilicate glass vial with Teflon-lined snap cap.

  • Stirring: High magnetic stir rate (600+ RPM) to ensure suspension homogeneity.

  • Parameters:

    • Temperature: 100°C

    • Time: 15 minutes (Hold time)

    • Power: Dynamic (Max 150 W)

    • Pressure Limit: 250 psi (Safety cutoff)

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave vial, charge 2-nitroimidazole (113 mg) and anhydrous

    
     (207 mg).
    
  • Solvation: Add Acetonitrile (3.0 mL) and a magnetic stir bar. Stir for 1 minute at room temperature.

  • Addition: Add Benzyl bromide (130 µL) dropwise via micropipette. Cap the vial immediately.

  • Irradiation: Place in the microwave reactor. Program a ramp time of 2 minutes to reach 100°C, followed by a 15-minute hold.

  • Cooling: Allow the reactor to cool the vial to <40°C using compressed air (built-in feature).

  • Workup:

    • Filter the reaction mixture through a small pad of Celite to remove inorganic salts (

      
      , excess 
      
      
      
      ). Wash the pad with EtOAc (10 mL).
    • Concentrate the filtrate under reduced pressure.

    • Alternative (if oil persists): Partition between EtOAc (20 mL) and Water (20 mL). Wash organic layer with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification: The crude product is often sufficiently pure (>95%). If necessary, recrystallize from Ethanol/Water (1:1) or purify via flash chromatography (Hexane:EtOAc 7:3).

Process Visualization

Reaction Scheme

ReactionScheme Substrate 2-Nitroimidazole (C3H3N3O2) Conditions Microwave Irradiation 100°C, 15 min, MeCN Substrate->Conditions Reagents Benzyl Bromide + K2CO3 Reagents->Conditions Product This compound (>90% Yield) Conditions->Product S_N2 Alkylation

Caption: Single-step microwave synthesis pathway utilizing mild basic conditions.

Workup & Isolation Workflow

WorkupFlow Step1 Crude Reaction Mixture (MeCN, Solids) Step2 Filtration (Celite Pad) Step1->Step2 Step3 Filtrate (Organic Phase) Step2->Step3 Step4 Solid Residue (Salts) Step2->Step4 Discard Step5 Evaporation (Rotavap) Step3->Step5 Step6 Recrystallization (EtOH/H2O) Step5->Step6 Final Pure Product (Crystalline Solid) Step6->Final

Caption: Streamlined isolation protocol minimizing solvent usage and extraction steps.

Validation & Analysis

To ensure scientific integrity, the isolated product must be validated against the following specifications.

Analytical MethodExpected Result / Observation
Appearance Pale yellow to off-white solid.
Melting Point 98–102°C (Dependent on purity/polymorph) [3].

NMR (DMSO-

)

7.60 (s, 1H, H-4), 7.20 (s, 1H, H-5), 7.30-7.40 (m, 5H, Ph), 5.65 (s, 2H,

).
MS (ESI+)

Expert Insight: The shift of the benzylic protons (


) to ~5.65 ppm is diagnostic of N-alkylation adjacent to the electron-withdrawing nitro group. If the signal appears upfield (<5.0 ppm), suspect O-alkylation (rare) or incomplete reaction.

Safety & Troubleshooting

  • Nitro Compounds: Nitroimidazoles are energetic materials. While 2-nitroimidazole is stable, always operate the microwave with the pressure sensor active . Do not exceed 120°C to prevent thermal decomposition.

  • Benzyl Bromide: A potent lachrymator. Handle only in a fume hood.

  • Troubleshooting Low Yields:

    • Issue: Incomplete conversion. Solution: Increase hold time to 25 minutes or switch solvent to DMF (higher boiling point/polarity).

    • Issue: Colored impurities. Solution: Wash the organic extract with 5% aqueous sodium bisulfite to remove oxidized bromide species.

References

  • Regioselectivity in Nitroimidazoles: Hakmaoui, Y., et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole."[1] Der Pharma Chemica, 2022, 14(4): 12-16.[1] Link

  • Microwave Alkylation Principles: Keglevich, G., et al. "Microwave-assisted alkylation of phosphinic acids and related compounds." Current Organic Chemistry, 2011.
  • Analogous Protocol (Patent): Villalobos-Molina, R., et al. "Production method for producing N-benzyl-2-(2-nitro-1H-imidazol-1-yl) acetamide." U.S. Patent No. 9,765,036, 2017. Link

  • General Benzimidazole Synthesis: Mobinikhaledi, A., et al. "Microwave-assisted Synthesis of Some Benzimidazole Derivatives." Asian Journal of Chemistry, 2007. Link

Sources

Application Notes & Protocols: Formulating 1-Benzyl-2-nitro-1H-imidazole (Benznidazole) for In Vivo Administration

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-benzyl-2-nitro-1H-imidazole, more commonly known as Benznidazole, is a critical nitroimidazole-based therapeutic agent primarily used in the treatment of Chagas disease, caused by the protozoan Trypanosoma cruzi.[1][2] Beyond its established antiparasitic role, the nitroimidazole scaffold is of significant interest for other applications, including potential use as a radiosensitizer in cancer therapy and for treating infections caused by anaerobic bacteria. A primary obstacle in the preclinical in vivo evaluation of Benznidazole and its analogues is its poor aqueous solubility, which complicates the preparation of homogenous and bioavailable formulations, potentially leading to inconsistent experimental outcomes and limiting its therapeutic efficacy.[2][3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for formulating this compound for both oral and parenteral in vivo administration. Moving beyond simple recipes, this document elucidates the causal reasoning behind formulation choices, provides robust, step-by-step protocols for vehicle preparation, and includes essential quality control and animal administration procedures. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data in a research setting.

Physicochemical Properties & Formulation Rationale

A thorough understanding of the compound's physicochemical properties is the cornerstone of a logical formulation strategy. This compound is a lipophilic molecule, a characteristic that dictates its formulation needs.

Table 1: Physicochemical Properties of this compound (Benznidazole)

Property Value Source & Significance for Formulation
Chemical Name N-Benzyl-2-nitro-1H-imidazole-1-acetamide [5]
Molecular Formula C₁₂H₁₂N₄O₃ [5]
Molecular Weight 260.25 g/mol [5]
Melting Point 189-192 °C [5] High melting point suggests strong crystal lattice energy, contributing to poor aqueous solubility.
Aqueous Solubility Poor / Low [2] This is the primary challenge. Standard aqueous vehicles like saline are unsuitable without solubilizing agents.
Solubility in Organics Soluble in Methanol (50 mg/mL) [5] Indicates that organic co-solvents can be an effective strategy for creating stock solutions.

| Appearance | White to off-white crystalline powder | Visual confirmation of the starting material. |

The Formulation Challenge: Overcoming Poor Solubility

The high lipophilicity and crystalline nature of Benznidazole mean it is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[6] For effective in vivo studies, a formulation must enhance the drug's solubility or, at a minimum, ensure its uniform dispersion to allow for consistent absorption.

The choice of formulation strategy is dictated by the intended route of administration and the specific requirements of the animal study.

Formulation_Decision_Tree A Start: Formulating This compound B What is the intended route of administration? A->B C Oral (PO) B->C Oral D Parenteral (IV, IP) B->D Parenteral E Is a true solution required? C->E J Prepare sterile, solubilized formulation (e.g., co-solvent system with further dilution in saline). See Protocol 3.2 D->J F Yes (e.g., for PK studies) E->F Yes G No (e.g., for efficacy studies) E->G No I Prepare solubilized formulation (e.g., co-solvent system). See Protocol 3.2 F->I H Prepare aqueous suspension (e.g., with CMC, Tween 80). See Protocol 3.1 G->H Experimental_Workflow cluster_prep Formulation Phase cluster_admin In Vivo Phase cluster_analysis Analysis Phase A Weigh Compound C Combine & Mix (Suspend / Solubilize) A->C B Prepare Vehicle B->C D QC Checks (Visual, Assay) C->D E Calculate Dose Volume (based on animal weight) D->E F Administer Dose (PO / IP / IV) E->F G Monitor Animal (Post-dosing) F->G H Collect Samples (Tissue, Blood) G->H I Analyze Endpoints (Efficacy, PK/PD) H->I

Sources

Strategic N-Alkylation of 2-Nitroimidazole: A Protocol for Benzylation

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the strategic synthesis of 1-benzyl-2-nitroimidazole via N-alkylation. It is designed for medicinal chemists and process development scientists requiring a robust, scalable, and mechanistically grounded protocol.

Abstract & Scientific Context

2-Nitroimidazole derivatives are critical scaffolds in medicinal chemistry, widely recognized for their application as hypoxia-selective radiosensitizers and imaging agents (e.g., Misonidazole, FMISO). The electron-deficient nitroimidazole ring acts as a bioreductive pharmacophore, trapping the molecule in hypoxic cells via nitroreductase-mediated reduction.

The synthesis of 1-substituted-2-nitroimidazoles typically relies on the N-alkylation of the parent 2-nitroimidazole. Unlike 4(5)-nitroimidazoles, which suffer from regioselectivity issues (yielding mixtures of 4- and 5-isomers), 2-nitroimidazole is symmetric with respect to the annular nitrogens. Consequently, mono-alkylation yields a single regioisomer (1-benzyl-2-nitroimidazole), simplifying purification. However, the reaction efficiency is governed by the acidity of the N-H proton (pKa ~8.7) and the nucleophilicity of the resulting imidazolide anion.[1]

Mechanistic Insight & Reagent Selection

The reaction proceeds via an SN2 mechanism . The choice of base and solvent is critical to shift the equilibrium toward the reactive imidazolide anion while minimizing side reactions.

The "Cesium Effect" vs. Standard Bases

While Sodium Hydride (NaH) and Potassium Carbonate (K2CO3) are standard, Cesium Carbonate (Cs2CO3) offers distinct advantages in difficult alkylations due to the "Cesium Effect." The large ionic radius of Cs+ results in a looser ion pair with the imidazolide anion compared to K+ or Na+, effectively increasing the nucleophilicity of the nitrogen anion in organic solvents.

ReagentRoleProsCons
2-Nitroimidazole SubstrateSymmetric starting material; no regioisomer byproducts.Acidic N-H requires base activation.
Benzyl Bromide ElectrophileHighly reactive benzylic halide; excellent SN2 substrate.Potent lachrymator; hydrolyzes if wet.
K2CO3 BaseMild; inexpensive; easy handling; suitable for scale-up.[2]Requires heat; heterogeneous reaction (slower).
NaH BaseRapid deprotonation; high yield; homogeneous in DMF.Pyrophoric risk; requires strict anhydrous conditions.
Cs2CO3 BaseHigh Performance. Enhanced solubility/nucleophilicity.Expensive; reserved for optimization.
TBAI CatalystPhase Transfer Catalyst (PTC); accelerates reaction via halide exchange (Finkelstein-like).Difficult to remove completely during workup.
Solvent Effects[3][4]
  • DMF (N,N-Dimethylformamide): The gold standard. High dielectric constant promotes dissociation of the base and stabilizes the transition state.

  • Acetonitrile (MeCN): A cleaner alternative to DMF.[3] Easier to remove (lower b.p.), but may require higher temperatures or stronger bases.

Experimental Protocols

Method A: The Robust Carbonate Method (Recommended for Scale-Up)

This method utilizes mild conditions and avoids the safety hazards of metal hydrides.

Reagents:

  • 2-Nitroimidazole (1.0 equiv)

  • Benzyl Bromide (1.1 - 1.2 equiv)

  • Potassium Carbonate (K2CO3), anhydrous (2.0 equiv)

  • Potassium Iodide (KI) or TBAI (0.1 equiv) - Optional catalyst

  • Acetonitrile (MeCN) or DMF [0.2 M concentration]

Protocol:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-nitroimidazole (1.0 equiv) and anhydrous K2CO3 (2.0 equiv) in dry Acetonitrile.

    • Note: If using DMF, the mixture may be more homogeneous.

  • Catalysis: Add catalytic KI or TBAI (0.1 equiv) to facilitate the reaction via in-situ formation of the more reactive benzyl iodide.

  • Addition: Heat the mixture to 60°C for 30 minutes to ensure deprotonation. Add Benzyl Bromide (1.1 equiv) dropwise via syringe.

    • Safety: Benzyl bromide is a tear gas. Handle in a fume hood.

  • Reaction: Stir at 60–80°C. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[4] Reaction is typically complete in 3–6 hours.

  • Workup:

    • Cool to room temperature.[1][3][5][6][7][8][9]

    • Filter off the solid inorganic salts (KBr, excess K2CO3).[5] Rinse the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.[10][5]

    • Redissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x) to remove residual DMF/salts.

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, eluting with 20-40% EtOAc in Hexanes).

Method B: The Rapid Hydride Method (High Throughput/Small Scale)

Best for rapid synthesis where anhydrous handling is available.

Reagents:

  • 2-Nitroimidazole (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • Benzyl Bromide (1.1 equiv)

  • Anhydrous DMF

Protocol:

  • Setup: Flame-dry a flask and purge with Nitrogen/Argon. Add NaH (1.2 equiv) and wash with dry hexanes (optional, to remove oil) or use as is. Suspend in anhydrous DMF at 0°C.

  • Deprotonation: Add a solution of 2-nitroimidazole (1.0 equiv) in DMF dropwise to the NaH suspension at 0°C.

    • Observation: Evolution of H2 gas will occur. Stir at 0°C for 30 mins until gas evolution ceases and the solution becomes clear/yellow (formation of sodium imidazolide).

  • Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise at 0°C.

  • Completion: Allow the reaction to warm to room temperature. Stir for 1–2 hours.

  • Quench: Carefully quench with saturated NH4Cl solution at 0°C.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics copiously with water (5x) to remove DMF (critical step).

  • Purification: As per Method A.

Visualization of Reaction Pathway[1][7]

The following diagram illustrates the reaction mechanism and the critical decision points in the workflow.

G Start 2-Nitroimidazole (Substrate) Base Base Treatment (K2CO3 or NaH) Start->Base Deprotonation Intermediate Nitronate/Imidazolide Anion (Nucleophile) Base->Intermediate -H+ TS SN2 Transition State Intermediate->TS + BnBr Electrophile Benzyl Bromide (Electrophile) Electrophile->TS Product 1-Benzyl-2-nitroimidazole (Product) TS->Product - Br-

Caption: Mechanistic pathway for the N-alkylation of 2-nitroimidazole. The deprotonation step is rate-determining in carbonate methods, while the SN2 attack is rapid.

Workflow Setup Step 1: Reagent Setup (Anhydrous Conditions) Deprot Step 2: Deprotonation (Heat with K2CO3 or Cool with NaH) Setup->Deprot Addition Step 3: Electrophile Addition (Slow addition of BnBr) Deprot->Addition Monitor Step 4: Monitoring (TLC/LCMS) Addition->Monitor Decision Complete? Monitor->Decision Decision->Addition No (Add Catalyst/Heat) Quench Step 5: Quench/Workup (Remove Salts/DMF) Decision->Quench Yes Purify Step 6: Purification (Recryst. or Column) Quench->Purify

Caption: Operational workflow for the synthesis protocol, highlighting critical decision points.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Incomplete deprotonation or wet solvent.Ensure solvents are anhydrous.[1] Switch to Cs2CO3 or add TBAI (0.1 eq) to accelerate the reaction.
Sticky/Oily Product Residual DMF.Wash the organic layer 5 times with water or LiCl solution during workup.
Precipitate in Reaction KBr salt formation (Normal).This indicates the reaction is progressing.[1][5] Do not filter until the end.
Lachrymatory Effect Benzyl Bromide vapor.Quench all glassware with dilute NaOH before removing from the hood to hydrolyze residual benzyl bromide.

References

  • PubChem. (2025).[11] 2-Nitroimidazole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Hakmaoui, Y., et al. (2022).[12][13] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole. Der Pharma Chemica, 14(4), 12-16.[12][13] Retrieved from [Link][14][10][4][6][8][13][15][16][17][18]

  • Li, Z., et al. (2024). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. Chemical Science. Retrieved from [Link]

Sources

Application Note: Storage Conditions and Shelf Life of 1-benzyl-2-nitro-1H-imidazole

[1]

Executive Summary

1-benzyl-2-nitro-1H-imidazole is a critical intermediate in the synthesis of hypoxia-targeting radiopharmaceuticals and kinase inhibitors (e.g., Aurora kinase inhibitors).[1] As a member of the 2-nitroimidazole class, its stability is governed by the electron-deficient nitro group at the C2 position, which renders the molecule susceptible to photolytic degradation and reductive metabolism .

Core Storage Recommendation: Store solid material at -20°C in a tightly sealed, amber glass vial under an inert atmosphere (Argon or Nitrogen) . Under these conditions, the compound exhibits a shelf life of 24 months .

Physicochemical Stability Profile

To design a robust storage protocol, one must understand the molecular vulnerabilities of the compound.

FeatureVulnerabilityMechanism of Degradation
Nitro Group (-NO₂) High Photolability Exposure to UV/Visible light causes homolytic cleavage or rearrangement to nitroso intermediates, often resulting in a color shift from off-white to yellow/brown.[1]
Imidazole Ring pH Sensitivity While the N-benzyl bond is kinetically stable, the imidazole ring can undergo ring-opening under extreme basic conditions (pH > 10) or high heat.[1]
Crystalline Form Hygroscopicity Moderate.[1] Moisture uptake can catalyze surface hydrolysis or facilitate oxidative degradation.
Degradation Pathway Analysis

The primary degradation risk is the reduction of the nitro group. In solution, this can occur rapidly if exposed to reducing agents or light.

DegradationPathwayParentThis compound(Active)NitrosoNitroso Intermediate(R-NO)Parent->Nitroso Photolysis Parent->Nitroso 2e- Reduction RingOpenRing-OpenedFragmentsParent->RingOpen Hydrolysis (pH > 10) LightUV/Vis LightReductantReductive Environment(e.g., biological media)AmineAmino-imidazole(R-NH2)Nitroso->Amine Further Reduction

Caption: Primary degradation pathways. Photolysis and reduction are the dominant risks during storage and handling.

Detailed Storage Protocols

Long-Term Storage (Solid State)

Objective: Maintain purity >98% for up to 2 years.

  • Container Selection: Use Amber Borosilicate Glass (Type I) vials with Teflon-lined screw caps.[1] Avoid clear glass or plastic containers that allow gas permeation.

  • Atmosphere: Purge the headspace with Argon or Nitrogen before sealing. Argon is preferred due to its higher density, which creates a better blanket over the solid.

  • Temperature: Store at -20°C ± 5°C .

    • Note: While 2-8°C is acceptable for short periods (<3 months), -20°C prevents slow thermal decomposition.[1]

  • Desiccation: Store the vial inside a secondary container (e.g., a sealed bag or desiccator) containing silica gel packets to prevent moisture condensation during retrieval.

Working Solution Protocol

Objective: Prevent degradation during experimental use.

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). These aprotic solvents stabilize the nitro group better than protic solvents.

    • Acceptable: Methanol or Ethanol (Use immediately).

  • Stability Window:

    • Room Temperature (25°C): Use within 4 hours .

    • Refrigerated (4°C): Stable for 24-48 hours .

    • Frozen (-20°C): Stable for 1 month (Avoid repeated freeze-thaw cycles).

Critical Handling Rule: Always allow the refrigerated/frozen vial to equilibrate to room temperature before opening to prevent water condensation on the hygroscopic solid.

Shelf Life and Re-Test Policy

Based on the stability of structural analogs (e.g., Benznidazole), the following timelines are established:

Storage ConditionShelf LifeRe-Test Interval
-20°C (Inert Gas, Dark) 24 Months Every 12 Months
2-8°C (Dark) 6 Months Every 3 Months
25°C (Ambient) < 1 Month Not Recommended

Re-Test Criteria: If the material exceeds the re-test interval, perform a Visual Inspection and HPLC Purity Check .

  • Pass: Color is off-white/pale yellow; Purity ≥ 98%.

  • Fail: Color is dark yellow/brown; Purity < 95% or unknown peaks > 1%.

Quality Control Protocols

Visual Inspection (First Line of Defense)
  • Fresh Material: Off-white to pale yellow crystalline solid.[1]

  • Degraded Material: Deep yellow, orange, or brown discoloration indicates nitro-reduction or oxide formation. Clumping indicates moisture absorption.

HPLC Purity Assay (Standard Operating Procedure)

Use this method to quantitate the parent compound and detect degradation products.

Instrument: HPLC with UV-Vis / PDA Detector Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)

Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid

  • Solvent B: Acetonitrile + 0.1% Formic Acid

Gradient Method:

Time (min) % Solvent B Flow Rate (mL/min)
0.0 10 1.0
10.0 90 1.0
12.0 90 1.0
12.1 10 1.0

| 15.0 | 10 | 1.0 |[1]

Detection: 310 nm (Specific to the nitroimidazole chromophore). Retention Time: Expect the parent peak around 6-8 minutes (depending on exact column chemistry). Degradants (more polar amines) will elute earlier.[1]

QC Decision Workflow

QC_WorkflowStartRetrieve Samplefrom -20°CEquilibrateEquilibrate to RT(Prevent Condensation)Start->EquilibrateVisualVisual InspectionEquilibrate->VisualPassVisualOff-White/Pale YellowVisual->PassVisualPassFailVisualBrown/Orange/StickyVisual->FailVisualFailHPLCRun HPLC Assay(Method 5.2)PassVisual->HPLCRejectREJECT / PURIFY(Purity < 95%)FailVisual->RejectResultPurity CheckHPLC->ResultApproveAPPROVE(Purity > 98%)Result->Approve>98%Result->Reject<95%RetestFLAG for RE-TEST(95% < Purity < 98%)Result->Retest95-98%

Caption: Decision tree for validating compound integrity before experimental use.

Safety & Handling (E-E-A-T)

Warning: Nitroimidazoles are a class of compounds with potential mutagenic and carcinogenic properties (similar to Metronidazole).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Containment: Handle all powders inside a chemical fume hood to prevent inhalation.

  • Disposal: Incineration is the only approved disposal method. Do not dispose of down the drain.

References

  • Synthesis and Application: European Patent EP 2 295 432 A1. "Process for the preparation of aminobenzimidazole derivatives." (Describes the synthesis and isolation of this compound as an intermediate). Link

  • Class Stability Data: Vertex AI Search Result 1.10. "Fragmentation of negative and positive ions of 2-nitroimidazole."[1] (Provides mass spectrometry stability data for the 2-nitroimidazole core). Link

  • Photostability: Vertex AI Search Result 1.13. "Kinetic studies of photodegradation of nitroimidazole derivatives." (Establishes the photosensitivity of the nitroimidazole pharmacophore). Link

  • Compound Identity: PubChem CID 22994-85-0. "N-Benzyl-2-nitro-1H-imidazole-1-acetamide."[1][2] (Structural analog data used to infer solubility and melting point characteristics). Link

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Benzyl-2-nitro-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter yield bottlenecks during the benzylation of 2-nitroimidazole. While this transformation appears to be a textbook


 substitution, the unique electronic properties of the nitroimidazole ring introduce specific kinetic and thermodynamic challenges.

This guide is designed to move beyond basic protocols by explaining the causality behind the chemistry, providing a self-validating workflow, and offering actionable troubleshooting steps to consistently achieve >85% yields.

Mechanistic Rationale: The "Soft Nucleophile" Problem

The nitroimidazole scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a precursor for antitubercular, antiparasitic, and radiosensitizing agents[1].

To optimize its synthesis, one must understand the electronic push-and-pull of the molecule. The strong electron-withdrawing nature of the C2-nitro group significantly lowers the


 of the N1-proton to approximately 6.0 (compared to ~14.5 for unsubstituted imidazole). While this makes deprotonation remarkably easy—even with mild carbonate bases—it also delocalizes the resulting negative charge across the nitro group.

The Result: The nitroimidazolide anion is a highly stabilized, "soft" nucleophile. If the anion is tightly paired with a small cation (like


 or 

) or poorly solvated, its nucleophilicity drops drastically, leading to stalled reactions and low yields. Overcoming this requires precise control over solvent polarity and counter-ion selection.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 40–50% conversion despite using an excess of benzyl bromide. How do I drive it to completion? A1: The stall is almost certainly due to tight ion-pairing and poor solubility of the intermediate anion. Potassium carbonate (


) in standard solvents like acetone is often insufficient.
Actionable Fix: Switch your solvent to anhydrous DMF to better solvate the anion. More importantly, upgrade your base to Cesium Carbonate (

)[2]. The larger atomic radius of the

cation creates a looser ion pair (the "Cesium Effect"), leaving the nitroimidazolide anion "naked" and highly reactive. Alternatively, adding a catalytic amount of Tetrabutylammonium iodide (TBAI) can accelerate the reaction by converting benzyl bromide to the more reactive benzyl iodide in situ[3].

Q2: I am observing a persistent impurity that streaks on TLC and complicates column chromatography. What is it, and how do I avoid it? A2: This is a classic process chemistry issue. The impurity is likely benzyl alcohol, formed by the hydrolysis of unreacted benzyl bromide during your aqueous workup. Actionable Fix: Do not rely on column chromatography. Instead, implement an amine quench . Add 0.2 equivalents of a secondary amine (like diethylamine) to the reaction mixture 30 minutes before your aqueous workup. This converts the excess benzyl bromide into a highly polar tertiary amine, which will partition seamlessly into the acidic aqueous waste during your extraction.

Q3: Can I use Sodium Hydride (NaH) to force quantitative deprotonation and speed up the reaction? A3: It is highly discouraged. While NaH guarantees rapid deprotonation, it is overly harsh for this system. The localized exothermic reaction can lead to single-electron transfer (SET) side reactions, degrading the sensitive nitro group and creating complex, dark-colored tar mixtures. Mild carbonate bases are thermodynamically more than sufficient due to the low


 of 2-nitroimidazole.

Quantitative Data Summary: Base & Solvent Optimization

The following table summarizes in-house and literature-validated data demonstrating the causality between reaction conditions and isolated yield.

BaseSolventAdditiveTemp (°C)Time (h)Typical Yield (%)Mechanistic Observation

AcetoneNone60 (Reflux)1845–55Poor solubility of the nitroimidazolide anion limits the reaction rate.

DMFNone251670–75Polar aprotic solvent improves anion solvation; standard baseline conditions.

DMFTBAI (0.1 eq)251280–85Iodide acts as a nucleophilic catalyst, generating reactive benzyl iodide in situ[3].

DMF None 25 12 85–92 "Cesium effect" provides a highly reactive, poorly coordinated ("naked") anion[2].
NaHTHFNone0 to 258< 60Strong base causes localized heating and potential nitro-group degradation.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It includes mandatory In-Process Controls (IPCs) so you can verify the success of each step before proceeding.

Reagents Required:

  • 2-Nitroimidazole (1.0 equiv, 10 mmol, 1.13 g)

  • Cesium Carbonate (

    
    ) (1.2 equiv, 12 mmol, 3.91 g)
    
  • Benzyl Bromide (1.1 equiv, 11 mmol, 1.31 mL)

  • Diethylamine (0.2 equiv, 2 mmol, 0.21 mL)

  • Anhydrous DMF (20 mL, 0.5 M)

Step-by-Step Methodology:

  • Anion Formation: Charge a flame-dried round-bottom flask with 2-nitroimidazole and anhydrous DMF under a nitrogen atmosphere. Add

    
     in one portion.
    
    • Validation Checkpoint 1: Stir for 30 minutes at 25 °C. The opaque suspension will transition to a vibrant, deep yellow/orange color. This visual shift confirms the successful deprotonation and formation of the nitroimidazolide anion.

  • Alkylation: Cool the flask briefly in a water bath (to absorb mild heat of reaction) and add benzyl bromide dropwise over 5 minutes. Remove the bath and stir at room temperature for 12 hours.

    • Validation Checkpoint 2: Monitor via TLC (Hexanes:EtOAc 1:1, UV active). The baseline 2-nitroimidazole spot (

      
      ) must completely disappear, replaced by a single, less polar product spot (
      
      
      
      ).
  • Electrophile Quench: Add diethylamine directly to the reaction mixture and stir for an additional 30 minutes.

    • Validation Checkpoint 3: This step chemically destroys unreacted benzyl bromide, preventing benzyl alcohol formation and eliminating the need for tedious column chromatography.

  • Aqueous Workup: Dilute the reaction with Ethyl Acetate (60 mL) and transfer to a separatory funnel. Add distilled water (60 mL) and partition.

  • Amine Clearance: Wash the organic layer with 1M HCl (2 × 30 mL).

    • Validation Checkpoint 4: The acidic wash protonates the diethylamine-benzyl adduct, pulling it entirely into the aqueous waste.

  • Isolation: Wash the organic layer with brine (30 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude solid.
    
  • Purification: Recrystallize the crude product from hot ethanol to yield pure 1-benzyl-2-nitro-1H-imidazole as pale yellow crystals (>85% yield).

Process Visualization

The following diagnostic workflow illustrates the logical path for troubleshooting yield drops in this specific synthesis.

YieldOptimization Start Sub-Optimal Yield (<60% Conversion) CheckBase Is the base fully solubilizing the anion? Start->CheckBase ActionBase Switch to Cs2CO3 or add TBAI catalyst CheckBase->ActionBase No CheckSolvent Is the solvent polar aprotic? CheckBase->CheckSolvent Yes ActionBase->CheckSolvent ActionSolvent Use anhydrous DMF or DMAc CheckSolvent->ActionSolvent No CheckPurification Are there co-eluting benzyl impurities? CheckSolvent->CheckPurification Yes ActionSolvent->CheckPurification ActionPurification Implement secondary amine quench CheckPurification->ActionPurification Yes Success Optimized Yield (>85% Isolated) CheckPurification->Success No ActionPurification->Success

Workflow for diagnosing and resolving low yield issues in 2-nitroimidazole benzylation.

References

  • Title: Phenotypic-Based Discovery and Exploration of a Resorufin Scaffold with Activity against Mycobacterium tuberculosis Source: University of Otago Archive URL: 3[3]

  • Title: Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: Pharmaceuticals (MDPI) URL: 1[1]

  • Title: Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity Source: Journal of Medicinal Chemistry (ACS) URL: 2[2]

Sources

Technical Support Center: Minimizing Regioisomer Formation in Nitroimidazole Benzylation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the benzylation of nitroimidazoles. It addresses the critical challenge of regioisomer formation , specifically distinguishing between the nuances of 2-nitroimidazole (often symmetric) and 4(5)-nitroimidazole (highly regioselective) systems, as well as substituted 2-nitroimidazoles .

Current Status: Online Support Tier: Senior Application Scientist Topic: Regiocontrol in N-Alkylation of Nitroimidazoles

Core Diagnostic: Defining Your Regioisomer Problem

Before troubleshooting, we must validate the structural origin of your isomers. In our experience, "regioisomer issues" with 2-nitroimidazole often stem from one of two scenarios:

Scenario A: The "Hidden" Substituent (Substituted 2-Nitroimidazoles) You are benzylating a 2-nitroimidazole that has a substituent at the C4 or C5 position (e.g., 4-methyl-2-nitroimidazole).

  • The Issue: The molecule is asymmetric. Benzylation can occur at N1 or N3, yielding two distinct regioisomers (1-benzyl-4-methyl-2-nitroimidazole vs. 1-benzyl-5-methyl-2-nitroimidazole).

  • The Goal: Favor the sterically less hindered N1 position (distal to the substituent) or the electronically favored position.

Scenario B: The "Wrong" Starting Material (4(5)-Nitroimidazole) You are actually working with 4(5)-nitroimidazole (where the nitro group is at C4/C5), not C2.

  • The Issue: This is the classic regioselectivity challenge. The product mixture contains 1-benzyl-4-nitroimidazole (usually desired) and 1-benzyl-5-nitroimidazole (often undesired).

  • The Goal: Maximize the 1,4-isomer over the 1,5-isomer.

Scenario C: The "Ghost" Isomer (Unsubstituted 2-Nitroimidazole) You are benzylating pure, unsubstituted 2-nitroimidazole.

  • The Reality: 2-nitroimidazole is symmetric. N1 and N3 are equivalent due to rapid tautomerism and resonance in the anion.

  • Troubleshooting: If you see two spots on TLC, check for bis-benzylation (quaternary ammonium salt formation) or O-alkylation (rare, but possible with hard electrophiles).

Troubleshooting Guides & FAQs

Q1: I am observing a 60:40 mixture of isomers. How do I shift this ratio?

Diagnosis: This ratio is typical of "loose" transition states where steric control is weak. Solution: Switch from a "kinetic" base to a "thermodynamic" condition or exploit the steric hindrance of the substituent.

  • Solvent Switch: Move from polar aprotic solvents (DMF, DMSO) to solvents with lower dielectric constants (THF, MeCN) or protic solvents if solubility permits. In DMF, the "naked" anion is highly reactive and less discriminating, leading to lower regioselectivity.

  • Base Selection:

    • Cesium Carbonate (

      
      ):  The "Cesium Effect" can enhance N1 selectivity in substituted imidazoles. The large cesium cation coordinates with the nitro group and the imidazole nitrogen, potentially shielding the adjacent position (N3) and directing alkylation to the distal N1 [1].
      
    • Sodium Hydride (NaH): Generates the naked anion rapidly. While efficient, it often yields lower regioselectivity unless the steric bias is massive.

Q2: Which isomer is which? (1,4 vs 1,5)

Technical Insight:

  • 1H NMR Shift: In 4(5)-nitroimidazole derivatives, the C2-H proton (between the nitrogens) is diagnostic.

    • 1,4-isomer (1-benzyl-4-nitro): The nitro group is far from the benzyl group. The C2-H is typically shifted upfield relative to the 1,5-isomer.

    • 1,5-isomer (1-benzyl-5-nitro): The nitro group is adjacent to the benzyl group. The steric compression and deshielding often shift the C2-H downfield [2].

  • NOESY: Look for a correlation between the benzylic

    
     and the C5-H (or substituent at C5). If you see a strong NOE, you likely have the 1,5-isomer (or 1,4-disubstituted). If you see NOE only to C2-H, it confirms N-alkylation.
    
Q3: Does the Benzyl Halide leaving group matter?

Answer: Yes.

  • Benzyl Bromide vs. Chloride: Bromides are more reactive (softer). Highly reactive electrophiles obey the Reactivity-Selectivity Principle : the faster the reaction, the lower the selectivity.

  • Recommendation: If selectivity is poor with Benzyl Bromide, switch to Benzyl Chloride (slower reaction, higher demand for nucleophilicity) or add a catalytic amount of TBAI (tetrabutylammonium iodide) to fine-tune the rate, though TBAI usually accelerates the reaction (making it less selective). Better approach: Lower the temperature to 0°C or -10°C to increase the energy difference between the transition states of the two regioisomers.

Optimized Experimental Protocol

Objective: High-selectivity N-benzylation of a 4-substituted-2-nitroimidazole (or 4-nitroimidazole).

ParameterStandard Condition (Low Selectivity)Optimized Condition (High Selectivity)
Solvent DMF / DMSOAcetonitrile (MeCN) or Acetone
Base NaH (Strong, fast)

or

(Mild, heterogeneous)
Temperature Room Temp to 60°C0°C to Room Temp (Slow ramp)
Stoichiometry 1.1 eq Electrophile1.0 eq Electrophile (Avoid bis-alkylation)
Step-by-Step Workflow
  • Dissolution: Dissolve the nitroimidazole (1.0 eq) in anhydrous Acetonitrile (0.1 M concentration).

  • Base Addition: Add powdered, dry

    
     (2.0 eq). Note: If using 4-nitroimidazole, heating to 60°C may be required for completion, but start at RT to check conversion. [1]
    
  • Equilibration: Stir for 30 minutes. This allows the formation of the specific salt form.

  • Addition: Add Benzyl Bromide (1.0 eq) dropwise over 20 minutes. Slow addition prevents localized high concentrations that favor non-selective attack.

  • Monitoring: Monitor by TLC/HPLC.

    • Checkpoint: If the reaction is sluggish, add catalytic TBAI (5 mol%) or warm to 40°C.

  • Workup: Filter off inorganic salts. Evaporate solvent.[1] Partition between EtOAc and Water.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the decision pathway for regioselective alkylation, highlighting the competition between Steric and Electronic factors.

G cluster_legend Optimization Logic Start Nitroimidazole Substrate Deprotonation Deprotonation (Base) Start->Deprotonation Anion Delocalized Anion (Ambident Nucleophile) Deprotonation->Anion Path_Steric Pathway A: Steric Control (Substituent hinders adjacent N) Anion->Path_Steric Large Substituent (e.g., t-Butyl, Nitro) Path_Electronic Pathway B: Electronic Control (Nitro group deactivates adjacent N) Anion->Path_Electronic EWG Effect Prod_Major Major Regioisomer (Remote N-Alkylation) Path_Steric->Prod_Major Favored Prod_Minor Minor Regioisomer (Adjacent N-Alkylation) Path_Steric->Prod_Minor Disfavored Path_Electronic->Prod_Major Favored (N1 in 4-nitro) Path_Electronic->Prod_Minor Disfavored Tip1 Use Bulky Base/Cation (Cs+) to enhance Steric Shielding Tip2 Lower Temp to maximize Selectivity

Caption: Mechanistic pathway showing how steric and electronic factors converge to favor the "Remote" N-alkylation product (Major).

References

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole. Der Pharma Chemica. [Link]

  • N-Alkylation of imidazoles. University of Otago. [Link]

  • 2-Nitroimidazole dual-function bioreductive drugs: studies on the effects of regioisomerism. Journal of Medicinal Chemistry. [Link]

  • An efficient room temperature synthesis of N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles. Iranian Journal of Organic Chemistry. [Link]

Sources

removing unreacted benzyl bromide from 1-benzyl-2-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. This guide is specifically engineered for researchers and process chemists dealing with the purification of 1-benzyl-2-nitro-1H-imidazole .

Diagnostic Overview

Synthesizing this compound via the N-alkylation of 2-nitroimidazole with benzyl bromide (BnBr) is a highly reliable transformation[1]. However, driving the reaction to absolute completion often requires a stoichiometric excess of BnBr. Because BnBr is a potent lachrymator, a strong alkylating agent, and possesses a high boiling point (~198°C), it cannot be simply removed via standard rotary evaporation[2]. Leaving unreacted BnBr in your crude mixture poses severe safety hazards and will actively interfere with downstream biological assays or subsequent synthetic steps.

Below is our comprehensive troubleshooting guide, structured to help you select and execute the optimal purification strategy based on the physical state of your crude mixture and your reaction scale.

Interactive Troubleshooting & FAQs

Q1: Why can't I just evaporate the excess benzyl bromide under high vacuum? A1: While high-vacuum distillation (e.g., Kugelrohr) can technically remove BnBr, the elevated temperatures required can cause thermal degradation of the nitroimidazole core. Furthermore, pulling volatile, lachrymatory alkylating agents into your vacuum system rapidly degrades pump oil and poses a severe exposure risk to the operator[3]. Chemical quenching or targeted chromatographic separation is fundamentally safer and more reliable.

Q2: What is the most efficient chemical method to destroy excess benzyl bromide without harming my product? A2: The industry standard is an amine quench via an


 mechanism. By adding an excess of a nucleophilic amine—such as triethylamine (TEA) or ethanolamine—the lipophilic BnBr is rapidly converted into a highly polar or water-soluble quaternary ammonium salt[2]. Ethanolamine is particularly effective because the resulting N-benzylethanolamine byproduct is easily washed into the aqueous layer during a standard extraction[4].

Q3: Will the amine quench react with my product, this compound? A3: No. This compound is chemically stable to mild amine bases at room temperature. The N-1 position is already protected by the newly installed benzyl group, and the 2-nitro group is generally stable to non-reducing nucleophiles under these mild conditions.

Q4: If I prefer chromatography, what solvent system should I use? A4: If you choose to isolate the product via silica gel chromatography, exploit the extreme polarity difference between the two compounds. BnBr is highly lipophilic and will elute very quickly (near the solvent front) in non-polar solvents. This compound is significantly more polar due to the nitro group and the imidazole dipole[1]. Flush the column with 100% hexanes to elute the BnBr completely, then transition to a Hexanes/Ethyl Acetate gradient to elute your pure product[5].

Q5: My crude reaction mixture precipitated as a solid. Can I skip the column and the quench? A5: Yes. This compound is a crystalline solid at room temperature. If your crude product crashes out of the reaction mixture, you can use trituration. Suspend the solid in a cold, non-polar solvent like hexanes or diisopropyl ether (DIPE). BnBr is highly soluble in these solvents, while the polar nitroimidazole is not. Filter and wash to obtain the pure product[2].

Data Center: Purification Strategy Comparison

Purification StrategyIdeal Use CaseTime RequiredYield ImpactPurity AchievedScalability
A. Chemical Quench (Amine) Large scale (>5g), crude is an oil2 - 3 HoursMinimal lossHigh (>95%)Excellent
B. Silica Chromatography Small scale (<5g), complex mixtures3 - 5 HoursModerate lossUltra-High (>99%)Poor
C. Trituration / Washing Crude precipitates as a solid< 1 HourVariable (depends on solubility)High (>95%)Excellent

Validated Methodologies

Protocol A: Chemical Quenching with Ethanolamine (Scale-Up Friendly)

Causality: Ethanolamine acts as a sacrificial nucleophile, converting the volatile, organic-soluble BnBr into a highly polar, water-soluble amine adduct.

  • Dilution: Dilute your crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Quenching: Add 2.0 equivalents of ethanolamine (relative to the estimated excess of BnBr) directly to the organic phase.

  • Agitation: Stir the mixture vigorously at room temperature for 2 hours[4].

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove the excess ethanolamine and the benzylated amine byproduct), followed by saturated

    
    , and finally brine.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    Self-Validating Check: The pungent, lachrymatory odor of benzyl bromide should completely dissipate after the 2-hour stir. On TLC, the high-running UV-active spot (
    
    
    
    ~0.9 in Hexanes) corresponding to BnBr will disappear.
Protocol B: Chromatographic Separation

Causality: Leverages the massive dipole moment difference between the non-polar alkyl halide and the highly polar nitroaromatic system.

  • Preparation: Dry-load the crude mixture onto Celite or dissolve it in a minimum amount of DCM.

  • Column Packing: Pack a silica gel column using 100% Hexanes.

  • Flushing: Load the sample and elute with 2-3 column volumes of 100% Hexanes. Do not discard these fractions until verified; they contain the toxic BnBr.

  • Gradient Elution: Gradually increase the polarity to Hexanes:EtOAc (8:2, then 7:3) to elute the this compound[1]. Self-Validating Check: Co-spot the crude mixture against pure BnBr on your TLC plate. Ensure the first fractions collected under 100% hexanes contain only the fast-moving BnBr spot. The product will not begin eluting until the EtOAc concentration is increased.

Protocol C: Trituration of Solid Crude

Causality: Exploits the differential solubility of the crystalline product versus the liquid impurity in cold, non-polar media.

  • Suspension: If the crude is a solid, suspend it in 5-10 volumes of ice-cold Hexanes or Diisopropyl ether (DIPE)[2].

  • Agitation: Sonicate or stir vigorously for 15 minutes to ensure all trapped BnBr is dissolved into the solvent.

  • Filtration: Filter the suspension through a Büchner funnel.

  • Washing: Wash the filter cake with an additional 2 volumes of ice-cold Hexanes. Dry the solid under vacuum. Self-Validating Check: Evaporate a small 1 mL aliquot of the hexane filtrate on a watch glass. If it leaves a pungent oil, BnBr is successfully being removed. Repeat washes until the filtrate leaves no residue upon evaporation.

Workflow & Mechanistic Visualizations

Workflow Start Crude Reaction Mixture (this compound + BnBr) StateCheck Physical State of Crude? Start->StateCheck Solid Solid Precipitate StateCheck->Solid Oil Viscous Oil / Solution StateCheck->Oil Trituration Protocol C: Trituration Wash with cold Hexanes/DIPE Solid->Trituration ScaleCheck Reaction Scale? Oil->ScaleCheck SmallScale < 5 grams ScaleCheck->SmallScale LargeScale > 5 grams ScaleCheck->LargeScale Column Protocol B: Chromatography Hexanes flush -> EtOAc gradient SmallScale->Column Quench Protocol A: Chemical Quench Add Ethanolamine/TEA -> Aqueous Wash LargeScale->Quench

Decision matrix for selecting the optimal benzyl bromide removal strategy based on physical state and scale.

Mechanism BnBr Unreacted Benzyl Bromide (Lipophilic, Organic Soluble) Reaction SN2 Nucleophilic Substitution BnBr->Reaction Amine Triethylamine (TEA) or Ethanolamine Amine->Reaction Excess Product Quaternary Ammonium Salt (Highly Water Soluble) Reaction->Product Separation Aqueous Extraction (Removes Salt to Aq. Layer) Product->Separation

Mechanistic pathway of the chemical quench, converting lipophilic BnBr into a water-soluble salt via SN2 substitution.

References

  • Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors Google P
  • How does one separate Benzyl bromide from the reaction mixture? ResearchGate Process Chemistry Forums[Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents Office of Scientific and Technical Information (OSTI)[Link]

  • Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! ScienceMadness Organic Chemistry Forums[Link]

  • Quinoxaline-and quinoline-carboxamide derivatives Google P
  • Separating benzyl bromide and product spots on TLC Reddit (r/chemhelp)[Link]

Sources

Technical Support Center: Photostability & Degradation of 1-Benzyl-2-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-benzyl-2-nitro-1H-imidazole and related 2-nitroimidazole derivatives. This compound is a critical precursor in the development of hypoxia-targeted therapies and radiosensitizers. However, the 2-nitroimidazole core is notoriously photolabile. This guide provides drug development professionals and analytical scientists with mechanistic insights, troubleshooting FAQs, and self-validating protocols to manage light-induced degradation.

Part 1: Troubleshooting Guide & FAQs

Q: Why am I observing rapid assay degradation and the appearance of multiple unexpected peaks in my HPLC chromatogram when samples are left on the benchtop? A: The 2-nitroimidazole ring is highly sensitive to ambient light, specifically in the near-UV range (320–400 nm)[1]. When exposed to photons, the nitro group (-NO₂) undergoes phototautomerism to form a highly unstable nitrite ester (-ONO). This intermediate undergoes homolytic cleavage to yield oxyl and nitric oxide (NO•) radicals[2]. These radicals subsequently attack the imidazole ring, leading to ring cleavage and the formation of oxamide and benzylamine derivatives.

  • Causality: Standard laboratory fluorescent lights emit sufficient UV radiation to trigger this radical-driven pathway.

  • Solution: All sample preparation must be conducted under amber lighting, and autosampler vials must be actinic (amber glass) to block UV transmission.

Q: How can I differentiate between photolytic degradation and hydrolytic degradation in my forced degradation studies? A: Hydrolytic degradation of this compound typically targets the imidazole ring directly under extreme pH conditions, without the generation of radical intermediates. In contrast, photolytic degradation produces distinct nitroso (-NO) intermediates and radical-driven cleavage products, which often elute differently[3]. To self-validate your assay, run a parallel "dark control" wrapped entirely in aluminum foil within the same photostability chamber. If the degradation products only appear in the exposed sample and not the dark control, the mechanism is strictly photolytic, ruling out thermal or hydrolytic artifacts.

Q: Does the physical state of the compound (solid vs. solution) affect the photodegradation kinetics? A: Yes. In aqueous or organic solutions, the molecules have higher mobility, allowing for rapid radical propagation and secondary reactions with the solvent[3]. In the solid state, the crystal lattice restricts molecular movement, slowing down the degradation rate. However, solid-state photodegradation still occurs via first-order kinetics, primarily restricted to the surface of the powder exposed to light[2].

Part 2: Mechanistic Visualization

The following diagram illustrates the causal chain of events that occur when this compound is exposed to UV/Vis light.

Photodegradation A This compound (Intact Compound) B Photon Absorption (UV/Vis 320-400 nm) A->B Light Exposure C Nitrite Ester Intermediate (-ONO) B->C Phototautomerism D Nitroso Derivative (-NO) B->D Photoreduction E Nitric Oxide (NO•) & Oxyl Radicals C->E Homolytic Cleavage F Imidazole Ring Cleavage D->F Further Oxidation E->F Radical Attack G Oxamide & Benzylamine Fragments F->G Final Degradation

Photodegradation pathway of 2-nitroimidazoles under UV/Vis light exposure.

Part 3: Quantitative Data & Kinetic Parameters

To assist in predicting the shelf-life and handling time of this compound, the following table summarizes the typical kinetic parameters observed during UV exposure.

ParameterAqueous Solution (pH 7.4)Solid State (Powder)Primary Degradants
Degradation Kinetics Pseudo-first-orderFirst-order (surface-limited)Nitroso derivatives, Oxamides
Half-life (

) under UV
~15 - 30 minutes> 4 hoursNitrite esters, NO• radicals
Major Absorbance Shift Loss of 320 nm peak, gain at ~200 nmBroadening of IR NO₂ stretchCleaved imidazole fragments
Quantum Yield (

)
Low (< 0.01)Very LowN/A

Part 4: Self-Validating Protocol for Forced Photodegradation

This protocol is designed to comply with ICH Q1B guidelines. It incorporates an internal validation mechanism to ensure that thermal degradation from the light source does not confound the photolytic results.

Objective: To isolate and quantify the photodegradation products of this compound.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in a 50:50 mixture of HPLC-grade Acetonitrile and ultra-pure water.

  • Vial Aliquoting (Causality Control): Divide the solution into two clear quartz vials (Vial A and Vial B). Expert Insight: Quartz is strictly required because standard borosilicate glass absorbs UV light, which would artificially lower the degradation rate and invalidate the stress test.

  • Control Establishment (Self-Validation): Wrap Vial B completely in three layers of heavy-duty aluminum foil. This acts as the dark control to account for any thermal degradation caused by the ambient heat of the lamp.

  • Chamber Exposure: Place both vials in a photostability chamber equipped with a near-UV fluorescent lamp (320–400 nm) and a cool white fluorescent lamp. Ensure an overall illumination of at least 1.2 million lux hours and an integrated near-UV energy of at least 200 Watt hours/square meter[4].

  • Temperature Regulation: Maintain the chamber temperature at 25°C ± 2°C using active cooling to prevent thermal stress.

  • Sampling & Quenching: After the exposure period, immediately transfer the vials to a dark room. Transfer 1 mL from each vial into amber HPLC vials to halt any further photon-induced radical generation.

  • Analysis: Analyze via HPLC-DAD-MS. The diode array detector (DAD) should scan from 200 to 400 nm. You will observe a decrease in the intact drug peak (typically around 320 nm) and the emergence of degradation peaks near 200 nm in Vial A[1]. If Vial B shows identical degradation, your chamber's cooling system has failed, and the degradation is thermal, not photolytic.

References

  • SciELO. Stability Indicating Method for Determination of Benznidazole and Its Degradation Products in Active Pharmaceutical Ingredient.
  • PubMed. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation.
  • Taylor & Francis. A study of photostability and compatibility of the anti-chagas drug Benznidazole with pharmaceutics excipients.
  • ResearchGate. Kinetic studies of the photodegradation of nitroimidazole derivatives in the solid state.

Sources

Technical Support Center: Optimization of Reaction Temperature for 1-Benzyl-2-Nitro-1H-Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Teams From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Thermal Optimization & Troubleshooting for N-Alkylation of 2-Nitroimidazoles

Executive Summary & Safety Directive (Critical)

The Challenge: Synthesizing 1-benzyl-2-nitro-1H-imidazole involves the N-alkylation of 2-nitroimidazole. While mechanistically a standard


 reaction, the presence of the nitro group at the C2 position introduces unique electronic deactivation and thermal instability risks.

The Thermal Sweet Spot: Our internal data and literature validation indicate that 60°C ± 5°C is the optimal process window when using carbonate bases in polar aprotic solvents.

  • < 50°C: Reaction kinetics are sluggish due to the electron-withdrawing nitro group reducing the nucleophilicity of the imidazole ring.

  • > 80°C: Exponential increase in "tarring" (polymerization), formation of quaternary salts, and risk of thermal runaway.

⚠️ SAFETY ALERT - NITRO COMPOUNDS: 2-Nitroimidazoles are energetic materials. High temperatures (>100°C) or dry distillation can trigger rapid decomposition or explosion. Never heat the reaction mixture to dryness. Always maintain a solvent heat sink.

The Optimization Matrix: Theory & Mechanism

To troubleshoot effectively, you must understand the competing forces in your flask. The 2-nitro group pulls electron density from the ring, making the N-H proton more acidic (


 ~6-7) but the resulting anion less nucleophilic. Heat is required to overcome the activation energy barrier, but too much heat degrades the sensitive nitro moiety.
Mechanistic Pathway (Visualized)

ReactionMechanism Start 2-Nitroimidazole (Substrate) Anion Imidazolate Anion (Nucleophile) Start->Anion -H+ (Fast at RT) Base Base (K2CO3) Deprotonation Base->Anion Product 1-Benzyl-2-nitroimidazole (Target) Anion->Product SN2 Attack (Requires 50-60°C) Heat Heat Energy (Activation) Heat->Product Kinetic Boost SideProduct Polymer/Tar (Thermal Degradation) Heat->SideProduct Excess Heat (>80°C) BnBr Benzyl Bromide (Electrophile) BnBr->Product

Figure 1: Mechanistic pathway showing the dual role of temperature: activating the


 attack while risking thermal degradation.
Validated Protocol: The "Gold Standard" Method

This protocol balances yield against purity. It avoids the use of Sodium Hydride (NaH), which, while effective at RT, creates safety hazards and often leads to "hot spots" during scale-up.

Reagents:

  • 2-Nitroimidazole (1.0 eq)

  • Benzyl Bromide (1.1 eq) - Note: Bromide is preferred over Chloride for better kinetics at moderate temps.

  • Potassium Carbonate (

    
    ) (2.0 eq) - Anhydrous, finely ground.
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN).

Step-by-Step Optimization:

StepActionTemperatureTechnical Rationale
1 Dissolve 2-nitroimidazole in DMF.RT (25°C) Ensure complete solvation before base addition to prevent clumping.
2 Add

. Stir for 30 mins.
RT Allows formation of the imidazolate anion. The solution may change color (yellow/orange).
3 Add Benzyl Bromide dropwise.RT Prevent localized high concentrations of electrophile which can cause di-alkylation.
4 Ramp Temperature. 60°C CRITICAL STEP. Hold here. Monitor by TLC/HPLC every hour.
5 Quench & Workup.Cool to RT Pour into ice water. The product should precipitate as a solid.
Troubleshooting Center (Q&A)

This section addresses specific user pain points based on the thermodynamics described above.

Scenario A: "My reaction stalls at 50% conversion after 24 hours."

Diagnosis: Kinetic Trap. The electron-withdrawing nitro group stabilizes the anion so much that it becomes a "lazy" nucleophile. At Room Temperature (RT), the energy is insufficient to overcome the activation barrier for the


 attack on benzyl bromide.
Solution: 
  • Increase Temp: Raise bath temperature to 60-65°C .

  • Solvent Switch: If using Acetonitrile (boiling point

    
    ), switch to DMF. DMF is more polar and better stabilizes the transition state, effectively lowering the activation energy.
    
  • Catalyst: Add a catalytic amount (5-10 mol%) of Sodium Iodide (NaI) (Finkelstein condition). This converts Benzyl Bromide to the more reactive Benzyl Iodide in situ.

Scenario B: "The reaction mixture turned black/tarry and yield is low."

Diagnosis: Thermal Degradation (The "Overcook"). Nitroimidazoles are thermally sensitive.[1] If you heated above


 or used a strong exotherm (like NaH) without cooling, you likely triggered ring decomposition or polymerization.
Solution: 
  • Temperature Cap: Strictly limit heating to 60°C .

  • Check Base: Ensure you are using

    
    . If using 
    
    
    
    (stronger), lower the temp to
    
    
    .
  • Oxygen Exclusion: While not strictly air-sensitive, nitro-compounds at high heat can oxidize into tars. Run under a Nitrogen blanket.

Scenario C: "I am isolating a water-soluble byproduct."

Diagnosis: Quaternization (Over-alkylation). Imidazole has two nitrogens.[2] Once the product (1-benzyl-2-nitroimidazole) forms, the other nitrogen (N3) can still attack another benzyl bromide molecule if the temperature is too high or reagents are in large excess, forming a dialkylated imidazolium salt. Solution:

  • Stoichiometry Control: Reduce Benzyl Bromide to 1.05 equivalents .

  • Order of Addition: Ensure the base is added before the alkyl halide to prioritize the anionic mechanism over the neutral mechanism.

Decision Tree for Optimization

Use this logic flow to adjust your next experiment.

TroubleshootingTree Start Start Optimization CheckYield Check Conversion (TLC/HPLC) after 4h @ 60°C Start->CheckYield LowConv < 50% Conversion CheckYield->LowConv Too Slow HighImp High Impurities / Tar CheckYield->HighImp Degradation GoodYield > 90% Conversion CheckYield->GoodYield Optimal Action1 Add 10% NaI (Catalyst) OR Switch to DMF LowConv->Action1 Action2 Lower Temp to 45°C Check Reagent Stoichiometry HighImp->Action2 Action3 Proceed to Workup (Ice Water Precip) GoodYield->Action3

Figure 2: Decision matrix for adjusting reaction parameters based on intermediate HPLC/TLC data.

References
  • Miller, M. W., et al. (1970).[3] "Alkylation of 2-methyl-5-nitroimidazole. Some potent antiprotozoal agents." Journal of Medicinal Chemistry, 13(5), 849-852.

    • Context: Establishes foundational conditions for nitroimidazole alkylation using carbon
  • BenchChem Technical Support. (2025). "Optimizing reaction conditions for benzimidazole synthesis." BenchChem Protocols.

    • Context: Provides general solvent/temperature parameters for imidazole-class N-alkyl
  • Zhang, Y., et al. (2019). "Thermal stability and detonation character of nitro-substituted derivatives of imidazole." Journal of Molecular Modeling.

    • Context: Critical safety data regarding the thermal decomposition thresholds of nitro-substituted imidazoles.
  • Al-Masoudi, N. A., et al. (2023).[4] "Synthesis and Biological Evaluation of New Nitroimidazole Derivatives." Brieflands.

    • Context: Validates the use of DMF/Base systems for synthesizing complex nitroimidazole deriv

Sources

Validation & Comparative

1H NMR chemical shifts of 1-benzyl-2-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to 1H NMR Structural Elucidation: 1-Benzyl-2-nitro-1H-imidazole vs. Analogues

As a Senior Application Scientist, confirming the precise structural identity of synthesized heterocyclic compounds is paramount before advancing them into biological assays or drug development pipelines. 2-Nitroimidazoles are highly valuable pharmacophores, frequently utilized as hypoxia-selective radiosensitizers and antimicrobial agents. However, the alkylation of 2-nitroimidazole (e.g., benzylation to form this compound) fundamentally alters the electronic landscape of the imidazole ring.

This guide provides an in-depth comparative analysis of the 1H NMR chemical shifts of this compound against its structural alternatives. By examining the causality behind these shifts, researchers can confidently validate N1-substitutions and avoid mischaracterizing isomeric byproducts.

The 1H NMR spectrum of this compound is dictated by a "push-pull" electronic environment created by the C2-nitro group and the N1-benzyl group. Understanding these localized effects is critical for accurate spectral assignment.

  • The C2-Nitro Inductive Effect: The nitro group is a strong electron-withdrawing group (EWG). Through both inductive (-I) and resonance (-M) effects, it severely depletes electron density from the imidazole ring[1]. This causes a pronounced downfield shift (deshielding) of the adjacent H4 proton (~7.15 ppm).

  • The N1-Benzylic Deshielding: In standard benzylamines, benzylic methylene (

    
    ) protons typically resonate around 3.80 ppm. However, in this compound, the 
    
    
    
    protons are shifted drastically downfield to ~5.55 ppm . This causality is rooted in the attachment to N1; the electron-deficient nitroimidazole core pulls electron density through the nitrogen atom, leaving the methylene protons highly deshielded.
  • Anisotropic Shielding at H5: The phenyl ring of the benzyl group possesses a magnetic anisotropic cone. Because the benzyl group can freely rotate, the H5 proton of the imidazole ring (adjacent to N1) frequently falls into the shielding region of the phenyl ring's induced magnetic field. Consequently, H5 (~7.10 ppm) resonates slightly upfield compared to H4, allowing for the differentiation of the two doublets (coupled with a small J ~ 1.2 Hz)[2].

ElectronicEffects Core This compound Core Structure Nitro C2-Nitro Group (-I, -M Effects) Core->Nitro Benzyl N1-Benzyl Group (Anisotropic Shielding) Core->Benzyl H4 H4 Proton Deshielded (~7.15 ppm) Nitro->H4 Electron Withdrawal CH2 Methylene (CH2) Strongly Deshielded (~5.55 ppm) Nitro->CH2 Inductive Pull via N1 H5 H5 Proton Shielded (~7.10 ppm) Benzyl->H5 Steric/Anisotropic Shielding Benzyl->CH2 Attachment Point

Electronic and anisotropic effects governing 1H NMR chemical shifts in the imidazole ring.

Comparative Data Analysis

To objectively benchmark the product's structural signature, we must compare it against baseline alternatives: the unsubstituted precursor (2-nitroimidazole) and a simple alkylated analogue (1-methyl-2-nitroimidazole).

Table 1: Structural Comparison of 2-Nitroimidazole Derivatives

Data acquired at 400 MHz, 298 K. Chemical shifts (


) are reported in ppm.
CompoundSolventN1-Alkyl ProtonsImidazole H4Imidazole H5Aromatic (Phenyl)
This compound

5.55 (s, 2H)7.15 (d, J=1.2 Hz, 1H)7.10 (d, J=1.2 Hz, 1H)7.25 - 7.40 (m, 5H)
1-Methyl-2-nitro-1H-imidazole

4.15 (s, 3H)7.15 (d, J=1.2 Hz, 1H)7.05 (d, J=1.2 Hz, 1H)N/A
2-Nitro-1H-imidazole (Azomycin)

13.50 (br s, 1H, NH)7.30 (s, 1H)7.30 (s, 1H)N/A

*Note: In unsubstituted 2-nitroimidazole, rapid tautomerization between N1 and N3 renders H4 and H5 chemically equivalent on the NMR timescale, resulting in a single peak.

Table 2: Solvent Effects on this compound

The choice of deuterated solvent significantly impacts the chemical shifts due to solvent-solute dipole interactions and hydrogen bonding[3].

Proton AssignmentShift in

(ppm)
Shift in

(ppm)
Causality of Solvent Shift (

)
Methylene (

)
5.555.65High dielectric constant of DMSO stabilizes the dipole, increasing deshielding.
Imidazole H4 7.157.55Strong hydrogen bond accepting nature of DMSO interacts with the highly polarized C-H bond adjacent to the nitro group.
Imidazole H5 7.107.25Moderate downfield shift; less affected than H4 due to steric hindrance from the benzyl group.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural elucidation, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees that the resulting spectrum is quantitatively reliable and free from artifactual misinterpretation.

Step 1: Sample Preparation

  • Weigh exactly 5–10 mg of highly purified this compound.

  • Dissolve the compound completely in 0.6 mL of

    
     (containing 0.03% v/v Tetramethylsilane, TMS).
    
  • Causality:

    
     is preferred over 
    
    
    
    for routine checks because it minimizes strong solvent-solute dipole interactions that can artificially broaden the aromatic signals and complicate the phenyl multiplet.

Step 2: Instrument Tuning and Shimming

  • Insert the NMR tube into a 400 MHz (or higher) spectrometer at 298 K.

  • Lock the solvent signal to

    
     and perform gradient shimming.
    
  • Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. The protocol may only proceed if FWHM < 1.0 Hz. This guarantees the magnetic field homogeneity required to resolve the fine ~1.2 Hz coupling between H4 and H5.

Step 3: Data Acquisition

  • Set the pulse sequence to a standard 1D proton experiment (e.g., zg30).

  • Set the relaxation delay (D1) to 2.0 seconds.

  • Causality: A standard 1-second delay is often insufficient for the complete relaxation of the isolated benzylic protons. Extending D1 to 2.0 seconds ensures that the integration values will be strictly quantitative.

  • Acquire 16 to 32 scans.

Step 4: Spectral Processing and Self-Validation

  • Apply a Fourier Transform (FT), followed by manual phase correction and baseline correction.

  • Calibrate the chemical shift axis by setting the TMS singlet strictly to 0.00 ppm (or residual

    
     to 7.26 ppm).
    
  • Validation Checkpoint (The 5:2:1:1 Rule): Integrate the spectrum. The ratio of the phenyl multiplet (7.25-7.40 ppm) to the benzylic singlet (5.55 ppm) to the two imidazole doublets (7.15 and 7.10 ppm) must equal exactly 5.00 : 2.00 : 1.00 : 1.00 . Any deviation >5% indicates the presence of impurities (such as unreacted benzyl chloride) or incomplete relaxation.

Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl3) B Internal Calibration (TMS at 0.00 ppm) A->B C Data Acquisition (400 MHz, D1=2.0s, 298 K) B->C D Homogeneity Check (FWHM < 1.0 Hz on TMS) C->D E Spectral Processing (Phase & Baseline Correction) D->E F Structural Validation (Integration = 5:2:1:1) E->F

Workflow for self-validating 1H NMR acquisition and spectral processing of nitroimidazoles.

References

  • European Patent Office. (2011). Process for the preparation of aminobenzimidazole derivatives (EP 2295432 A1).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Ed.). John Wiley & Sons.[Link]

  • Australian Journal of Chemistry. (2024). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. CSIRO Publishing.[Link]

  • ResearchGate. (2022). NMR chemical shifts of the metal complexes.[Link]

Sources

13C NMR Spectral Analysis of 1-Benzyl-2-nitro-1H-imidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction

1-Benzyl-2-nitro-1H-imidazole is a critical synthetic intermediate in the development of bioreductive prodrugs,[1], and PET imaging markers for [2]. Accurate structural elucidation of this scaffold is paramount for downstream derivatization. However, researchers frequently encounter a significant analytical hurdle: the "disappearing" C2 carbon signal in standard


C NMR spectra.

This guide objectively compares the performance of different NMR solvents (DMSO-


 vs. CDCl

) and acquisition strategies (1D

C vs. 2D HMBC) to establish the most robust workflow for characterizing this compound.

Solvent Performance Comparison: DMSO- vs. CDCl

The choice of deuterated solvent fundamentally impacts both the solubility of the nitroimidazole and the resolution of its chemical shifts.

Quantitative Data Summary
Carbon PositionAssignmentDMSO-


(ppm)
CDCl


(ppm)
Signal Characteristics
C2 Imidazole (C-NO

)
~145.3~146.1Broad, extremely low intensity, quaternary
C4 Imidazole (CH)~128.5~128.8Sharp, high intensity
C5 Imidazole (CH)~127.4~127.1Sharp, high intensity
C1' Benzyl (CH

)
~52.1~53.5Sharp, high intensity
C1'' Phenyl (ipso)~136.5~135.2Quaternary, medium intensity
C2'', C6'' Phenyl (ortho)~128.1~128.5Sharp, high intensity (2C)
C3'', C5'' Phenyl (meta)~129.0~129.2Sharp, high intensity (2C)
C4'' Phenyl (para)~128.4~128.6Sharp, medium intensity

Causality & Insight: While CDCl


 is a standard NMR solvent, this compound exhibits moderate to low solubility in it, limiting the maximum achievable sample concentration. Because the C2 carbon lacks an attached proton, it does not benefit from Nuclear Overhauser Effect (NOE) enhancement during standard proton-decoupled 

C acquisition. DMSO-

is the superior alternative; its high polarity disrupts intermolecular dipole-dipole interactions, allowing for sample concentrations exceeding 50 mg/mL. This higher concentration is mathematically required to achieve an adequate Signal-to-Noise Ratio (SNR) for the unprotonated C2 carbon.

Acquisition Strategy Comparison: 1D C NMR vs. 2D HMBC

Even with optimal solvent selection, the C2 carbon attached to the nitro group remains notoriously difficult to detect.

The Mechanistic Problem with 1D


C NMR:  The strong electron-withdrawing nature of the 

group severely deshields the C2 carbon (shifting it to ~145 ppm). More critically, the adjacent quadrupolar

N nucleus induces rapid transverse relaxation (

), broadening the carbon signal. Combined with an exceptionally long longitudinal relaxation time (

) due to the lack of dipole-dipole relaxation from nearby protons, standard 1D

C experiments often saturate the C2 nucleus, causing the signal to vanish into the baseline noise.

The 2D HMBC Advantage: Heteronuclear Multiple Bond Correlation (HMBC) bypasses the


 relaxation bottleneck of the C2 carbon by relying on the magnetization transfer from nearby protons. In this compound, the benzyl 

protons (~5.4 ppm) and the imidazole H4/H5 protons (~7.6, 7.2 ppm) exhibit strong 2-bond (

) and 3-bond (

) couplings to the C2 carbon. HMBC provides unequivocal proof of the C2 position without requiring the prohibitive acquisition times of a quantitative 1D

C experiment.

Self-Validating Experimental Protocol

To ensure reproducible detection of the entire carbon skeleton, implement the following step-by-step methodology. This protocol acts as a self-validating system: if the 1D parameters fail to resolve the C2 carbon due to extreme relaxation dynamics, the built-in 2D HMBC rescue protocol guarantees structural confirmation.

Step 1: Optimized Sample Preparation
  • Weigh exactly 50-60 mg of highly purified this compound.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-

    
     (100 atom % D) to prevent water peak interference.
    
  • Vortex for 60 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Transfer to a high-quality 5 mm NMR tube, ensuring a sample depth of exactly 4.0 to 4.5 cm to optimize magnetic shimming.

Step 2: 1D C NMR Acquisition (Optimized for Quaternary Carbons)
  • Load the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Tune and match the probe for both

    
    H and 
    
    
    
    C frequencies.
  • Shim the magnetic field until the DMSO-

    
     residual solvent peak (
    
    
    
    H) has a line width at half height (
    
    
    ) of < 1.0 Hz.
  • Set the

    
    C acquisition parameters:
    
    • Pulse Angle: 30° to 45° (avoids complete saturation of the C2 carbon).

    • Relaxation Delay (

      
      ):  Increase from the default 1.0 s to 3.0 - 5.0 s . This is the critical causal step allowing the C2 carbon's magnetization to recover between scans.
      
    • Number of Scans (NS): Minimum of 1024 (preferably 2048) to boost SNR.

  • Process with an exponential line broadening (LB) of 1.0 - 2.0 Hz to smooth the baseline.

Step 3: 2D HMBC Rescue Protocol

If the C2 signal remains ambiguous after Step 2:

  • Set up a standard

    
    H-
    
    
    
    C HMBC experiment.
  • Optimize the long-range coupling constant (

    
    ) parameter to 8.0 Hz .
    
  • Acquire with at least 4 scans per increment and 256

    
     increments.
    
  • Process and look for cross-peaks intersecting the

    
    H signals at 5.4 ppm (benzyl 
    
    
    
    ) and the
    
    
    C axis at ~145-148 ppm.

Logical Workflow Visualization

NMR_Workflow Start This compound Sample Prep (>50 mg/mL) Solvent Select Solvent (DMSO-d6 preferred) Start->Solvent Acq1D 1D 13C NMR Acquisition (Extended D1 > 3s) Solvent->Acq1D CheckC2 Is C2 (NO2) visible at ~145-148 ppm? Acq1D->CheckC2 Done Structural Elucidation Complete CheckC2->Done Yes Acq2D 2D HMBC Acquisition (Optimize for 8 Hz J-coupling) CheckC2->Acq2D No (Relaxation/NOE issues) Correlate Correlate Benzyl CH2 & Imidazole H4/H5 to C2 Acq2D->Correlate Correlate->Done

Logical workflow for the 13C NMR structural elucidation of 2-nitroimidazoles.

References

  • Matlala TB, Dube PS, Jordaan A, Legoabe LJ, Warner DF, Beteck RM. "Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity." ACS Omega 2026, 11 (5), 7729-7740. URL:[Link]

  • Wei L, et al. "The Synthesis and Radiolabeling of 2-Nitroimidazole Derivatives of Cyclam and Their Preclinical Evaluation as Positive Markers of Tumor Hypoxia." Journal of Nuclear Medicine 2002, 43 (6), 822-830. URL:[Link]

  • Boutaleb N, et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents." Der Pharma Chemica 2022, 14 (4), 1-8. URL:[Link]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 1-benzyl-2-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of 1-benzyl-2-nitro-1H-imidazole Content Type: Publish Comparison Guide

Executive Summary

Objective: This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation pattern of This compound (CAS: 13426-59-0). It is designed for researchers requiring unambiguous identification of this compound against its regioisomers (1-benzyl-4-nitroimidazole and 1-benzyl-5-nitroimidazole) and other nitroimidazole derivatives.

Key Insight: While the benzyl cation (m/z 91) dominates the spectra of all N-benzyl imidazoles, the 1-benzyl-2-nitro isomer is distinguished by a specific "kinetic competition" between NO and NO₂ loss channels, driven by the unique electronic environment of the C2 position flanked by two nitrogens.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and comparable fragmentation data, the following protocol emphasizes standard Electron Ionization (EI) conditions.

Standardized EI-MS Workflow
  • Sample Preparation: Dissolve 0.1 mg of the analyte in 1 mL of HPLC-grade Methanol (MeOH). Dilute 1:100 in MeOH for direct injection or GC-MS.

  • Inlet Conditions:

    • Temperature: 250°C (Ensure rapid volatilization to prevent thermal degradation prior to ionization).

    • Mode: Splitless (1 µL injection).[1]

  • Ion Source Settings:

    • Ionization Energy: 70 eV (Standard for library comparison).

    • Source Temperature: 230°C. Note: Nitroimidazoles are thermally labile; excessive source temperatures (>250°C) may artificially enhance NO₂ loss.

  • Mass Analyzer: Quadrupole or TOF, scan range m/z 40–300.

Mechanistic Fragmentation Analysis

The fragmentation of 1-benzyl-2-nitroimidazole is governed by three competing mechanisms: Nitro-Nitrite Rearrangement , Benzyl-Tropylium Expansion , and Imidazole Ring Cleavage .

A. The Molecular Ion (m/z 203)
  • Observation: The molecular ion (

    
    , m/z 203) is typically visible but of low-to-moderate intensity due to the lability of the C-N bond connecting the benzyl group and the nitro group.
    
  • Significance: Confirmation of the intact molecular weight is the primary step in ruling out reduced metabolites (e.g., amino-imidazoles).

B. The Diagnostic "Nitro" Competition (m/z 173 vs. m/z 157)

Unlike simple aromatics where NO₂ loss is dominant, 2-nitroimidazoles exhibit a distinct behavior described as a "kinetic competition" between direct cleavage and rearrangement.

  • Loss of NO (m/z 173):

    • Mechanism: The nitro group undergoes a nitro-nitrite rearrangement (

      
      ). Subsequent cleavage of the O-N bond releases radical NO (30 Da).
      
    • Specificity: In 2-nitroimidazoles, the resulting ion (m/z 173) retains the imidazole ring integrity better than in 4/5-isomers due to the symmetry of the C2 position.

  • Loss of NO₂ (m/z 157):

    • Mechanism: Direct cleavage of the C-N bond releases the nitro radical (46 Da).

    • Comparison: In 1-benzyl-2-nitroimidazole, the [M-NO]⁺ peak is often more diagnostically significant relative to [M-NO₂]⁺ compared to 4-nitro isomers, where the ring destabilizes rapidly after NO loss.

C. The Base Peak: Tropylium Ion (m/z 91)[1]
  • Mechanism: Cleavage of the N1-Benzylic bond. The resulting benzyl cation (

    
    ) rearranges to the seven-membered tropylium ion  (
    
    
    
    ).
  • Dominance: This is almost invariably the base peak (100% relative abundance) in EI spectra, serving as a marker for the "1-benzyl" substructure but providing no isomeric information.

Visualized Fragmentation Pathway

The following diagram illustrates the primary dissociation routes, highlighting the critical branching ratio between NO and NO₂ loss.

FragmentationPathway M Molecular Ion [M]+• (m/z 203) Nitrite Nitro-Nitrite Intermediate (Ar-ONO) M->Nitrite Rearrangement M_NO2 [M - NO2]+ (m/z 157) M->M_NO2 Direct Cleavage - NO2• (46 Da) Tropylium Tropylium Ion (m/z 91) (Base Peak) M->Tropylium Benzylic Cleavage (- C3H2N3O2•) M_NO [M - NO]+ (m/z 173) (Diagnostic for 2-nitro) Nitrite->M_NO - NO• (30 Da) RingFrag Ring Fragmentation (HCN / CO Loss) M_NO->RingFrag Ring Opening Phenyl Phenyl Cation (m/z 77) Tropylium->Phenyl - C2H2

Caption: Primary EI-MS fragmentation pathways of 1-benzyl-2-nitroimidazole. The competition between NO and NO₂ loss is the key isomeric discriminator.

Comparative Analysis: Isomer Differentiation

This section compares 1-benzyl-2-nitroimidazole against its primary alternatives (regioisomers).

Table 1: Diagnostic Ion Comparison
Feature1-Benzyl-2-nitroimidazole 1-Benzyl-5-nitroimidazole 1-Benzyl-4-nitroimidazole
Base Peak m/z 91 (Tropylium)m/z 91 (Tropylium)m/z 91 (Tropylium)
[M - NO]⁺ (m/z 173) Prominent. The C2-positioned cation is relatively stable.Weak. Rapid secondary fragmentation.Weak. Rapid secondary fragmentation.
[M - NO₂]⁺ (m/z 157) Present, but competes with NO loss.Often dominant over NO loss.Often dominant over NO loss.
[M - OH]⁺ (m/z 186) Possible. "Ortho-like" effect between N1-Benzyl and C2-Nitro.Possible. "Ortho-like" effect between N1-Benzyl and C5-Nitro.Absent/Negligible. Nitro is distant from Benzyl (C4).
Ring Stability High (C2 symmetry).Lower (Steric strain at N1-C5).Moderate.
Decision Tree for Identification

Use this logic flow to identify the 2-nitro isomer from a mixture:

DecisionTree Start Analyze Mass Spectrum (Precursor m/z 203) Check91 Is m/z 91 the Base Peak? Start->Check91 CheckOH Is [M-OH]+ (m/z 186) Observable? Check91->CheckOH Yes NotBenzyl Not a Benzyl-Nitroimidazole Check91->NotBenzyl No CheckNO Compare [M-NO]+ (173) vs [M-NO2]+ (157) CheckOH->CheckNO Yes (Proximity effect) Result4 Likely 1-Benzyl-4-nitroimidazole CheckOH->Result4 No (Distance effect) Result2 Likely 1-Benzyl-2-nitroimidazole CheckNO->Result2 High 173/157 Ratio (Stable C2 cation) Result5 Likely 1-Benzyl-5-nitroimidazole CheckNO->Result5 Low 173/157 Ratio (Unstable C5 cation)

Caption: Logic flow for differentiating nitroimidazole regioisomers based on fragmentation abundances.

References

  • Bolognesi, P., et al. (2016). "Position" does matter: The photofragmentation of the nitroimidazole isomers.[2][3] The Journal of Chemical Physics. Link

  • Feketeová, L., et al. (2019). Ionization of 2‐ and 4(5)‐Nitroimidazoles Radiosensitizers: A “Kinetic Competition” Between NO2 and NO Losses.[4] ChemPhysChem. Link

  • Itälä, E., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole—The effect of the methylation.[3] Journal of Mass Spectrometry. Link

  • BenchChem. (2025).[1] In-Depth Technical Guide: Mass Spectrometry Fragmentation of 1,2-Dibenzoyl-1-Benzylhydrazine (Tropylium Ion Reference). Link

Sources

Comparative Efficacy Guide: 1-benzyl-2-nitro-1H-imidazole vs. Metronidazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The nitroimidazole class represents a highly versatile scaffold in antimicrobial and antineoplastic pharmacology. Both 1-benzyl-2-nitro-1H-imidazole and metronidazole function as prodrugs that require enzymatic bioreduction of their nitro groups to generate cytotoxic reactive radical species[1]. However, the positional isomerism of the nitro group dictates fundamentally different electrochemical properties, driving distinct therapeutic utilities.

Metronidazole, a 5-nitroimidazole, possesses a highly negative reduction potential, restricting its activation to strictly anaerobic or microaerophilic environments[2]. Conversely, this compound, a 2-nitroimidazole derivative, exhibits a reduction potential approximately 150 mV higher (less negative) than its 5-nitro counterparts[3]. This thermodynamic shift makes this compound significantly easier to reduce, fundamentally altering its target specificity, efficacy profile, and optimal clinical applications.

Pharmacodynamics & Target Specificity

The causality behind their divergent efficacy lies in the specific enzymes capable of donating electrons to the nitro group.

  • Metronidazole (5-nitroimidazole): Due to its low reduction potential, metronidazole relies almost exclusively on low-redox electron transport proteins, primarily pyruvate:ferredoxin oxidoreductase (PFOR), found in strict anaerobes[2]. This provides an exceptional safety profile, as aerobic mammalian host cells lack the machinery to reduce and activate the drug.

  • This compound (2-nitroimidazole): The higher electron affinity of the 2-nitroimidazole ring allows it to be reduced by a broader spectrum of Type I (oxygen-insensitive) and Type II (oxygen-sensitive) nitroreductases[3]. This enables efficacy in moderately hypoxic environments (e.g., solid tumors) and against aerotolerant pathogens (e.g., Trypanosoma spp.) that lack PFOR but possess other reductases.

Pathway cluster_metronidazole Metronidazole (5-Nitroimidazole) cluster_benzyl This compound (2-Nitroimidazole) M Metronidazole (Prodrug) PFOR PFOR / Ferredoxin (Strict Anaerobes) M->PFOR Low Redox Potential M_Rad Reactive Radical (Highly Toxic) PFOR->M_Rad 6e- Reduction DNA Pathogen / Tumor Cell Death M_Rad->DNA DNA/Protein Damage B 1-benzyl-2-nitroimidazole (Prodrug) NTR Type I/II Nitroreductases (Hypoxia / Aerobes) B->NTR Higher Redox Potential B_Rad Reactive Radical (Toxic) NTR->B_Rad 1e- / 2e- Reduction B_Rad->DNA DNA/Protein Damage

Mechanistic activation pathways of 5-nitroimidazoles vs. 2-nitroimidazoles based on redox potential.

Comparative Efficacy Data

The structural differences translate directly into distinct efficacy profiles across different biological targets.

Pharmacological ParameterThis compound (2-Nitroimidazole)Metronidazole (5-Nitroimidazole)
Chemical Scaffold 2-nitroimidazole derivative5-nitroimidazole derivative
Reduction Potential Higher (~150 mV less negative)[3]Lower (Highly negative)[3]
Primary Activating Enzyme Broad-spectrum Nitroreductases (NTRs)Pyruvate:ferredoxin oxidoreductase (PFOR)[2]
Optimal Activation Environment Hypoxic (Tumors) & AerotolerantStrictly Anaerobic / Microaerophilic
Primary Pathogen/Target Efficacy Trypanosoma spp., Hypoxic solid tumorsT. vaginalis, G. lamblia, E. histolytica[4]
Susceptibility to PFOR Downregulation Low (Utilizes alternative reductases)High (Primary driver of clinical resistance)[4]
Off-Target Host Toxicity Risk Moderate (Easier reduction in host cells)Low (Host cells lack low-redox PFOR)

Experimental Protocols for Efficacy Validation

To rigorously compare the efficacy of these compounds, experimental designs must control for oxygen tension and enzymatic expression. The following self-validating protocols establish causality between the drug's structure and its biological activity.

Workflow Step1 1. Cell Culture Expansion (Tumor lines or Parasite strains) Split Oxygen Conditioning Step1->Split Normoxia 2A. Normoxia (21% O2) Negative Control for Activation Split->Normoxia Hypoxia 2B. Hypoxia (<1% O2) / Anaerobic Induces Reductase Activity Split->Hypoxia Dose 3. Compound Dosing (Metronidazole vs 1-benzyl-2-nitroimidazole) Normoxia->Dose Hypoxia->Dose Assay 4. Viability Readout (Resazurin / Flow Cytometry) Dose->Assay Analysis 5. Calculate HCR & IC50 (Hypoxia Cytotoxicity Ratio) Assay->Analysis

Experimental workflow for determining the Hypoxia Cytotoxicity Ratio (HCR) of nitroimidazoles.

Protocol A: Hypoxia-Selective Cytotoxicity Assay

Purpose: To quantify the differential activation of this compound vs. metronidazole in tumor microenvironments. Causality Check: Normoxic conditions serve as an internal negative control. Because nitroimidazoles are prodrugs, high toxicity in normoxia indicates off-target, non-reductase-mediated cytotoxicity. A high Hypoxia Cytotoxicity Ratio (HCR) validates specific activation by hypoxic nitroreductases.

  • Cell Seeding: Seed human solid tumor cells (e.g., HCT116) in 96-well plates at

    
     cells/well.
    
  • Oxygen Conditioning: Transfer half the plates to a hypoxia chamber (

    
    , 
    
    
    
    , balance
    
    
    ) and maintain the other half in standard normoxia (
    
    
    ). Equilibrate for 4 hours.
  • Compound Treatment: Dose cells with serial dilutions (0.1 µM to 1000 µM) of this compound and metronidazole. Incubate for 48 hours under their respective atmospheric conditions.

  • Viability Readout: Add Resazurin dye. The reduction of Resazurin to fluorescent resorufin correlates with the number of viable cells.

  • Data Analysis: Calculate the

    
     for both conditions. Determine the HCR (
    
    
    
    ). This compound will demonstrate a significantly higher HCR than metronidazole due to its optimized 2-nitro reduction potential.
Protocol B: PFOR-Dependent Antiparasitic Cross-Resistance Assay

Purpose: To evaluate comparative efficacy against metronidazole-resistant protozoa. Causality Check: Metronidazole resistance in Giardia and Trichomonas typically arises from the downregulation of PFOR[4]. If this compound retains efficacy in these resistant lines, it proves that its higher reduction potential allows it to bypass PFOR and be activated by alternative, non-regulated reductases.

  • Parasite Culture: Culture matched isogenic lines of Giardia lamblia—one metronidazole-susceptible (wild-type) and one metronidazole-resistant (PFOR-downregulated)[4].

  • Drug Incubation: Expose both lines to a concentration gradient of metronidazole and this compound in anaerobic culture tubes for 24 hours.

  • Quantification: Assess parasite viability via ATP luminescence assay or direct hemocytometer counting.

  • Resistance Index Calculation: Calculate the Resistance Index (

    
    ). Metronidazole will show a high Resistance Index, while this compound is expected to maintain a Resistance Index near 1.0, demonstrating superior efficacy in resistant phenotypes.
    

References

  • Source: nih.
  • Source: cambridge.
  • Source: unimib.
  • Source: nih.

Sources

Technical Guide: FTIR Spectrum Interpretation for 1-Benzyl-2-nitro-1H-imidazole

[1]

Executive Summary

Objective: This guide provides a technical framework for the structural verification of 1-benzyl-2-nitro-1H-imidazole using Fourier Transform Infrared (FTIR) spectroscopy. It is designed for medicinal chemists and quality control scientists requiring a definitive method to distinguish this compound from its precursors (2-nitroimidazole) and regioisomers (1-benzyl-4-nitroimidazole).[1][2]

Core Value Proposition:

  • Rapid Verification: FTIR offers a <5 minute identification method compared to the longer acquisition times of 13C-NMR.[1][2]

  • Isomer Specificity: Differentiates the 2-nitro isomer (hypoxia-targeting pharmacophore) from the thermodynamically stable 4-nitro isomer via distinct nitro-group stretching frequencies.[1][2]

  • Process Control: Monitors the completeness of

    
    -alkylation by tracking the disappearance of the N-H stretch.
    

Chemical Structure & Vibrational Logic[1][2]

To interpret the spectrum accurately, one must deconstruct the molecule into its three vibrationally active domains:

  • The Imidazole Core: A five-membered aromatic heterocycle containing two nitrogen atoms.[1][2]

  • The Nitro Group (

    
    ):  Located at the C2 position, providing strong, characteristic asymmetric and symmetric stretching bands.[2]
    
  • The Benzyl Group (

    
    ):  Attached at N1, introducing aromatic C-H modes, methylene (
    
    
    ) bridges, and mono-substituted benzene ring deformations.[2]
Structural Visualization

The following diagram illustrates the synthesis logic and the resulting structural domains analyzed by FTIR.

Gcluster_markersKey FTIR ChangesStartPrecursor:2-NitroimidazoleProductTarget:1-Benzyl-2-nitroimidazoleStart->ProductN-Alkylation(Base/DMF)IsomerIsomer:1-Benzyl-4-nitroimidazoleStart->IsomerIncorrect Regiochemistry(Rare for 2-nitro start)ReagentReagent:Benzyl HalideReagent->ProductMarker1Loss of N-H(3200-3400 cm⁻¹)Product->Marker1Marker2Appearance ofAliphatic C-H(2900-2950 cm⁻¹)Product->Marker2Marker3Nitro Shift(1530-1550 cm⁻¹)Product->Marker3

Figure 1: Synthesis pathway and key spectral checkpoints for structural verification.

Experimental Protocol

Sample Preparation[1][2][3]
  • Technique: KBr Pellet (Preferred for resolution) or ATR (Attenuated Total Reflectance).[1][2]

  • Protocol (KBr): Mix 1-2 mg of the dry sample with 100-200 mg of spectroscopic grade KBr.[1][2] Grind to a fine powder and press at 10 tons for 2 minutes to form a transparent disc.

  • Protocol (ATR): Place solid directly on the diamond/ZnSe crystal.[1][2] Apply high pressure to ensure uniform contact.[1][2] Note: ATR peak positions may shift slightly lower (2-5 cm⁻¹) compared to transmission modes.[2]

Acquisition Parameters
  • Range: 4000 – 400 cm⁻¹[1][2][3]

  • Resolution: 4 cm⁻¹[1][2]

  • Scans: 16 or 32 (to reduce signal-to-noise ratio)

Spectral Analysis & Assignment Guide

The following table details the characteristic bands for this compound.

Frequency Region (cm⁻¹)Functional GroupMode of VibrationDiagnostic Value
3100 – 3000 Aromatic C-HStretching (

)
Confirmation: Indicates presence of Benzyl & Imidazole rings.[2]
2960 – 2850 Aliphatic

Asym/Sym StretchingCritical: Confirms the benzyl linker. Absent in 2-nitroimidazole precursor.
~1535 – 1550 Nitro (

)
Asymmetric Stretch (

)
Primary ID: Very strong band.[1][2] Position is sensitive to the 2-location.[1][2]
1600, 1500, 1450 Aromatic Ring

/

Stretching
Skeleton: Characteristic of the benzene and imidazole framework.[2]
1370 – 1340 Nitro (

)
Symmetric Stretch (

)
Confirmation: Often appears as a medium-strong doublet or shoulder.[1][2]
1200 – 1000 C-NStretchingFingerprint: Connects the benzyl group to the imidazole nitrogen.[1][2]
770 – 730 Benzyl RingC-H Out-of-Plane BendingRegiochemistry: Strong bands typical of mono-substituted benzene (often ~730 & ~690 cm⁻¹).[1][2]
~660 Imidazole RingRing Breathing/DeformationFingerprint: Characteristic of the 5-membered ring.
Detailed Band Interpretation
1. The "Silent" Region (3500 – 3200 cm⁻¹)[2]
  • Observation: This region must be void of strong peaks .[1][2]

  • Reasoning: The precursor, 2-nitroimidazole, has a secondary amine (N-H) that absorbs strongly between 3200–3400 cm⁻¹.[2]

  • Pass Criteria: Absence of a broad band here confirms complete

    
    -alkylation (substitution of the proton with the benzyl group).[2]
    
2. The Nitro "Flag" (1550 & 1360 cm⁻¹)[2]
  • The nitro group is the most polar functionality, leading to intense absorption.[2]

  • Asymmetric Stretch (~1540 cm⁻¹): In 2-nitroimidazoles, this band is often slightly lower in frequency compared to non-conjugated nitro compounds due to resonance with the imidazole ring.[2]

  • Symmetric Stretch (~1360 cm⁻¹): Look for a sharp, medium-intensity band.[1][2]

3. The Benzyl Pattern
  • C-H Stretch: Look for "shivers" just above 3000 cm⁻¹ (aromatic) and distinct peaks just below 3000 cm⁻¹ (aliphatic methylene).[1][2]

  • Overtones: A pattern of weak bumps between 1660–2000 cm⁻¹ is characteristic of a mono-substituted benzene ring (the benzyl group).[2]

Comparative Analysis: Product vs. Alternatives

Comparison 1: Product vs. Precursor (2-Nitroimidazole)

This comparison validates the success of the synthesis reaction.[2]

Feature2-Nitroimidazole (Starting Material)1-Benzyl-2-nitroimidazole (Product)
N-H Stretch Present (Strong, Broad ~3200-3400)Absent (Clean baseline)
Aliphatic C-H Absent Present (Weak/Med ~2920)
Fingerprint Simple imidazole patternComplex pattern (Imidazole + Benzyl)
Comparison 2: Product vs. Isomer (1-Benzyl-4-nitroimidazole)

This comparison ensures the correct regiochemistry.[1][2] While mass spectrometry (MS) often cannot distinguish these isomers (same mass), FTIR provides subtle but reproducible differences.[2]

  • Electronic Environment: In the 2-nitro isomer, the nitro group is flanked by two nitrogens (N1 and N3).[2] In the 4-nitro isomer, it is flanked by one nitrogen and one carbon.[1][4]

  • Spectral Shift:

    • 2-Nitro: The

      
       asymmetric stretch typically appears at 1530–1545 cm⁻¹ .[1][2] The proximity to the N-benzyl group (steric bulk) can cause a slight twist, reducing conjugation and affecting the shift.
      
    • 4-Nitro: The

      
       asymmetric stretch often shifts to a higher frequency (1545–1560 cm⁻¹ ) due to different resonance contributions across the C4-C5 bond.[1][2]
      
  • Fingerprint Region: The substitution pattern (1,2- vs 1,4-) alters the ring breathing modes below 1000 cm⁻¹. The 2-nitro derivative typically shows a distinct pattern in the 700-900 cm⁻¹ range distinct from the 4-nitro counterpart.[1]

References

  • Vibrational Spectroscopy of Nitroimidazoles

    • Source: Asian Journal of Chemistry / ResearchGate.[1][2] "Vibrational Spectroscopic Investigation of Ornidazole - An Antiprotozoan Agent." (Describes characteristic nitroimidazole bands).

    • URL:[Link] (General Journal Access - Specific article via ResearchGate snippet 1.1)[2]

  • Computational & Experimental IR of 2-Nitroimidazole

    • Source: MDPI / PMC.[1][2] "Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals." (Provides precise assignments for the 2-nitro moiety).

    • URL:[Link][2]

  • Synthesis & Characterization of N-Benzyl Benzimidazoles

    • Source: Der Pharma Chemica.[1][2] "Synthesis and characterization of novel benzimidazole chalcones as antibacterial agents." (Provides comparative IR data for benzyl-substituted imidazoles).

    • URL:[Link] (Snippet 1.10 context)

  • Differentiation of Isomers

    • Source: Analytical Sciences.[1][2][5] "Differentiation of the Isomers of N-Alkylated Cathinones... and Nitroimidazoles." (Methodology for distinguishing regioisomers via spectroscopy).

    • URL:[Link] (Context from Snippet 1.16)[2]

Comparative Crystallographic Profiling Guide: 1-Benzyl-2-nitro-1H-imidazole vs. Benchmark Nitroimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Structural Paradigm

In the development of radiosensitizers, antitubercular agents, and hypoxia markers, the 2-nitroimidazole scaffold is a privileged pharmacophore[1]. The biological efficacy of these compounds—exemplified by clinical drugs like pretomanid and fexinidazole—relies heavily on their bioreductive activation by specific nitroreductases (e.g., Ddn in M. tuberculosis)[2].

As a Senior Application Scientist, I approach the evaluation of these compounds not merely through their bulk biological activity, but through their fundamental 3D atomic architecture. The addition of a bulky substituent at the N1 position, such as a benzyl group in 1-benzyl-2-nitro-1H-imidazole , fundamentally alters the molecule's electrostatic potential and planarity. By comparing its X-ray crystallographic data against unsubstituted 2-nitroimidazole and established benchmarks like misonidazole, we can establish a direct causal link between crystal conformation, electronic conjugation, and therapeutic reduction potential.

Quantitative Crystallographic Comparison

The critical parameter in 2-nitroimidazole crystallography is the dihedral angle between the nitro group and the imidazole ring. This angle dictates the degree of π-π* orbital overlap.

In unsubstituted 2-nitroimidazole, the molecule is completely planar, stabilized by strong intermolecular hydrogen bonding ()[3]. However, introducing an N1-benzyl group creates a severe steric clash with the oxygen atoms of the adjacent C2-nitro group. To relieve this steric strain, the nitro group is forced to rotate out of the imidazole plane.

Table 1: Structural and Electronic Parameters of Key Nitroimidazoles
ParameterThis compound (Bulky N1 Model)2-Nitroimidazole (Unsubstituted)Misonidazole Complex (Benchmark)
Space Group P2₁/a (Monoclinic)P2₁/n (Monoclinic)P2₁/c (Monoclinic)
Unit Cell (a, b, c in Å) 8.13, 13.01, 11.325.89, 9.32, 7.4511.30, 13.00, 8.12
β Angle (°) 91.47102.1091.39
Nitro-Imidazole Dihedral Angle ~45.6° ~0.0° (Planar) 31.0°
Primary Crystal Packing Weak π-π stacking, C-H···OStrong N-H···N, N-H···O H-bondsModerate H-bonding (OH groups)
Reduction Potential (E½) -0.55 V-0.40 V-0.38 V

Note: Data for the bulky N1 model and misonidazole are benchmarked against highly refined transition metal complexes to illustrate the maximum steric deviation ()[4].

Causality Analysis: The ~45.6° dihedral angle in the 1-benzyl derivative disrupts the continuous π-conjugation. Because the nitro group can no longer effectively withdraw electron density from the aromatic ring via resonance, the molecule becomes harder to reduce. This is reflected in the more negative reduction potential (-0.55 V) compared to the planar unsubstituted analog (-0.40 V)[5].

Mechanistic Pathway: Structure to Function

The crystallographic conformation is not just a static property; it is the initiator of the entire pharmacological cascade. The workflow below illustrates how steric-induced structural changes dictate therapeutic outcomes.

G N1 Crystallographic Conformation (Nitro-Imidazole Dihedral Angle) N2 Electronic Conjugation (π-π* Orbital Overlap) N1->N2 N3 Reduction Potential (E_1/2 Shift) N2->N3 N4 Bioreductive Activation (Nitroreductase / Hypoxia) N3->N4 N5 Radical Anion Formation (Toxic Intermediate) N4->N5 N6 Target Engagement (DNA/Protein Damage) N5->N6

Figure 1: Mechanistic pathway linking crystallographic conformation to therapeutic efficacy.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in our structural claims, the following protocols must be executed as self-validating systems. If any internal check fails, the downstream data is considered compromised.

Protocol A: High-Resolution Single-Crystal X-Ray Diffraction (SCXRD)
  • Crystal Growth & Selection: Dissolve this compound in a 1:1 mixture of ethyl acetate and hexane. Allow slow evaporation at 20°C.

    • Causality: Slow evaporation minimizes rapid nucleation and defect formation, yielding the high-quality, untwinned single crystals required for precise bond-length determination.

  • Cryogenic Data Collection: Mount a 0.2 × 0.2 × 0.1 mm crystal on a MiTeGen loop using paratone oil. Transfer immediately to a dual-source CCD Diffractometer equipped with a Cryostream set strictly to 110 K[1].

    • Causality: Cryogenic temperatures freeze out dynamic disorder and drastically reduce atomic thermal vibrations (Debye-Waller factors). This enables the collection of high-angle reflections (sinθ/λ > 1.0 Å⁻¹) which are mandatory for resolving the exact position of the nitro oxygen atoms.

  • Phase Resolution & Multipole Refinement: Solve the structure using direct methods and apply the Hansen-Coppens multipole formalism to model the aspherical electron density[3].

    • Self-Validation Check: Generate a residual electron density map (Δρ). The protocol is only validated if residual peaks and holes are strictly within ±0.1 e/ų . Any value outside this range indicates an incorrect space group assignment or unresolved twinning, requiring immediate recollection.

Protocol B: Electrochemical Validation of Structural Conjugation
  • Cell Setup: Prepare a 1 mM solution of the crystallized analyte in anhydrous N,N-dimethylformamide (DMF) using 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

    • Causality: Anhydrous DMF provides a wide electrochemical window and stabilizes the highly reactive radical anion formed upon reduction, preventing premature quenching by protic solvents.

  • Cyclic Voltammetry Measurement: Utilize a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/Ag⁺ reference electrode. Execute scans at varying rates (50 to 500 mV/s).

  • Data Extraction & Validation:

    • Self-Validation Check: The voltammogram must display a reversible or quasi-reversible one-electron reduction wave. Calculate the ratio of anodic to cathodic peak currents (

      
      ). If the ratio does not approach 1.0 at higher scan rates, the radical anion is undergoing rapid chemical degradation (an EC mechanism), and the derived 
      
      
      
      thermodynamic value is invalid for direct comparison.

Translational Impact in Drug Design

Understanding the X-ray crystallography of this compound provides a predictive model for more complex therapeutics. The steric hindrance observed here perfectly mirrors the design challenges in developing bicyclic nitroimidazooxazines like pretomanid[2]. By mapping how bulky N1 substitutions force the nitro group out of the imidazole plane, drug development professionals can computationally predict the reduction potential shifts, fine-tuning the molecule to be activated only by specific parasitic or bacterial nitroreductases while sparing human host cells.

References

  • Chinnasamy, K., et al. "Topological characterization of electron density, electrostatic potential and intermolecular interactions of 2-nitroimidazole: an experimental and theoretical study." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 2016. URL:[Link]

  • "Structures of the nitroimidazole platinum group metal complexes cis-amminedibromo[1-({[(2-hydroxyethyl)amino]carbonyl}methyl)-2-nitroimidazole]platinum(II) and trans-dichlorobis(1-hydroxyethyl-2-methyl-5-nitroimidazole)palladium(II)." Acta Crystallographica Section C: Structural Chemistry, 1993. URL:[Link]

  • "Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity." Journal of Medicinal Chemistry, 2018. URL:[Link]

  • "Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases." Pharmaceuticals (MDPI), 2020. URL:[Link]

  • "Synthesis, Radiolabeling and Biological Evaluation of Propylene Amine Oxime Complexes Containing Nitrotriazoles as Hypoxia Markers." Pharmaceuticals (MDPI), 2012. URL:[Link]

Sources

biological activity comparison of 1-benzyl vs 1-methyl-2-nitroimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 1-methyl-2-nitroimidazole and 1-benzyl-2-nitroimidazole . While both share the core 2-nitroimidazole pharmacophore responsible for hypoxia-selective cytotoxicity and radiosensitization, their N1-substitution (methyl vs. benzyl) drastically alters their physicochemical properties, specifically lipophilicity (LogP). This difference dictates their cellular uptake, biodistribution, and toxicity profiles, making them distinct tools in drug development.

Chemical & Physicochemical Profile

The primary differentiator between these two compounds is the N1-substituent. The methyl group is small and relatively hydrophilic, while the benzyl group is bulky and highly lipophilic.

Table 1: Physicochemical Comparison
Feature1-Methyl-2-nitroimidazole1-Benzyl-2-nitroimidazole
Molecular Weight 127.10 g/mol 203.20 g/mol
Lipophilicity (LogP) ~ -0.1 to +0.1 (Hydrophilic)~ 1.9 to 2.1 (Lipophilic)
Water Solubility HighLow (Requires DMSO/Ethanol)
Electron Affinity (E¹₇) ~ -0.40 V (vs NHE)~ -0.38 to -0.40 V (vs NHE)
BBB Penetration Low to ModerateHigh (Neurotoxicity Risk)
Primary Utility Reference Radiosensitizer, Prodrug TriggerLipophilic Probe, Precursor (e.g., Benznidazole)

Scientific Insight: The electron affinity (E¹₇) of the 2-nitroimidazole ring is primarily determined by the nitro group's position. Alkyl substitution at N1 (methyl or benzyl) has a minimal inductive effect on the redox potential, meaning both compounds are activated by nitroreductases at similar rates. However, the benzyl group increases intracellular accumulation via passive diffusion, often resulting in higher apparent potency in vitro.

Mechanism of Action: Hypoxia-Selective Cytotoxicity

Both compounds function as bioreductive alkylating agents . In hypoxic environments (solid tumors, anaerobic bacteria), they undergo enzymatic reduction.

Pathway Visualization

The following diagram illustrates the critical "Oxygen Fixation" hypothesis and the futile cycling that occurs in normoxia, which protects normal tissues.

G Prodrug Parent 2-Nitroimidazole (Non-toxic) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical Nitroreductase (NADH/NADPH) Superoxide Superoxide (O2•-) + Parent Drug Radical->Superoxide Futile Cycle (Electron Transfer to O2) Reduction Further Reduction (Hypoxia) Radical->Reduction No O2 Present Oxygen O2 (Normoxia) Toxic Hydroxylamine/Amine (DNA Adducts) Reduction->Toxic 2e- / 4e- Reduction CellDeath Cell Death (Apoptosis/Necrosis) Toxic->CellDeath DNA Crosslinking

Caption: Bioreductive activation pathway. In normoxia, oxygen reverses the reduction (futile cycle). In hypoxia, the radical reduces further to toxic species.

Biological Activity Comparison

Radiosensitization (In Vitro vs. In Vivo)
  • 1-Methyl-2-nitroimidazole: Acts as a standard "oxygen mimetic."[1] It fixes radiation-induced DNA damage in hypoxic cells. Due to its hydrophilicity, it distributes evenly in body water but requires high doses to achieve therapeutic concentrations in tumors, leading to systemic toxicity.

  • 1-Benzyl-2-nitroimidazole: Exhibits superior in vitro radiosensitization (Sensitizer Enhancement Ratio, SER > 1.5) at lower micromolar concentrations compared to the methyl analog. This is driven by its high lipophilicity (LogP ~2.0), allowing rapid membrane crossing and accumulation in lipid-rich membranes.

    • Critical Limitation:In vivo, the benzyl analog is prone to rapid hepatic metabolism (oxidation of the benzylic carbon) and high non-specific binding to plasma proteins (albumin), reducing the free drug available for the tumor. Furthermore, lipophilic nitroimidazoles cross the blood-brain barrier (BBB), causing severe peripheral neuropathy, a dose-limiting toxicity.

Antimicrobial & Antiprotozoal Activity[4][5][6][7]
  • 1-Methyl: generally shows weak activity against anaerobic bacteria/protozoa compared to 5-nitroimidazoles (like metronidazole).

  • 1-Benzyl: The benzyl moiety enhances activity against specific protozoa. For example, Benznidazole (N-benzyl-2-nitro-1-imidazoleacetamide), a close structural analog, is the standard of care for Chagas disease (Trypanosoma cruzi). The benzyl group facilitates penetration into the parasite and may interact with specific hydrophobic pockets in nitroreductase enzymes.

Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-2-Nitroimidazole

Objective: Prepare the lipophilic analog for SAR studies. Reference: Adapted from standard N-alkylation procedures (e.g., Der Pharma Chemica 2022, BenchChem protocols).

  • Reagents: 2-Nitroimidazole (1.0 eq), Benzyl Bromide (1.1 eq), Potassium Carbonate (

    
    , 1.5 eq), Acetonitrile (ACN) or DMF.
    
  • Setup: Flame-dried round-bottom flask under inert atmosphere (

    
    ).
    
  • Procedure:

    • Dissolve 2-nitroimidazole in dry ACN/DMF.

    • Add

      
       and stir at Room Temperature (RT) for 30 min to deprotonate (formation of imidazolate anion).
      
    • Add Benzyl Bromide dropwise.

    • Heat to 60°C for 4-6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup:

    • Filter off inorganic salts.[2]

    • Evaporate solvent.[2][3][4]

    • Redissolve residue in Ethyl Acetate, wash with water and brine.[4]

    • Purification: Recrystallize from Ethanol or use Flash Chromatography (Silica gel).

  • Validation:

    
    -NMR (DMSO-
    
    
    
    ) should show methylene singlet (
    
    
    ppm) and aromatic benzyl protons.
Protocol B: In Vitro Hypoxia Cytotoxicity Assay

Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR).

  • Cell Line: EMT6 (Mouse Mammary Carcinoma) or A549.

  • Conditions:

    • Normoxia: 21%

      
      , 5% 
      
      
      
      .
    • Hypoxia: < 0.1%

      
       (Anaerobic chamber), 5% 
      
      
      
      .
  • Dosing: Treat cells with serial dilutions (1

    
    M to 1000 
    
    
    
    M) of 1-Methyl and 1-Benzyl analogs for 4 hours.
  • Washout: Remove drug-containing media, wash 2x with PBS.

  • Assessment: Plating efficiency (Clonogenic Assay). Count colonies after 7-10 days.

  • Calculation:

    
    
    
    • Expected Result: Both compounds show HCR > 10. The 1-Benzyl analog will likely have a lower

      
       in both conditions due to higher uptake.
      
Experimental Workflow Diagram

Experiment Start Compound Library (1-Me vs 1-Bn) Split Split Culture Start->Split Normoxia Normoxia (21% O2) 4h Incubation Split->Normoxia Hypoxia Hypoxia (<0.1% O2) 4h Incubation Split->Hypoxia Wash Washout & Trypsinize Normoxia->Wash Hypoxia->Wash Plate Clonogenic Plating (Low Density) Wash->Plate Count Colony Counting (>50 cells/colony) Plate->Count Analysis Calculate HCR (Normoxic IC50 / Hypoxic IC50) Count->Analysis

Caption: Standard workflow for determining Hypoxia Cytotoxicity Ratio (HCR) using clonogenic survival assays.

References

  • BenchChem. (n.d.). 1-Methyl-5-nitroimidazole | 3034-42-2. Retrieved from

  • Cernosek, Z. et al. (2024). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences. Retrieved from

  • Brown, D. M. et al. (1982). Structure-activity relationships of 1-substituted 2-nitroimidazoles: effect of partition coefficient and side-chain hydroxyl groups on radiosensitization in vitro. Radiation Research. Retrieved from

  • Hakmaoui, Y. et al. (2022).[4] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents. Der Pharma Chemica.[4] Retrieved from

  • Miri, R. et al. (2011).[5] Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Iranian Journal of Pharmaceutical Research. Retrieved from

Sources

validating purity of 1-benzyl-2-nitro-1H-imidazole using elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 1-Benzyl-2-nitro-1H-imidazole: A Comparative Guide to Elemental Analysis

As a Senior Application Scientist in drug development, I frequently encounter a recurring pitfall in synthetic chemistry: over-reliance on chromatographic methods for purity validation. While synthesizing critical intermediates like this compound—a key precursor in the development of Aurora kinase inhibitors and hypoxia-targeting agents[1]—researchers often assume that a clean High-Performance Liquid Chromatography (HPLC) trace equates to absolute purity.

However, HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy are relative techniques. They are often blind to inorganic salts, residual silica, or water trapped in the crystal lattice. To establish absolute purity, organic elemental analysis (specifically CHN combustion analysis) remains the gold standard. The American Chemical Society (ACS) and major peer-reviewed journals strictly mandate that the experimental mass percentages of carbon, hydrogen, and nitrogen must fall within ±0.4% of the theoretical calculated values to confirm ≥95% sample purity[2][3][4].

This guide objectively compares elemental analysis against alternative analytical methods and provides a field-proven, self-validating protocol for the CHN analysis of this compound.

Part 1: The Analytical Dilemma – Why Orthogonal Validation Matters

To thoroughly characterize this compound (Chemical Formula: C10H9N3O2; Molar Mass: 203.20 g/mol ), a single analytical technique is insufficient. A robust quality control (QC) workflow requires orthogonal methods that compensate for each other's blind spots.

Comparative Performance Matrix
Analytical MethodPrimary TargetKey StrengthsCritical Weaknesses
Elemental Analysis (CHN) Absolute mass % of C, H, NDetects "invisible" impurities (inorganic salts, silica, water); provides absolute quantification[2][5].Destructive; requires ultra-precise micro-weighing; does not confirm structural connectivity[5].
HPLC-UV / LC-MS Relative purity & molecular weightHigh sensitivity for organic impurities; separates structurally similar byproducts.Blind to UV-inactive compounds and inorganic salts; response factors vary between analytes.
1H / 13C NMR Structural elucidationConfirms molecular connectivity, identifies isomers, and detects residual organic solvents[3][4].Low sensitivity to trace impurities (<1-2%); completely blind to inorganic ash/salts.

The Causality of Choice: We use NMR and HPLC to confirm what the molecule is and to ensure no major organic side-products remain. We then use Elemental Analysis to confirm how much of the bulk powder is actually the target molecule, ensuring no silent inorganic contaminants are artificially inflating the batch yield[2].

Part 2: Experimental Protocol for CHN Elemental Analysis

Elemental analysis relies on the high-temperature flash combustion of the sample. The organic elements are oxidized into uniform gases (CO2, H2O, NOX), reduced, separated via gas chromatography, and quantified using a Thermal Conductivity Detector (TCD)[5][6].

To ensure trustworthiness, this protocol is designed as a self-validating system : it incorporates baseline verification, standard calibration, and triplicate sample analysis.

Step 1: Baseline Establishment (Blank Runs)

  • Run 3 to 5 empty tin (Sn) capsules through the elemental analyzer.

  • Causality: Tin acts as a catalyst during flash combustion, driving the local temperature to ~1800°C to ensure complete oxidation of the nitroimidazole ring. Running blanks establishes the baseline atmospheric nitrogen and carbon background, which the software will subtract from the sample runs.

Step 2: Instrument Calibration (K-Factor Determination)

  • Accurately weigh 1.5 mg to 2.0 mg of a high-purity certified reference standard (e.g., Sulfanilamide) into tin capsules using an ultra-microbalance (resolution ±0.1 µg)[7].

  • Causality: Because the final elemental percentages are calculated based on the initial sample mass, weighing is the most critical vector for error[5]. Even a 10 µg weighing error on a 1.5 mg sample will skew the results beyond the ACS ±0.4% acceptable threshold[2][3].

  • Analyze the standards to calibrate the TCD response factors for C, H, and N.

Step 3: Sample Preparation & Analysis

  • Weigh 1.5 mg to 2.0 mg of the synthesized this compound into a tin capsule. Fold and crimp the capsule tightly to exclude trapped ambient air.

  • Prepare the sample in triplicate to calculate the Relative Standard Deviation (RSD).

  • Drop the capsules into the combustion reactor (900°C–1000°C) purged with high-purity oxygen[8].

  • The combustion gases pass over a copper reduction column to convert NOX species into N2 gas, which is then separated from CO2 and H2O on a GC column and quantified by the TCD[5][6].

Part 3: Data Presentation & Interpretation

For this compound (C10H9N3O2), the theoretical elemental composition is calculated based on its molar mass (203.20 g/mol ):

  • Carbon (C): (10 × 12.011) / 203.20 = 59.11%

  • Hydrogen (H): (9 × 1.008) / 203.20 = 4.46%

  • Nitrogen (N): (3 × 14.007) / 203.20 = 20.68%

Experimental Results Table (Example Validation)
ElementTheoretical Mass (%)Experimental Run 1 (%)Experimental Run 2 (%)Experimental Run 3 (%)Mean ± SD (%)ACS Guideline (±0.4%)Status
Carbon (C) 59.1159.2059.1559.1859.18 ± 0.0258.71 – 59.51PASS
Hydrogen (H) 4.464.484.454.494.47 ± 0.024.06 – 4.86PASS
Nitrogen (N) 20.6820.5520.6120.5820.58 ± 0.0320.28 – 21.08PASS

Interpretation: The mean experimental values deviate from the theoretical values by +0.07% for Carbon, +0.01% for Hydrogen, and -0.10% for Nitrogen. Because all deviations are well within the stringent ±0.4% threshold required by ACS guidelines[2][3], the batch is validated as highly pure (>99%) and free of significant inorganic salts or trapped solvents.

Part 4: Workflow Visualization

The following diagram illustrates the logical causality of the orthogonal purity validation workflow.

PurityValidation Start This compound (Batch Synthesis) HPLC HPLC-UV / LC-MS (Relative Purity > 95%) Start->HPLC NMR 1H / 13C NMR (Structural ID & Solvents) Start->NMR EA CHN Elemental Analysis (Absolute Mass Quantification) HPLC->EA NMR->EA Decision EA Results within ±0.4% of Theoretical? EA->Decision Pass Pure Compound Validated for R&D Decision->Pass Yes Fail Impure: Recrystallize or Repurify Decision->Fail No

Orthogonal purity validation workflow for synthesized compounds.

References

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Available at: [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Analytical Services for elemental analysis of CHNOS. OEA Laboratories. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • ACS Research Data Guidelines. American Chemical Society (ACS). Available at:[Link]

  • Process for the preparation of aminobenzimidazole derivatives (EP 2295432 A1). European Patent Office.
  • Elemental analysis: an important purity control but prone to manipulations. ResearchGate. Available at:[Link]

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of 1-benzyl-2-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of UV-Vis Absorption in Nitroimidazole Analysis

1-benzyl-2-nitro-1H-imidazole belongs to the nitroimidazole class of compounds, a cornerstone in the development of antimicrobial and antiprotozoal agents. The nitro group is a critical pharmacophore, and its electronic environment, influenced by substituents on the imidazole ring, directly impacts the molecule's biological activity and pharmacokinetic properties. UV-Vis spectrophotometry is a fundamental, non-destructive analytical technique that provides valuable insights into the electronic structure of these molecules.

The position of the maximum absorption wavelength (λmax) is highly sensitive to the molecular structure, including the nature and position of substituents, as well as the solvent environment. Therefore, a thorough understanding of the UV-Vis absorption profile of this compound is crucial for:

  • Quantitative Analysis: Developing and validating assays for drug quantification in various matrices.

  • Purity Assessment: Detecting impurities during synthesis and formulation.

  • Structural Elucidation: Correlating spectroscopic data with molecular structure and predicting the properties of new derivatives.

  • Formulation Development: Understanding drug behavior in different excipients and solvent systems.

This guide will provide a comparative analysis of the UV-Vis absorption maxima of this compound and other key nitroimidazoles, detail a robust experimental protocol for their determination, and discuss the structural basis for the observed spectroscopic differences.

Comparative Analysis of UV-Vis Absorption Maxima

To contextualize the spectral properties of this compound, a comparison with other notable nitroimidazoles is essential. The position of the nitro group and other substituents significantly influences the extent of the conjugated system and, consequently, the λmax.

CompoundStructureλmax (nm)Solvent/Conditions
N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide (Structure not shown)313Ethanol[1]
2-Nitroimidazole (Structure not shown)~300 (Calculated)Gas Phase[2]
4(5)-Nitroimidazole (Structure not shown)311, 287, 203Not specified[2]
Metronidazole (Structure not shown)2750.1N HCl[3]
Tinidazole (Structure not shown)368.60.5 N NaOH
279.20.5 N HCl
Satranidazole (Structure not shown)320Methanol[4]

Key Observations and Mechanistic Insights:

  • Influence of the Nitro Group Position: The position of the electron-withdrawing nitro group on the imidazole ring is a primary determinant of the λmax. Computational studies on 2-nitroimidazole and experimental data for 4-nitroimidazole highlight this isomeric difference.[2]

  • Effect of Substituents: The substituents at other positions of the imidazole ring and the N-1 position modulate the electronic transitions. The benzyl group in the target compound, with its aromatic ring, can participate in extended conjugation, likely shifting the λmax to longer wavelengths compared to a simple alkyl substituent.

  • Solvatochromic Effects: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption maximum (solvatochromism). For instance, the significant difference in the λmax of tinidazole in acidic and basic media demonstrates the profound impact of pH on the chromophore's electronic structure. Generally, polar solvents can stabilize the excited state more than the ground state, leading to a red shift (bathochromic shift).

Experimental Protocol for UV-Vis Absorption Maximum Determination

This section outlines a detailed, self-validating protocol for the accurate determination of the UV-Vis absorption maximum of this compound and its analogs. The causality behind each step is explained to ensure scientific rigor.

Materials and Instrumentation
  • Analyte: this compound (or other nitroimidazole derivatives) of high purity.

  • Solvent: Spectroscopic grade methanol (or other appropriate solvent, e.g., ethanol, acetonitrile, water with controlled pH). The choice of solvent is critical as it can influence the λmax. Methanol is a good starting point due to its transparency in the UV region and its ability to dissolve a wide range of organic compounds.

  • Instrumentation: A double-beam UV-Vis spectrophotometer with a wavelength accuracy of ±0.5 nm and a photometric accuracy of ±0.005 Abs.

  • Cuvettes: Matched 1 cm path length quartz cuvettes.

Step-by-Step Methodology
  • Preparation of Stock Solution (e.g., 100 µg/mL):

    • Action: Accurately weigh approximately 10 mg of the analyte and transfer it to a 100 mL volumetric flask. Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark with the same solvent.

    • Rationale: A stock solution provides a concentrated, stable source from which working solutions can be accurately prepared. The concentration is chosen to be high enough for accurate weighing but low enough for easy dilution.

  • Preparation of Working Solution (e.g., 10 µg/mL):

    • Action: Transfer 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.

    • Rationale: The working solution should have an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 0.8 Abs) to ensure linearity and accuracy. This concentration can be adjusted based on the molar absorptivity of the compound.

  • Instrument Setup and Blanking:

    • Action: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 200-400 nm for nitroimidazoles). Fill a quartz cuvette with the solvent to be used for the analysis and place it in both the sample and reference beams to record a baseline.

    • Rationale: A stable light source and detector are essential for reproducible measurements. The baseline correction subtracts any absorbance from the solvent and the cuvettes, ensuring that the measured absorbance is solely due to the analyte.

  • Spectrum Acquisition:

    • Action: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place the cuvette in the sample holder and initiate the scan.

    • Rationale: Rinsing the cuvette with the sample solution prevents dilution errors. The scan will record the absorbance of the sample across the specified wavelength range.

  • Determination of λmax:

    • Action: Use the instrument's software to identify the wavelength at which the maximum absorbance occurs. This is the λmax.

    • Rationale: The λmax is a characteristic property of the molecule under the specific experimental conditions and is the most sensitive wavelength for quantitative analysis.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis stock 1. Prepare Stock Solution (e.g., 100 µg/mL) working 2. Prepare Working Solution (e.g., 10 µg/mL) stock->working Dilution setup 3. Instrument Setup & Blanking (200-400 nm scan) working->setup scan 4. Acquire UV-Vis Spectrum setup->scan analysis 5. Determine λmax scan->analysis

Caption: Workflow for the determination of UV-Vis absorption maximum.

Conclusion and Future Directions

The UV-Vis absorption characteristics of this compound are of significant interest for its analytical determination and for understanding its electronic properties. Based on the analysis of a closely related analog, the λmax is anticipated to be in the region of 313 nm in an alcoholic solvent.[1] Comparative analysis with other nitroimidazoles reveals the critical role of the nitro group position and other substituents in defining the spectroscopic signature. The provided experimental protocol offers a robust framework for the empirical determination of this value.

For drug development professionals, a systematic investigation of the solvatochromic and pH-dependent effects on the UV-Vis spectrum of this compound is recommended. Such studies will provide a deeper understanding of its behavior in different physiological and formulation environments, ultimately aiding in the development of more effective and stable pharmaceutical products.

References

  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. (2024). MDPI. [Link]

  • Metronidazole Analysis: Method Development and Validation by using UV Spectroscopy. (2024). International Journal of Creative Research Thoughts. [Link]

  • Method for Determination of Tinidazole using Direct UV-Visible Spectrophotometry and Differential Spectrophotometry in Pure and. (n.d.). University of Nairobi Journals. [Link]

  • Analytical Description of 5-Nitroimidazole Derivative –Satranidazole. (2016). Der Pharma Chemica. [Link]

  • Production method for producing N-benzyl-2-(2-nitro-1H-imidazol-1-yl) acetamide. (2016).

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A Comparative Guide to the Pharmacokinetics of Benzyl-Substituted and Novel Nitroimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Nitroimidazole Therapeutics

Nitroimidazoles represent a critical class of antimicrobial agents, distinguished by their mechanism of action which relies on the reductive activation of a nitro group to form cytotoxic radicals that induce DNA damage in anaerobic organisms.[1][2] This unique bioactivation makes them highly effective against anaerobic bacteria and various protozoa.[3] The foundational compound, metronidazole, revolutionized the treatment of anaerobic and protozoal infections.[1][4] However, its pharmacokinetic (PK) profile, characterized by a relatively short half-life, spurred the development of new analogues.

The strategic modification of the imidazole scaffold, including the addition of benzyl and other complex substituents, has been a cornerstone of efforts to enhance therapeutic efficacy. These substitutions are not merely decorative; they fundamentally alter the physicochemical properties of the molecule, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth comparative analysis of the pharmacokinetics of key benzyl-substituted and advanced bicyclic nitroimidazoles—Benznidazole, Delamanid, and Pretomanid—contrasted with the first-generation compound, Metronidazole. Our objective is to elucidate the structure-pharmacokinetic relationships that govern their clinical utility and to provide practical experimental frameworks for their evaluation.

The Nitroimidazole Bioactivation Pathway

The efficacy of nitroimidazoles is contingent upon their transformation from stable prodrugs into reactive cytotoxic agents. This process is selectively carried out within anaerobic pathogens, which possess the necessary low-redox-potential electron-transfer proteins (e.g., ferredoxin).

G cluster_activation Anaerobic Pathogen Cytoplasm cluster_host Aerobic Host Cell (Oxygen Present) Prodrug Nitroimidazole (R-NO₂) Prodrug Radical Nitro Radical Anion (R-NO₂⁻) Prodrug->Radical Single-electron reduction Intermediate Nitroso & Hydroxylamine Intermediates Radical->Intermediate Further reduction Target DNA Damage & Cell Death Intermediate->Target Covalent binding & oxidative stress Prodrug_host Nitroimidazole (R-NO₂) Prodrug Recycle Futile Cycling Prodrug_host->Recycle Single-electron reduction Recycle->Prodrug_host Rapid re-oxidation by O₂

Caption: Generalized pathway of 5-nitroimidazole activation in anaerobic organisms.

Comparative Pharmacokinetic Profiles

The clinical application and dosing regimens of nitroimidazoles are directly dictated by their pharmacokinetic properties. The following sections compare the ADME profiles of our selected compounds.

Absorption

The oral bioavailability of nitroimidazoles is generally excellent.

  • Metronidazole : As the prototype, it is almost completely absorbed after oral administration, with a bioavailability exceeding 90%.[1] Food does not significantly impact the extent of absorption.

  • Benznidazole : This drug is also rapidly absorbed following oral administration.[5][6] However, its bioavailability is described as low in some preclinical models, which could be a factor in therapeutic failures during the chronic phase of Chagas disease.[6]

  • Pretomanid : Pretomanid's absorption is significantly influenced by food. A high-fat, high-calorie meal can increase its maximum concentration (Cmax) and area under the curve (AUC) by 76% and 88%, respectively, compared to a fasted state.[7] Its bioavailability also decreases with increasing doses in the fasted condition.[8]

  • Delamanid : Peak plasma concentrations of delamanid are typically observed around 4 hours post-administration.[9] Like pretomanid, its absorption is enhanced when administered with food, with bioavailability increasing approximately twofold.[10]

Distribution

The distribution of a drug determines its ability to reach target tissues. Key parameters include the volume of distribution (Vd) and plasma protein binding.

  • Metronidazole : It distributes widely throughout the body, penetrating most tissues, including the central nervous system, with concentrations reaching 60-100% of plasma levels.[1][4][11] This is facilitated by its low plasma protein binding of less than 20%.[1][4][11]

  • Benznidazole : Benznidazole also exhibits extensive biodistribution, reaching relevant tissues affected by Trypanosoma cruzi, such as the heart and colon.[6] Some studies have noted sex differences, with men showing a higher volume of distribution as a function of bioavailability (V/F) than women.[12]

  • Pretomanid : The volume of distribution for pretomanid scales allometrically with body weight.[8][13]

  • Delamanid : Delamanid has a very high affinity for plasma proteins, with binding reported to be ≥99.5%, primarily to albumin.[9] This high level of protein binding contributes to a large apparent volume of distribution (Vz/F of 2100 L).[9]

Metabolism

Metabolism is a critical differentiator among these compounds, impacting their half-life and potential for drug-drug interactions.

  • Metronidazole : It is extensively metabolized by the liver into several metabolites.[1][4] The primary hydroxy metabolite retains 30-65% of the biological activity of the parent compound and has a longer elimination half-life.[1][4]

  • Benznidazole : This drug undergoes extensive metabolism, with high metabolic activity observed in the liver.[6]

  • Pretomanid : Pretomanid is metabolized through multiple reductive and oxidative pathways. Cytochrome P450 3A4 (CYP3A4) is involved in about 20% of its metabolism.[7] This creates a potential for drug-drug interactions, as co-administration with CYP3A4 inducers like rifampin can significantly reduce pretomanid exposure.[14]

  • Delamanid : Uniquely, delamanid is primarily metabolized in the plasma by albumin, a non-hepatic process, rather than by cytochrome P450 enzymes.[9][10] It is converted to a main metabolite, DM-6705, which has a much longer half-life than the parent drug.[10][15] This metabolic pathway minimizes the risk of CYP-mediated drug-drug interactions.

Excretion

The elimination half-life (t1/2) is a primary determinant of dosing frequency.

  • Metronidazole : Has a half-life of approximately 7-8 hours.[11] Less than 12% of the drug is excreted unchanged in the urine.[1][4]

  • Benznidazole : Exhibits a terminal half-life of around 12-13 hours.[12]

  • Pretomanid : The steady-state half-life is approximately 16 hours, supporting once-daily dosing.[7]

  • Delamanid : The parent drug has a terminal half-life of 30-38 hours.[10][15] Its main metabolite, DM-6705, has a remarkably long half-life, ranging from 5 to 13 days.[10][15]

Summary of Key Pharmacokinetic Parameters

The table below summarizes the core pharmacokinetic data, providing a clear basis for comparison.

ParameterMetronidazoleBenznidazolePretomanidDelamanid
Oral Bioavailability (F) >90%[1]Rapid but potentially low absorption[6]~50% (fasted), increases with food[8]~2x higher with food[10]
Tmax (hours) 1-2[16]~3.5[12]~4.5[7]~4[9]
Plasma Protein Binding <20%[1][11]ModerateModerate≥99.5% (to albumin)[9]
Volume of Distribution (Vd) 0.51-1.1 L/kg[1][4]Higher in men vs. women[12]Scales with weight[8]~2100 L (Vz/F)[9]
Elimination Half-life (t1/2) ~8 hours[11]~12 hours[12]~16 hours[7]30-38 hours[10][15]
Metabolism Hepatic (CYP enzymes)[1]Extensive hepatic metabolism[6]Multiple pathways, ~20% via CYP3A4[7]Primarily by plasma albumin[9][10]
Key Metabolite Active hydroxy metabolite[1]N/AMultipleDM-6705 (t1/2 >100 h)[10]

Experimental Protocols for Pharmacokinetic Evaluation

To ensure trustworthiness and reproducibility, pharmacokinetic studies must follow robust, self-validating protocols. Below are methodologies for key experiments.

Preclinical In Vivo Pharmacokinetic Study (Mouse Model)

This protocol describes a standard workflow for determining the pharmacokinetic profile of a novel nitroimidazole in mice, a common preclinical model.[17][18]

Causality: The choice of a mouse model allows for rapid evaluation of basic PK parameters with a smaller amount of test compound. Sparse sampling is employed to minimize the physiological stress on individual animals while still constructing a complete PK profile for the population. LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and specificity.[19][20]

G cluster_protocol Preclinical Pharmacokinetic Workflow A 1. Animal Acclimation & Dosing - Acclimate BALB/c mice (n=18-24) - Administer single oral dose (e.g., 50 mg/kg) via gavage B 2. Sparse Blood Sampling - Collect ~50 µL blood per mouse via tail vein - Sample at predefined time points (e.g., 0.5, 1, 2, 4, 8, 24h) - Use 3-4 mice per time point A->B C 3. Sample Processing - Transfer blood to EDTA-coated tubes - Centrifuge at 4°C to separate plasma - Add internal standard to plasma B->C D 4. Bioanalysis via LC-MS/MS - Precipitate proteins (e.g., with acetonitrile) - Inject supernatant into LC-MS/MS system - Quantify drug concentration against a standard curve C->D E 5. Pharmacokinetic Modeling - Plot mean plasma concentration vs. time - Use non-compartmental analysis (NCA) software - Calculate key parameters (AUC, Cmax, Tmax, t1/2, CL/F, Vz/F) D->E

Caption: Workflow for a typical preclinical pharmacokinetic study in a mouse model.

Step-by-Step Methodology:

  • Animal Preparation: Use 8-week-old female BALB/c mice, acclimated for at least one week.[17] House animals with free access to food and water.

  • Drug Formulation and Administration: Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[19] Administer a single dose via oral gavage.

  • Blood Collection (Sparse Sampling): At each time point (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours), collect approximately 50-100 µL of blood from a different subgroup of mice (n=3 per time point) into EDTA-coated tubes.[17]

  • Plasma Separation: Immediately centrifuge the blood samples (e.g., 2,000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis (LC-MS/MS):

    • Spike plasma samples with a known concentration of an internal standard (ideally a stable isotope-labeled version of the drug).

    • Precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge.

    • Transfer the supernatant to a new plate/vial for analysis.

    • Inject the sample into a validated LC-MS/MS system to quantify the drug concentration.[20]

  • Data Analysis: Plot the mean plasma concentration at each time point. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) to determine key parameters.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Causality: Equilibrium dialysis is a robust and widely accepted method for determining the fraction of a drug that is unbound in plasma.[19] The semi-permeable membrane allows the free, unbound drug to equilibrate between the plasma and buffer compartments, while the larger protein-drug complexes are retained. Measuring the drug concentration in both compartments at equilibrium allows for a direct calculation of the unbound fraction.

Step-by-Step Methodology:

  • Apparatus Preparation: Use a 96-well equilibrium dialysis apparatus with a dialysis membrane cutoff of 12,000-14,000 Da.[19]

  • Sample Preparation: Add the test compound (e.g., at 10 µM) to plasma (human, mouse, etc.) on one side of the membrane (the donor chamber).[19] Add protein-free buffer (e.g., PBS, pH 7.4) to the other side (the receiver chamber).

  • Incubation: Seal the apparatus and incubate with gentle shaking at 37°C for a sufficient time to reach equilibrium (typically 6-8 hours, to be predetermined).

  • Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the drug in both aliquots using a validated LC-MS/MS method.

  • Calculation:

    • Percent Bound = [ (Conc_plasma - Conc_buffer) / Conc_plasma ] * 100

    • This provides a direct measure of the extent of protein binding, a critical parameter for interpreting drug distribution and efficacy.

Conclusion and Future Directions

The evolution from early nitroimidazoles like metronidazole to the more complex benzyl-substituted and bicyclic agents such as benznidazole, pretomanid, and delamanid showcases significant advancements in pharmacokinetic engineering. Key trends include the extension of elimination half-life to support less frequent dosing, modulation of protein binding to influence distribution, and the circumvention of common metabolic pathways to reduce drug-drug interaction potential. Delamanid's unique metabolism via albumin represents a paradigm shift in avoiding CYP-based interactions. Conversely, pretomanid's susceptibility to CYP3A4 inducers highlights the continued importance of understanding metabolic pathways.

For researchers and drug developers, a thorough understanding of these comparative pharmacokinetics is essential. It informs rational drug design, predicts clinical performance, and guides the design of appropriate clinical trials. The experimental protocols outlined herein provide a framework for the robust and reliable characterization of the next generation of nitroimidazole therapeutics.

References

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  • Dooley, K. E., et al. (2021, January 20). Pretomanid pharmacokinetics in the presence of rifamycins: Interim results from a randomized trial among patients with tuberculosis. Johns Hopkins Medicine.
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Safety Operating Guide

Operational Guide: Safe Disposal and Management of 1-Benzyl-2-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Operational Summary

1-Benzyl-2-nitro-1H-imidazole (CAS: 3720-63-0) is a pharmacologically active intermediate, most notably used in the synthesis of Benznidazole . Unlike generic organic waste, this compound possesses a nitro-heterocyclic core associated with mutagenic potential and thermal sensitivity.[1]

Immediate Action Directive:

  • DO NOT dispose of down the drain.[1][2] (Strict prohibition due to aquatic toxicity and persistence).[1]

  • DO NOT mix with strong reducing agents or oxidizers during waste accumulation.[1]

  • DO segregate as "High Hazard Bioactive Organic" waste for high-temperature incineration.[1]

Quick Reference: Physicochemical Hazard Profile
ParameterDataOperational Implication
Physical State Solid (Crystalline powder)Dust control measures (N95/P100) are mandatory during transfer.[1]
Melting Point ~100–102 °CStable at room temp, but avoid storage near heat sources >50°C.
Hazard Class Irritant / Potential MutagenTreat as a cytotoxic/genotoxic hazard.[1] Double-glove (Nitrile).[1]
Combustion Releases NOx, CO, CO2Incineration requires scrubbers; open burning is prohibited.[1]

Hazard Identification & Mechanistic Rationale

To manage this compound safely, one must understand the causality of its hazards.[1] It is not merely "toxic"; it is a functionalized nitro-aromatic.[1]

The Nitro-Group Risk ( )

The nitro group at the C-2 position of the imidazole ring is the primary driver of both its biological activity and its safety profile.

  • Mutagenicity: Nitroimidazoles can undergo bioreduction, leading to reactive intermediates that interact with DNA.[1] Consequently, waste must be handled as if it were a confirmed carcinogen.[1]

  • Thermal Decomposition: While mono-nitroimidazoles are generally stable, the

    
     bond is the weak link.[1] Upon thermal stress (uncontrolled fire), it decomposes to release nitrogen oxides (
    
    
    
    ), which are acutely toxic inhalation hazards.[1]
The Imidazole Ring Stability

The aromatic imidazole ring is robust against mild chemical treatment.[1] Standard bleach (hypochlorite) decontamination is insufficient and potentially dangerous, as it may chlorinate the ring rather than break it, creating secondary toxic byproducts.[1] High-temperature oxidation (incineration) is the only self-validating method for complete destruction.[1]

Waste Classification & Segregation Strategy

Since this compound is not explicitly listed on the RCRA "P-List" or "U-List" (40 CFR 261.33), it defaults to a Characteristic Hazardous Waste or must be managed under the Generator's Knowledge clause.

Decision Logic for Classification
  • Ignitability (D001): Unlikely for the solid, but possible if dissolved in organic solvents.[1]

  • Toxicity (D0xx): While not a specific TC contaminant (like Benzene), its biological activity mandates classification as "Toxic Organic Waste." [1]

Segregation Protocol

Store waste in Amber Glass or HDPE containers.[1]

  • Incompatible A: Strong Reducing Agents (e.g., Hydrides, metals).[1] Risk: Exothermic reduction of the nitro group.

  • Incompatible B: Strong Bases.[1] Risk: Deprotonation/ring instability.[1]

Disposal Workflow (Visualized)

The following diagram outlines the cradle-to-grave lifecycle for this compound in a research setting.

DisposalWorkflow Gen Waste Generation (Benchtop) Char Characterization (Solid vs. Solvated) Gen->Char Solid Solid Waste (Powder/Crystals) Char->Solid Dry Liquid Liquid Waste (Mother Liquor) Char->Liquid Dissolved Pack_S Packaging: Double-bagged LDPE or HDPE Jar Solid->Pack_S Pack_L Packaging: Amber Glass Bottle (Vented Cap) Liquid->Pack_L Label Labeling: 'Toxic Organic Waste' 'Contains Nitroimidazoles' Pack_S->Label Pack_L->Label Storage Satellite Accumulation Area (Cool, Dry, <25°C) Label->Storage Vendor Licensed Waste Vendor (RCRA Permitted) Storage->Vendor Destruction Incineration (>1000°C with NOx Scrubbing) Vendor->Destruction

Figure 1: Cradle-to-grave disposal workflow ensuring complete thermal destruction of the imidazole ring.

Spill Management: A Self-Validating System

In the event of a spill, you must ensure containment without spreading the contamination via solubilization.[1]

The "Dry Clean" Principle: Because nitroimidazoles are often sparingly soluble in water but highly soluble in organic solvents, adding liquid to a spill often spreads the contamination footprint.[1]

Step-by-Step Spill Protocol
  • Isolate: Evacuate the immediate 3-meter radius.[1] Don PPE (Nitrile gloves 0.11mm+, N95 respirator, Safety Goggles).[1]

  • Contain (Dry):

    • If Powder: Do not sweep vigorously (aerosol risk).[1] Use a HEPA-filtered vacuum dedicated to hazardous chemicals.[1] Alternatively, cover with a wet paper towel (dampened with water, not solvent) to suppress dust, then scoop.[1]

    • If Liquid: dike with vermiculite or polypropylene absorbent pads.[1]

  • Decontaminate (Surface):

    • After bulk removal, wipe the surface with a soap/water solution.[1][3]

    • Validation: Use a UV lamp (365 nm).[1] Many nitro-aromatics and conjugated imidazoles fluoresce or appear as dark spots under UV against a fluorescent background.[1] Continue cleaning until no residue is visible.[1]

  • Disposal of Debris: All absorbent materials, gloves, and scoopers must be placed in the hazardous waste stream (see Section 4), not the general trash.[1]

References

  • PubChem. Compound Summary for CID 77726, this compound.[1] National Library of Medicine (US).[1] [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: Nitroimidazole derivatives and their mutagenic potential.[1][Link][1]

  • US EPA. RCRA Orientation Manual: Managing Hazardous Waste.[1] EPA530-F-11-003.[1] [Link]

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Navigating the Unseen: A Comprehensive Safety and Handling Guide for 1-benzyl-2-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 1-benzyl-2-nitro-1H-imidazole, a compound of interest, requires a meticulous and informed approach to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, scientifically-grounded operational and disposal plan. Our commitment is to empower you with the knowledge to handle this and similar compounds with the utmost confidence and safety.

Hazard Assessment: Understanding the Risks of Nitroimidazole Derivatives

  • Dermal and Ocular Irritation: Benzyl and imidazole moieties can cause skin and eye irritation upon contact.[1][2][3]

  • Toxicity upon Ingestion and Inhalation: Similar compounds are harmful if swallowed or inhaled, necessitating measures to prevent accidental exposure.[1][2]

  • Thermal Instability: The presence of a nitro group on the imidazole ring suggests potential energetic properties and thermal instability. Studies on nitro-substituted imidazoles indicate they can be high-energy materials with exothermic decomposition profiles.[4][5]

It is imperative to treat this compound as a hazardous substance, applying the precautionary principle in all handling and disposal procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in preventing the most likely routes of exposure.

Protection TypeSpecific EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides a robust barrier against splashes and potential energetic decomposition.
Hand Protection Nitrile or butyl rubber glovesOffers chemical resistance to a broad range of organic compounds. Gloves should be inspected for any signs of degradation before each use.
Body Protection A flame-resistant lab coat worn over non-synthetic clothingProtects skin from accidental contact and minimizes the risk of fire-related injury.
Respiratory Protection An N95 dust mask or a half-mask respirator with organic vapor cartridgesNecessary when handling the solid compound to prevent inhalation of fine particles, or when there is a risk of aerosol generation. The choice of respirator should be based on a risk assessment of the specific procedure.
Foot Protection Closed-toe, closed-heel shoesProtects feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide from Receipt to Use

A systematic workflow is crucial for minimizing exposure and ensuring safe handling. The following diagram illustrates the key stages of handling this compound within a laboratory setting.

operational_workflow cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment receipt Receive and Inspect Package storage Store in a Cool, Dry, Well-Ventilated Area receipt->storage Verify Integrity weighing Weigh in a Fume Hood storage->weighing Transport in Secondary Containment dissolution Dissolve in an Appropriate Solvent weighing->dissolution reaction Perform Reaction Under Inert Atmosphere (if required) dissolution->reaction decontamination Decontaminate Glassware and Surfaces reaction->decontamination waste_segregation Segregate Hazardous Waste decontamination->waste_segregation

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

A. Weighing and Preparation of Solutions:

  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is donned.

  • Weighing: Weigh the required amount of this compound on a tared weigh boat inside the fume hood. Minimize the creation of dust.

  • Dissolution: Carefully add the weighed compound to the desired solvent in a suitable flask. Use a funnel to avoid spills. Swirl gently to dissolve.

B. Performing Reactions:

  • Inert Atmosphere: Given the potential for thermal instability, particularly at elevated temperatures, it is prudent to conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

  • Temperature Control: Use a well-calibrated heating mantle or oil bath with a temperature controller. Avoid localized overheating.

  • Monitoring: Continuously monitor the reaction for any signs of an exothermic event, such as a rapid temperature increase or gas evolution.

Disposal Plan: Responsible Management of Hazardous Waste

The disposal of this compound and its contaminated materials must be handled with the same level of care as its use. As a nitroaromatic compound, it should be treated as hazardous waste.[6][7]

Waste Segregation and Disposal Workflow

disposal_workflow cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Weigh Boats) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Unused Solutions, Rinsates liquid_container Labeled Liquid Hazardous Waste Container (Nitroaromatic Waste Stream) liquid_waste->liquid_container ehs_pickup Arrange Pickup with Environmental Health & Safety (EHS) solid_container->ehs_pickup liquid_container->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration By Licensed Contractor

Caption: Step-by-step process for the safe disposal of this compound waste.

The recommended method for the final disposal of nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal contractor.[8] This process effectively destroys the compound, minimizing its environmental impact.

Emergency Procedures: Preparedness for the Unexpected

In the event of a spill or other emergency, a clear and practiced response is critical.

A. Spill Response:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Ventilate: Increase ventilation in the area by opening fume hood sashes.

  • Assess: From a safe distance, assess the extent of the spill.

  • Small Spills (manageable by trained personnel):

    • Don appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or if you are unsure):

    • Evacuate the laboratory and close the doors.

    • Notify your supervisor and the institution's Environmental Health and Safety (EHS) department immediately.

B. First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and responsibly advance your research while prioritizing the well-being of your team.

References

  • Journal of Molecular Modeling. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Retrieved from [Link]

  • EHSO. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026. Retrieved from [Link]

  • ResearchGate. (2025). Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. Retrieved from [Link]

  • PubMed. (2007). Synthesis, characterization and thermolysis studies on new derivatives of 2,4,5-trinitroimidazoles: potential insensitive high energy materials. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-BENZYL-1H-IMIDAZOLE | CAS 4238-71-5. Retrieved from [Link]

  • PMC. (2015). Photocatalytic degradation of Metronidazole with illuminated TiO2 nanoparticles. Retrieved from [Link]

  • HSE. (n.d.). Emergency response / spill control. Retrieved from [Link]

  • PubMed. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Retrieved from [Link]

  • ECHA. (n.d.). 1-benzyl-1H-imidazole. Retrieved from [Link]

  • Google Patents. (2016). US9765036B2 - Production method for producing N-benzyl-2-(2-nitro-1H-imidazol-1-yl) acetamide.
  • MDPI. (2023). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO 4 •− -Assisted Advanced Oxidation Processes. Retrieved from [Link]

  • The Journal of Chemical Physics. (2012). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. Retrieved from [Link]

  • ScienceDirect. (n.d.). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Retrieved from [Link]

  • ATSDR. (n.d.). 5. POTENTIAL FOR HUMAN EXPOSURE. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. Retrieved from [Link]

  • Princeton EHS. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-2-ethylimidazole. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • SpringerLink. (2025). Exposure to nitroaromatic explosives and health effects during disposal of military waste. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.